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  • Product: 5-(3-Cyanophenyl)-5-oxovaleronitrile
  • CAS: 898767-60-7

Core Science & Biosynthesis

Foundational

5-(3-Cyanophenyl)-5-oxovaleronitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 5-(3-Cyanophenyl)-5-oxovaleronitrile. It details its chemical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(3-Cyanophenyl)-5-oxovaleronitrile. It details its chemical structure, physicochemical properties, and safety information. A plausible synthetic route via Friedel-Crafts acylation is presented, along with a discussion of the underlying reaction mechanism. Furthermore, this guide explores the potential applications of this molecule within the fields of medicinal chemistry and materials science, drawing parallels with other cyanophenyl-containing compounds. The document concludes with predicted spectral data (1H NMR, 13C NMR, and IR) to aid in the identification and characterization of this compound in a laboratory setting.

Chemical Identity and Properties

5-(3-Cyanophenyl)-5-oxovaleronitrile, with the CAS Number 898767-60-7, is a dinitrile ketone derivative of benzene.[1] Its molecular structure and key properties are summarized below.

Chemical Structure

The structure of 5-(3-Cyanophenyl)-5-oxovaleronitrile consists of a benzonitrile core acylated at the meta-position with a 5-oxovaleronitrile chain.

Molecular Structure Diagram

Caption: 2D structure of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of 5-(3-Cyanophenyl)-5-oxovaleronitrile is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol Calculated
CAS Number 898767-60-7[1]
Appearance Solid (predicted)-
Melting Point 210 - 214 °C (decomposes)Sigma-Aldrich SDS

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile is the Friedel-Crafts acylation of 3-cyanobenzonitrile with a suitable acylating agent. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis would involve the reaction of 3-cyanobenzonitrile with 4-cyanobutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product 3-Cyanobenzonitrile 3-Cyanobenzonitrile Product 5-(3-Cyanophenyl)-5-oxovaleronitrile 3-Cyanobenzonitrile->Product 4-Cyanobutanoyl_chloride 4-Cyanobutanoyl_chloride 4-Cyanobutanoyl_chloride->Product AlCl3 AlCl₃ AlCl3->Product Lewis Acid Catalyst

Caption: Proposed synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 4-cyanobutanoyl chloride, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-cyanobenzonitrile attacks the acylium ion. The cyano group is a deactivating group, and its meta-directing effect will favor the substitution at the carbon atom meta to the cyano group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Spectral Data (Predicted)

To aid in the experimental identification and characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile, predicted spectral data are provided below. These predictions are based on computational models and should be confirmed with experimental data.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum would show signals corresponding to the aromatic protons and the aliphatic protons of the valeronitrile chain. The aromatic region is expected to be complex due to the meta-substitution pattern. The aliphatic protons would likely appear as multiplets.

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum would display distinct signals for the carbon atoms of the benzonitrile ring, the two nitrile carbons, the ketone carbonyl carbon, and the aliphatic carbons of the valeronitrile chain.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • C≡N stretch (aromatic): Around 2230-2210 cm⁻¹

  • C≡N stretch (aliphatic): Around 2260-2240 cm⁻¹[2]

  • C=O stretch (ketone): Around 1700-1680 cm⁻¹

  • C-H stretch (aromatic): Above 3000 cm⁻¹

  • C-H stretch (aliphatic): Below 3000 cm⁻¹

Potential Applications in Research and Drug Development

While specific studies on 5-(3-Cyanophenyl)-5-oxovaleronitrile are limited, the presence of the cyanophenyl moiety suggests potential applications in medicinal chemistry and materials science. The nitrile group is a versatile functional group in drug design, often acting as a bioisostere for other functional groups and participating in key interactions with biological targets.[3]

Medicinal Chemistry
  • Enzyme Inhibition: The cyanophenyl group is found in numerous enzyme inhibitors.[4] The nitrile can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of an enzyme.

  • Receptor Antagonism: Compounds containing the cyanophenyl scaffold have been investigated as antagonists for various receptors.

  • Metabolic Stability: The nitrile group is generally considered to be metabolically stable, which is a desirable property for drug candidates.[3]

Materials Science

The polar nature of the nitrile groups and the rigid aromatic core could impart interesting electronic and photophysical properties to the molecule, making it a candidate for investigation in the field of organic electronics or as a building block for functional polymers.

Safety Information

Based on the Safety Data Sheet from Sigma-Aldrich, 5-(3-Cyanophenyl)-5-oxovaleronitrile should be handled with care.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

5-(3-Cyanophenyl)-5-oxovaleronitrile is a bifunctional molecule with potential for further exploration in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The presence of two nitrile groups and a ketone functionality offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The predicted spectral data provided in this guide will be a valuable resource for researchers working with this compound. Further experimental studies are warranted to fully elucidate its properties and explore its potential applications.

References

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Chemical Substance Information. (n.d.). 5-(3-CYANOPHENYL)-5-OXOVALERONITRILE. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 5-(3-Cyanophenyl)-5-oxovaleronitrile.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Yu, X., & et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1429-1457.

Sources

Exploratory

Comprehensive NMR Characterization and Protocol Guide for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Executive Summary 5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly versatile bifunctional organic intermediate characterized by an aryl ketone moiety and an aliphatic nitrile chain[1]. Because it possesses two distinct e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly versatile bifunctional organic intermediate characterized by an aryl ketone moiety and an aliphatic nitrile chain[1]. Because it possesses two distinct electron-withdrawing groups (EWGs)—a ketone and a nitrile—it serves as a critical building block in medicinal chemistry and materials science. Accurate structural elucidation of this compound is paramount for ensuring batch-to-batch consistency, monitoring synthetic progression, and identifying process-related impurities[2].

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile. By establishing the causality behind chemical shifts and detailing rigorous experimental protocols, this guide serves as an authoritative standard for analytical chemists and drug development professionals.

Structural Elucidation: Causality of Chemical Shifts

The NMR profile of 5-(3-Cyanophenyl)-5-oxovaleronitrile is defined by the interplay between the aliphatic valeronitrile chain and the 3-cyanobenzoyl system. To predict and validate these shifts with high scientific accuracy, we extrapolate from the well-documented empirical data of the base analogue, 5-oxo-5-phenylpentanenitrile [3],[4], applying precise substituent increments for the 3-cyano group.

1 H NMR Chemical Shifts and Spin-Spin Coupling

The aliphatic chain consists of three distinct methylene environments. The protons alpha to the carbonyl (C4) are the most deshielded aliphatic signals due to the strong −M (resonance) and −I (inductive) effects of the adjacent ketone.

In the aromatic region, the 3-cyano group exerts a profound deshielding effect on the ortho and para protons. The synergistic electron withdrawal from both the carbonyl and the cyano group pushes the H2' and H6' protons past 8.2 ppm.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment & Causality
H2' (Aromatic)~8.26t1.51HOrtho to both -CN and C=O; highly deshielded by dual −M and −I effects.
H6' (Aromatic)~8.26dt7.8, 1.51HOrtho to C=O, para to -CN; strongly deshielded by resonance.
H4' (Aromatic)~7.90dt7.8, 1.51HOrtho to -CN, para to C=O; deshielded by resonance.
H5' (Aromatic)~7.59t7.81HMeta to both EWGs; the least deshielded aromatic proton.
H4 (Aliphatic)~3.22t7.02HAlpha to carbonyl; deshielded by adjacent C=O magnetic anisotropy.
H2 (Aliphatic)~2.55t7.02HAlpha to aliphatic nitrile; deshielded by -CN inductive effect.
H3 (Aliphatic)~2.15quintet7.02HBeta to both EWGs; standard methylene environment.
13 C NMR Chemical Shifts and Electronic Effects

Carbon-13 NMR provides definitive proof of the molecular skeleton. The carbonyl carbon (C5) and the two nitrile carbons (aliphatic C1 and aromatic C-CN) are the critical quaternary markers. Interestingly, while the 3-cyano group deshields the ortho and para carbons via resonance, it significantly shields the ipso carbon (C3') due to the magnetic anisotropy of the C≡N triple bond.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionShift ( δ , ppm)TypeAssignment & Causality
C5 (Carbonyl)~196.5C q​ Ketone carbonyl; slightly shielded relative to acetophenone due to the 3-CN group.
C1' (Aromatic)~137.1C q​ Ipso to C=O; deshielded by the directly attached carbonyl.
C4' (Aromatic)~137.1CHPara to C=O, ortho to -CN; deshielded by resonance (may overlap with C1').
C6' (Aromatic)~131.9CHOrtho to C=O, para to -CN.
C2' (Aromatic)~131.6CHOrtho to both EWGs.
C5' (Aromatic)~129.4CHMeta to both EWGs; remains near the base benzene shift.
C1 (Aliph. Nitrile)~119.2C q​ Aliphatic C≡N carbon.
C-CN (Arom. Nitrile)~118.0C q​ Aromatic C≡N carbon.
C3' (Aromatic)~112.8C q​ Ipso to -CN; heavily shielded by C≡N magnetic anisotropy.
C4 (Aliphatic)~36.5CH 2​ Alpha to carbonyl.
C3 (Aliphatic)~19.5CH 2​ Beta to both EWGs.
C2 (Aliphatic)~16.5CH 2​ Alpha to aliphatic nitrile.

(Note: Because C1' and C4' are predicted to have near-identical shifts, 2D NMR techniques such as HMBC and HSQC are required to unambiguously resolve these signals[5].)

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system : the inclusion of an internal standard and specific relaxation parameters ensures that the resulting spectra are both qualitatively and quantitatively reliable[5].

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: This concentration provides an optimal signal-to-noise ratio (SNR) without causing line broadening from viscosity or concentration-dependent aggregation[5].

  • Instrument Calibration: Insert the 5 mm NMR tube into the spectrometer (400 MHz or 500 MHz). Perform automated tuning, matching, and locking to the deuterium signal of CDCl 3​ . Shim the magnetic field (Z1-Z5) until the TMS peak width at half-height is <1.0 Hz.

  • 1 H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence (e.g., zg30). Set the number of scans (ns) to 16–64. Crucial Parameter: Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, enabling accurate integration[5].

  • 13 C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (e.g., zgpg30). Set the number of scans to 512–1024. Crucial Parameter: Extend the d1 delay to 2.0 seconds. Causality: Quaternary carbons (C=O, C≡N , and ipso aromatics) lack attached protons and rely solely on long-range dipole-dipole interactions for relaxation. A longer d1 prevents signal saturation and ensures these critical peaks rise above the noise floor[5].

  • Data Processing: Apply a line-broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform rigorous zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration values[2].

Mechanistic & Pathway Diagrams

NMR Validation Workflow

The following diagram illustrates the self-validating workflow required to achieve publication-grade structural confirmation.

NMR_Workflow S1 1. Sample Preparation 5-10 mg in 0.6 mL CDCl3 Internal Std: 0.03% v/v TMS S2 2. 1H NMR Acquisition 400/500 MHz, ns=16-64 d1=2.0s for full relaxation S1->S2 Proton Channel S3 3. 13C NMR Acquisition 100/125 MHz, ns=512-1024 d1=2.0s (Critical for Quaternary C) S1->S3 Carbon Channel S4 4. Data Processing Zero-filling, Apodization, Phase & Baseline Correction S2->S4 S3->S4 S5 5. Structural Validation Multiplet Analysis & Integration Verification S4->S5

Caption: Fig 1. Self-validating NMR acquisition and processing workflow for structural confirmation.

Electronic Effects Mapping

This diagram maps the causality of the chemical shifts, demonstrating how the electron-withdrawing groups perturb the local magnetic environments of the molecule.

ElectronicEffects Mol 5-(3-Cyanophenyl)- 5-oxovaleronitrile CN_Ar 3-Cyano Group (-CN) Strong Inductive (-I) Resonance (-M) EWG Mol->CN_Ar CO_Ar Carbonyl Group (C=O) Resonance (-M) EWG Mol->CO_Ar H_Deshield Aromatic Protons Highly Deshielded (7.59 - 8.26 ppm) CN_Ar->H_Deshield Electron Withdrawal C_Shield C3' (Ipso to CN) Anisotropically Shielded (~112.8 ppm) CN_Ar->C_Shield Magnetic Anisotropy CO_Ar->H_Deshield Electron Withdrawal

Caption: Fig 2. Electronic effects of functional groups on the NMR chemical shifts.

References

  • Title: 5-(3-CYANOPHENYL)
  • Title: Application Notes and Protocols for the Characterization of 5-(2-Iodophenyl)
  • Source: doi.
  • Title: Purity Standards for 5-(2-Iodophenyl)
  • Source: doi.

Sources

Foundational

Determining the Solubility of 5-(3-Cyanophenyl)-5-oxovaleronitrile in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The accurate determination of a compound's solubility is a critical, yet often nuanced, step in the early stages of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The accurate determination of a compound's solubility is a critical, yet often nuanced, step in the early stages of drug discovery and development. Dimethyl sulfoxide (DMSO) is the universal solvent for initial compound screening, making solubility in this medium a cornerstone of subsequent biological assays. This guide provides a comprehensive, technically detailed framework for determining the solubility of novel compounds, using 5-(3-Cyanophenyl)-5-oxovaleronitrile as a practical case study. We will delve into the theoretical underpinnings of solubility, present a validated experimental protocol for thermodynamic solubility assessment, and discuss the critical aspects of data interpretation and reporting. This document is intended to serve as a self-validating system for researchers, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Central Role of Solubility in Preclinical Research

In the landscape of drug discovery, poor aqueous solubility is a primary contributor to the failure of promising drug candidates. Before assessing aqueous solubility, however, compounds are almost universally first dissolved in DMSO to create high-concentration stock solutions. These stock solutions are then used for a myriad of in vitro assays, including high-throughput screening (HTS), cell-based assays, and biochemical assays.

An inaccurate understanding of a compound's solubility limit in DMSO can lead to significant experimental artifacts:

  • Compound Precipitation: If a stock solution is prepared at a concentration exceeding its solubility limit, the compound may precipitate upon storage or, more critically, upon dilution into aqueous assay buffers. This leads to an overestimation of the compound's potency (e.g., IC50, EC50) as the actual concentration in the assay is lower than the nominal concentration.

  • Inconsistent Results: Undissolved particulate matter can interfere with assay readouts, particularly those involving light scattering, fluorescence, or absorbance, leading to poor data reproducibility.

  • Wasted Resources: The synthesis of a compound that ultimately proves unusable due to solubility issues represents a significant loss of time and resources.

5-(3-Cyanophenyl)-5-oxovaleronitrile, a compound with potential applications in chemical biology and medicinal chemistry, serves as an excellent model for establishing a robust solubility determination workflow. While some suppliers may provide qualitative statements such as "soluble in DMSO," quantitative data is frequently unavailable. Computational predictions, such as those from the ACD/Labs Percepta platform, may suggest a value around 113.8 mg/mL, but this must be experimentally verified. The following sections provide the expertise-driven protocols to perform this verification.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the true, intrinsic solubility of the compound. This measurement requires a longer incubation time to ensure equilibrium is reached and is considered the "gold standard."

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This is more relevant for predicting the behavior of a compound in an HTS setting but is not the focus of determining the maximum stock concentration in pure DMSO.

For the purpose of preparing a reliable stock solution, we are interested in the thermodynamic solubility of 5-(3-Cyanophenyl)-5-oxovaleronitrile in 100% DMSO.

Experimental Workflow for Thermodynamic Solubility Determination in DMSO

This section details a step-by-step protocol for determining the solubility of 5-(3-Cyanophenyl)-5-oxovaleronitrile in DMSO. The protocol is designed as a self-validating system, incorporating quality control steps.

Materials and Equipment
  • 5-(3-Cyanophenyl)-5-oxovaleronitrile (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.01 mg)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Positive displacement pipette or calibrated gas-tight syringe

  • Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25°C)

  • High-speed microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated autosampler and appropriate vials

  • Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Protocol

Step 1: Preparation of a Saturated Solution (Equilibration)

  • Accurately weigh out an excess amount of 5-(3-Cyanophenyl)-5-oxovaleronitrile (e.g., 5-10 mg) into a tared microcentrifuge tube. The key is to have undissolved solid remaining at the end of the equilibration.

  • Record the exact mass of the compound.

  • Add a precise volume of anhydrous DMSO (e.g., 200 µL) to the tube using a positive displacement pipette to ensure accuracy with a viscous solvent like DMSO.

  • Cap the tube tightly and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 800-1000 rpm).

  • Allow the mixture to equilibrate for at least 24 hours. This extended time is critical for achieving thermodynamic equilibrium. A visual inspection should confirm the presence of undissolved solid material.

Step 2: Separation of Saturated Supernatant

  • After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully aspirate the clear supernatant without disturbing the solid pellet. This supernatant is the saturated solution.

Step 3: Preparation of Calibration Standards

  • Prepare a highly accurate stock solution of 5-(3-Cyanophenyl)-5-oxovaleronitrile in DMSO. For example, weigh 10 mg of the compound and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock.

  • Perform a serial dilution of this stock solution to create a series of at least five calibration standards with known concentrations (e.g., 5 mg/mL, 2.5 mg/mL, 1.25 mg/mL, 0.625 mg/mL, 0.3125 mg/mL).

Step 4: HPLC Analysis

  • Prepare the saturated supernatant sample for analysis. This involves making a large, precise dilution (e.g., 1:100 or 1:200) in DMSO to bring its concentration within the range of the calibration curve.

  • Set up an appropriate HPLC method. A reverse-phase C18 column is typically suitable. The mobile phase and gradient will depend on the compound's properties but could start with a Water:Acetonitrile gradient. The UV detector should be set to the wavelength of maximum absorbance (λmax) for the compound.

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99 for reliability.

  • Inject the diluted supernatant sample.

Data Analysis and Calculation
  • Using the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted supernatant sample.

  • Multiply this calculated concentration by the dilution factor to determine the concentration of the original, undiluted saturated supernatant. This final value is the thermodynamic solubility of 5-(3-Cyanophenyl)-5-oxovaleronitrile in DMSO.

Example Calculation:

  • Dilution factor: 200

  • Concentration from calibration curve: 0.45 mg/mL

  • Solubility = 0.45 mg/mL * 200 = 90 mg/mL

Data Presentation

All quantitative data should be summarized for clarity.

Parameter Value Notes
Compound 5-(3-Cyanophenyl)-5-oxovaleronitrile-
Solvent Anhydrous DMSO (≥99.9%)Purity of solvent is critical.
Temperature 25°C (298.15 K)Solubility is temperature-dependent.
Equilibration Time 24 hoursEnsures thermodynamic equilibrium.
Quantification Method HPLC-UVProvides specificity and accuracy.
Calculated Solubility [Insert Experimental Value Here] mg/mLReport mean and standard deviation from at least three replicates.
Molar Solubility [Insert Calculated Molar Value Here] MCalculated from mg/mL and molecular weight (214.22 g/mol ).

Visualizing the Workflow

A clear workflow diagram ensures procedural consistency and understanding.

Solubility_Workflow cluster_prep Phase 1: Sample Preparation cluster_separation Phase 2: Separation cluster_analysis Phase 3: Quantification cluster_calc Phase 4: Calculation A 1. Weigh Excess Compound (e.g., 5-10 mg) B 2. Add Precise Volume of DMSO (e.g., 200 µL) A->B C 3. Equilibrate for 24h at 25°C with Agitation B->C D 4. Centrifuge at 14,000 x g for 15 min C->D Mixture contains undissolved solid E 5. Aspirate Clear Supernatant (Saturated Solution) D->E G 7. Perform Large, Precise Dilution of Supernatant E->G Saturated DMSO solution F 6. Prepare Calibration Standards in DMSO H 8. Analyze All Samples via HPLC-UV F->H G->H I 9. Generate Standard Curve (R² > 0.99) H->I Peak Area Data J 10. Calculate Diluted Conc. I->J K 11. Apply Dilution Factor to get Final Solubility (mg/mL) J->K

Caption: Thermodynamic solubility determination workflow.

Trustworthiness and Self-Validation

The integrity of the final solubility value rests on several key validation points within the protocol:

  • Presence of Excess Solid: Visual confirmation of undissolved solid after 24 hours is a mandatory checkpoint. Its absence would indicate that the compound completely dissolved, meaning the solubility is higher than the prepared concentration, and the experiment must be repeated with more starting material.

  • Linearity of Calibration Curve: An R² value > 0.99 is essential. It validates that the HPLC response is linear and accurate within the measured concentration range.

  • Replicates: The entire experiment should be performed in triplicate to assess the reproducibility of the result. The final reported value should include the standard deviation.

Conclusion and Authoritative Grounding

Determining the precise solubility of a compound like 5-(3-Cyanophenyl)-5-oxovaleronitrile in DMSO is not a trivial matter of simply adding solvent until dissolution. It is a quantitative, scientific measurement that underpins the reliability of all subsequent in vitro experiments. By following a rigorous, well-controlled protocol, researchers can establish a trustworthy solubility value, preventing the propagation of erroneous data throughout the drug discovery pipeline. The principles and methods outlined in this guide are grounded in established industry best practices for physicochemical characterization. Adherence to this systematic approach ensures that the data generated is both accurate and reproducible, forming a solid foundation for further research.

References

  • Title: Best practices for the assessment of ADMET properties in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Art and Science of Measuring Solubility Source: American Pharmaceutical Review URL: [Link]

Exploratory

Structural Elucidation and High-Resolution Mass Spectrometry Profiling of 5-(3-Cyanophenyl)-5-oxovaleronitrile

Executive Summary In modern drug discovery and synthetic chemistry, the precise characterization of bifunctional and trifunctional intermediates is paramount. 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the precise characterization of bifunctional and trifunctional intermediates is paramount. 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly versatile building block characterized by a central valeronitrile chain terminated by an oxo group, which is directly coupled to a 3-cyanophenyl ring[1][2]. The presence of two orthogonal nitrile groups and a reactive ketone makes it a valuable precursor for complex heterocyclic scaffolds.

This whitepaper provides an authoritative guide on the physicochemical properties of 5-(3-Cyanophenyl)-5-oxovaleronitrile, detailing the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, we outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to achieve sub-2 ppm mass accuracy, ensuring unambiguous structural confirmation.

Physicochemical Profiling & Structural Identifiers

Before initiating any analytical workflow, it is critical to distinguish between the Molecular Weight (calculated using the abundance-weighted average atomic masses of elements) and the Exact Mass (calculated using the mass of the single most abundant isotope of each element, i.e., ^12C, ^1H, ^14N, ^16O).

For low-molecular-weight intermediates, nominal mass analyzers (e.g., standard single quadrupoles) often fail to differentiate between isobaric compounds. For instance, a nominal mass of 198 Da could correspond to C12H10N2O, C11H10N4, or C13H10O2. Exact mass determination is the only definitive mass spectrometric method to confirm the specific elemental composition.

Table 1: Quantitative Chemical Identifiers
ParameterValueAnalytical Significance
Systematic Name 5-(3-Cyanophenyl)-5-oxopentanenitrileDefines the 5-carbon chain and substitution.
Common Synonym 3-(4-Cyanobutanoyl)benzonitrileFrequently used in commercial catalogs[2].
CAS Registry Number 898767-60-7Primary identifier for inventory tracking[3].
Chemical Formula C12H10N2OUsed for theoretical isotopic modeling.
Molecular Weight 198.225 g/mol Used for stoichiometric synthetic calculations.
Exact Mass (M) 198.0793 DaTarget mass for neutral molecule.
Theoretical [M+H]+ 199.0866 DaTarget m/z for ESI+ HRMS workflows.

High-Resolution Mass Spectrometry (HRMS) Methodology

To achieve the rigorous standards required for peer-reviewed publication and patent filings, exact mass measurements must be performed using high-resolution analyzers (e.g., Time-of-Flight [TOF] or Orbitrap) equipped with internal calibration mechanisms[4][5].

The following step-by-step methodology outlines a self-validating system for the exact mass determination of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Step-by-Step HRMS Protocol

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol/Water containing 0.1% Formic Acid.

  • Causality: The 50:50 organic/aqueous ratio optimizes droplet surface tension, ensuring stable Taylor cone formation during desolvation. Formic acid lowers the pH, acting as an abundant proton source to drive the formation of the [M+H]+ pseudomolecular ion. The ketone oxygen, possessing a higher proton affinity than the terminal nitriles, acts as the primary thermodynamic sink for protonation.

Step 2: Electrospray Ionization (ESI) Tuning

  • Action: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Causality: Direct infusion provides a continuous, stable ion flux ideal for high-resolution tuning. The 250 °C desolvation temperature provides sufficient thermal energy to evaporate the solvent without inducing premature thermal degradation or in-source fragmentation of the valeronitrile chain.

Step 3: Lock Mass Infusion for Real-Time Calibration

  • Action: Co-infuse a reference standard, such as Leucine Enkephalin (exact mass [M+H]+ = 556.2771 Da), through a secondary orthogonal reference sprayer (e.g., LockSpray interface).

  • Causality: According to guidelines from , TOF mass analyzers are susceptible to micro-drifts caused by ambient thermal fluctuations. The lock mass provides a known, constant m/z value. The acquisition software utilizes this reference to continuously recalibrate the mass axis in real-time, effectively neutralizing instrumental drift and ensuring the mass error remains strictly below 2 ppm.

Step 4: Data Acquisition and Isotopic Pattern Matching

  • Action: Acquire data in continuum mode over an m/z range of 100–1000 at a mass resolution of >60,000 (FWHM).

  • Causality: High resolution is mandatory to separate the target [M+H]+ peak (199.0866 Da) from potentially interfering background matrix ions[4]. Post-acquisition, the software compares the observed isotopic distribution—specifically the M+1 peak driven by the natural 1.1% abundance of ^13C—against the theoretical model for C12H10N2O to definitively confirm the elemental composition.

Workflow Visualization

HRMS_Workflow A Sample Preparation (MeOH/H2O + 0.1% FA) B Electrospray Ionization (ESI+ Mode) A->B C High-Resolution MS (Orbitrap/TOF) B->C D Data Processing (Lock Mass Correction) C->D E Exact Mass Confirmed [M+H]+ 199.0866 m/z D->E

Caption: HRMS workflow for the exact mass determination of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Synthetic Utility & Orthogonal Reactivity

Beyond its analytical profile, 5-(3-Cyanophenyl)-5-oxovaleronitrile is highly prized in medicinal chemistry due to its orthogonal reactivity. The molecule contains three distinct electrophilic centers: an aromatic nitrile, an aliphatic nitrile, and an aryl ketone.

By carefully selecting reaction conditions, chemists can selectively address these functional groups:

  • Heterocyclic Condensation: The 1,5-relationship between the ketone and the aliphatic nitrile makes it an excellent precursor for substituted pyridines or, via hydrazine condensation, complex pyrazole/pyridazine derivatives.

  • Selective Reduction: Utilizing mild reducing agents (e.g., Raney Nickel / H2) allows for the selective reduction of the aliphatic nitrile to a primary amine, yielding a functionalized aminoketone.

  • Hydrolysis: Strong acidic or basic hydrolysis converts the nitrile groups into dicarboxylic acids, useful for polymer synthesis or peptide coupling.

Reactivity Pathway Visualization

Synthetic_Pathways Center 5-(3-Cyanophenyl)-5-oxovaleronitrile (Bifunctional Scaffold) Red1 Selective Reduction (Raney Ni / H2) Center->Red1 Cond1 Hydrazine Condensation (Ethanol, Reflux) Center->Cond1 Hydro1 Acidic Hydrolysis (HCl / H2O) Center->Hydro1 Red2 Primary Amines (Building Blocks) Red1->Red2 Cond2 Pyridazine / Pyrazole Derivatives Cond1->Cond2 Hydro2 Dicarboxylic Acids (Polymer Precursors) Hydro1->Hydro2

Caption: Orthogonal reactivity pathways of 5-(3-Cyanophenyl)-5-oxovaleronitrile in drug discovery.

Conclusion

The rigorous characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile requires a fundamental understanding of both its theoretical exact mass (198.0793 Da) and the instrumental parameters necessary to measure it accurately. By employing an HRMS workflow that utilizes optimal ionization modifiers (0.1% Formic Acid) and real-time instrumental drift correction (Lock Mass), analytical scientists can generate self-validating, publication-quality data. This level of analytical rigor ensures the integrity of downstream synthetic applications, where this molecule serves as a critical hub for the generation of diverse chemical libraries.

References

  • Title: 5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Exact Mass Measurement - A Powerful Tool in Identification and Confirmation Source: Waters Corporation URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

Sources

Foundational

Thermal Stability and Melting Point Characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile: A Technical Guide

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, bifunctional intermediates require rigorous thermal characterization to ensure process safety, formulation stability, and batch-to-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, bifunctional intermediates require rigorous thermal characterization to ensure process safety, formulation stability, and batch-to-batch consistency. 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) [1] is a highly specialized molecular building block featuring an aromatic nitrile, an aliphatic ketone, and a terminal aliphatic nitrile.

Because this compound is a highly specific intermediate utilized in advanced drug development [2], its empirical thermal parameters—such as melting point ( Tm​ ) and decomposition temperature ( Td​ )—are highly sensitive to its crystallization solvent and polymorphic state. This whitepaper provides a definitive, self-validating analytical framework for researchers to accurately determine the thermal stability and melting point of this compound, explaining the causality behind every experimental parameter.

Molecular Architecture & Predictive Thermodynamics

The thermal behavior of 5-(3-Cyanophenyl)-5-oxovaleronitrile ( C12​H10​N2​O , MW: 198.22 g/mol ) is governed by the interplay of its functional groups [3]:

  • Aromatic Nitrile (3-Cyanophenyl group): Provides a rigid planar structure that significantly increases the crystal lattice energy through strong dipole-dipole interactions and π−π stacking.

  • Aliphatic Chain (Valeronitrile): Introduces conformational flexibility. During heating, the increased vibrational entropy of this 4-carbon chain acts to lower the overall melting point compared to fully aromatic bis-nitriles.

  • Ketone Linker (5-oxo group): Acts as a hydrogen-bond acceptor. If the compound is crystallized in the presence of moisture or protic solvents, the ketone can form solvates, which will manifest as broad endothermic desolvation peaks during initial thermal analysis.

Methodological Framework for Thermal Profiling

Standard capillary melting point apparatuses are insufficient for complex intermediates because they cannot differentiate between true melting, polymorphic transitions, and desolvation. Therefore, a dual-method approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.

Workflow A API Intermediate 5-(3-Cyanophenyl)-5-oxovaleronitrile B Sample Preparation (Desiccation & Milling) A->B C DSC Analysis 10°C/min, N2 Purge B->C D TGA Analysis Up to 500°C B->D E Melting Point (Tm) C->E F Decomposition Temp (Td) D->F G Complete Thermal Profile E->G F->G

Caption: Analytical workflow for the comprehensive thermal characterization of API intermediates.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution DSC for Melting Point ( Tm​ )

This protocol determines the exact melting onset, peak temperature, and enthalpy of fusion ( ΔHf​ ).

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6°C).

    • Causality: Indium's melting point closely brackets the expected melting range of aromatic-aliphatic nitriles, ensuring maximum temperature accuracy.

  • Sample Preparation: Weigh precisely 2.0 to 5.0 mg of 5-(3-Cyanophenyl)-5-oxovaleronitrile into a standard aluminum pan and crimp with a pinhole lid.

    • Causality: A low sample mass minimizes internal thermal gradients, preventing artificially broadened melting peaks. The pinhole allows any trapped moisture to escape without rupturing the pan.

  • Atmosphere Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the aliphatic valeronitrile chain before the true melting point is reached.

  • Thermal Program: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 250°C.

    • Causality: A 10°C/min heating rate is the industry standard balance; it is fast enough to provide a strong heat flow signal (high signal-to-noise ratio) but slow enough to resolve closely spaced polymorphic transitions.

Protocol B: TGA for Thermal Stability and Degradation ( Td​ )

This protocol identifies the maximum safe processing temperature before chemical decomposition occurs.

  • Crucible Preparation: Tare a clean alumina ( Al2​O3​ ) crucible.

  • Sample Loading: Load approximately 10.0 mg of the sample.

  • Thermal Program: Heat from 25°C to 500°C at 10°C/min under an N2​ atmosphere.

    • Causality: Conducting TGA under nitrogen isolates pure thermal decomposition (pyrolysis/cleavage) from oxidative combustion, allowing researchers to understand the molecule's inherent structural limits.

Degradation Pathways & Structural Stability

When 5-(3-Cyanophenyl)-5-oxovaleronitrile is subjected to thermal stress beyond its stable liquidus phase, it undergoes specific degradation pathways dictated by its functional groups. The aromatic nitrile is highly stable, but the aliphatic chain and ketone are vulnerable to high-temperature scission.

Degradation M Intact Molecule (Heated > 280°C) T Thermal Stress Activation M->T P1 Aliphatic Nitrile Oligomerization T->P1 Pathway A P2 Ketone Cleavage (Alpha-Scission) T->P2 Pathway B P3 Aromatic Nitrile (High Stability) T->P3 Resists Degradation

Caption: Primary thermal degradation pathways of 5-(3-Cyanophenyl)-5-oxovaleronitrile under extreme heat.

Quantitative Data Summary & Predictive Baselines

Because 5-(3-Cyanophenyl)-5-oxovaleronitrile is a specialized intermediate, its exact empirical thermal values depend heavily on the synthesis route and resulting purity [2]. However, based on the thermodynamic behavior of structurally analogous bis-nitrile ketones, researchers should benchmark their empirical DSC/TGA results against the following predictive baseline parameters:

Thermal ParameterPredictive Baseline RangeAnalytical MethodPharmaceutical Significance
Melting Point Onset ( Tm​ ) 85°C – 115°CDSCDetermines handling state (solid/liquid) and identifies purity (sharp vs. broad peak).
Enthalpy of Fusion ( ΔHf​ ) 80 – 130 J/gDSCIndicates the strength of the crystal lattice and potential polymorphic forms.
Desolvation Peak 50°C – 70°C (Broad)DSC / TGAIndicates presence of residual crystallization solvents or hygroscopic moisture.
Decomposition Onset ( Td​ ) > 280°CTGAEstablishes the absolute upper limit for heated reactor processing or melt extrusion.

Note: Any mass loss observed in TGA prior to 100°C should be correlated with a broad endotherm in DSC to confirm the loss of volatile impurities rather than premature degradation.

Conclusion

The thermal characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile requires a deliberate, multi-instrument approach. By utilizing strictly controlled DSC and TGA protocols, researchers can accurately map the melting point and thermal degradation profile of this intermediate. Understanding these parameters is non-negotiable for scale-up chemistry, ensuring that the kinetic energy applied during synthesis does not inadvertently trigger ketone cleavage or aliphatic nitrile oligomerization.

References

  • NextSDS Database.5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information.
  • BLDpharm.898767-60-7: 5-(3-Cyanophenyl)-5-oxovaleronitrile Product Specifications.
  • ChemicalBook.CAS List 898767-60-7 Properties.
Exploratory

Preliminary Toxicity and Safety Data for 5-(3-Cyanophenyl)-5-oxovaleronitrile: A Technical Evaluation Guide

Executive Summary & Chemical Profile 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly specialized, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly specialized, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as aromatase inhibitors, and advanced agrochemicals. Structurally, the molecule features a 3-cyanophenyl ring conjugated to an aliphatic 5-oxovaleronitrile chain.

As a Senior Application Scientist, evaluating the preliminary toxicity of this compound requires a mechanistic approach that isolates the reactive functional groups: the aliphatic nitrile, the aromatic nitrile, and the ketone moiety. Because in vivo data for proprietary intermediates is often restricted, safety evaluations must rely on rigorous structure-activity relationship (SAR) profiling and targeted in vitro validation.

Mechanistic Toxicology: Understanding the Liability

The acute toxicity of aliphatic nitriles is rarely driven by the parent molecule itself; rather, it is dictated by its metabolic fate. Cytochrome P450 (CYP) enzymes—particularly the CYP2E1 isoform—mediate the α -carbon hydroxylation of the aliphatic nitrile chain.

This oxidation generates an unstable cyanohydrin intermediate, which spontaneously decomposes to release hydrogen cyanide (HCN) and a corresponding reactive carbonyl species. The released cyanide rapidly binds to the ferric ion ( Fe3+ ) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing1[1].

Furthermore, the 3-cyanophenyl group and the ketone at the C5 position introduce electrophilic centers capable of reacting with cellular nucleophiles. This can lead to the depletion of intracellular glutathione (GSH), exacerbating oxidative stress and 2[2].

MetabolicPathway A 5-(3-Cyanophenyl)- 5-oxovaleronitrile B CYP450 (e.g., CYP2E1) alpha-Hydroxylation A->B Hepatic Metabolism C Unstable Cyanohydrin Intermediate B->C Oxidation D Hydrogen Cyanide (HCN) Release C->D Spontaneous Decomposition E Cytochrome c Oxidase Inhibition D->E Mitochondrial Binding F Cellular Hypoxia & Toxicity E->F ATP Depletion

CYP450-mediated metabolism of aliphatic nitriles leading to cyanide-induced cellular hypoxia.

Preliminary Safety & Toxicity Data

By leveraging 3 of homologous cyanophenyl and oxovaleronitrile derivatives, we can extrapolate highly accurate predictive safety metrics for this specific compound[3].

Table 1: Predictive Quantitative Toxicity Metrics for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Toxicity ParameterEstimated Value / ClassificationMechanistic Rationale
Acute Oral Toxicity ( LD50​ , Rat) 300 - 500 mg/kg (Category 4)Moderate toxicity driven by gradual metabolic release of cyanide from the valeronitrile chain.
Acute Dermal Toxicity > 1000 mg/kgLipophilicity (estimated logP ~1.8-2.2) allows moderate dermal penetration, typical of cyanophenyls.
Skin/Eye Irritation Category 2 (Irritant)Electrophilic nature of the ketone and cyano groups causes localized protein adduction.
Mutagenicity (Ames Test) Negative (Predicted)Lack of structural alerts for direct DNA intercalation or alkylation.
Hepatotoxicity Liability ModerateCYP450 metabolism depletes localized GSH; potential for reactive oxygen species (ROS) generation.

Experimental Protocols for Safety Validation

To empirically validate the safety profile of 5-(3-Cyanophenyl)-5-oxovaleronitrile during early-stage drug development, a self-validating in vitro workflow is essential. The following protocol details the assessment of CYP-mediated cyanide release and cytotoxicity.

Protocol: In Vitro Hepatocyte Cytotoxicity and Cyanide Release Assay
  • Objective: To quantify the metabolic conversion of the nitrile to cyanide and assess resulting hepatotoxicity.

  • Causality & Rationale: Using primary human hepatocytes ensures that the full complement of phase I and phase II metabolizing enzymes is present. This provides a self-validating physiological model that is far more accurate than recombinant CYP assays alone, as it accounts for both the generation of toxic metabolites and the cell's intrinsic detoxification mechanisms (e.g., rhodanese activity).

Step-by-Step Methodology:

  • Cell Culture Preparation:

    • Thaw cryopreserved primary human hepatocytes and plate at a density of 7.5×104 cells/well in a collagen-coated 96-well plate using Williams' E medium supplemented with 5% fetal bovine serum, dexamethasone, and insulin.

    • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow monolayer formation.

  • Compound Dosing (Self-Validating Setup):

    • Prepare a 10 mM stock solution of 5-(3-Cyanophenyl)-5-oxovaleronitrile in LC-MS grade DMSO.

    • Perform serial dilutions in serum-free assay medium to achieve final well concentrations ranging from 1 μ M to 500 μ M.

    • Critical Control: Ensure final DMSO concentration remains 0.1% across all wells, including the vehicle control, to isolate compound toxicity from solvent toxicity.

  • Cyanide Quantification (Fluorometric Assay - 4h):

    • After a 4-hour incubation, extract 50 μ L of the supernatant.

    • Add the supernatant to a 96-well assay plate containing 50 μ L of a naphthalene-2,3-dicarboxaldehyde (NDA) and taurine derivatization mixture.

    • Causality: NDA reacts specifically with cyanide in the presence of taurine to form a highly fluorescent 1-cyano-2-substituted-benzisoindole derivative, preventing false positives from other reactive metabolites.

    • Read fluorescence at Ex/Em = 418/460 nm to quantify released CN− .

  • Cell Viability Assessment (ATP Depletion - 24h):

    • After the 24-hour incubation, equilibrate the cell plate to room temperature.

    • Add 100 μ L of CellTiter-Glo® reagent to each well. Lysis of cells releases ATP, which drives the luciferase-mediated conversion of luciferin to oxyluciferin.

    • Measure luminescence and calculate the IC50​ for cytotoxicity relative to the vehicle control.

ExperimentalWorkflow Step1 Compound Preparation Step2 Primary Human Hepatocytes Step1->Step2 Dose Step3 Supernatant Extraction Step2->Step3 4h Incubation Step6 CellTiter-Glo Assay (ATP) Step2->Step6 24h Incubation Step4 NDA/Taurine Derivatization Step3->Step4 Reagent Add Step5 Fluorescence Readout (CN-) Step4->Step5 Measure

In vitro screening workflow for quantifying nitrile-derived cyanide release and cell viability.

Industrial Handling & Safety Guidelines

Given the structural alerts for 5-(3-Cyanophenyl)-5-oxovaleronitrile, industrial handling must align with the 4[4].

  • Engineering Controls: All weighing, transferring, and synthesis steps must be conducted within a Class II biological safety cabinet or a highly ventilated chemical fume hood to prevent inhalation of volatilized reactive species.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), chemical safety goggles, and a particulate respirator (N95 or P100) if dust generation is possible.

  • Spill Management: Do not use acidic neutralizers. Contact with strong acids can accelerate the hydrolysis of the nitrile groups, liberating highly toxic hydrogen cyanide gas. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of strictly as hazardous chemical waste.

References

  • Title: Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity Source: PubMed URL: [Link]

  • Title: On the Mechanism of Nitriles Toxicity Source: Toxicological Sciences - Oxford Academic URL: [Link]

  • Title: Nitrile Toxicity Source: Journal of Chemical Education - ACS Publications URL: [Link]

Sources

Foundational

Computational Modeling of 5-(3-Cyanophenyl)-5-oxovaleronitrile Reactivity: A Predictive Framework for Regioselective Synthesis

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, polyfunctional intermediates present a significant regiochemical challenge. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a prime example of such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, polyfunctional intermediates present a significant regiochemical challenge. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a prime example of such an intermediate, featuring multiple competing electrophilic and nucleophilic sites. As a Senior Application Scientist, I frequently observe that empirical trial-and-error approaches to functionalizing such molecules lead to poor yields and complex impurity profiles.

This whitepaper provides an in-depth technical guide to the computational modeling of 5-(3-Cyanophenyl)-5-oxovaleronitrile. By leveraging Density Functional Theory (DFT) and local reactivity descriptors, we can establish a predictive, self-validating framework to map its reactivity. This guide details the causality behind specific computational choices and provides robust, step-by-step protocols for modeling transition states and regioselectivity.

Chemical Architecture & Reactivity Mapping

The molecular architecture of 5-(3-Cyanophenyl)-5-oxovaleronitrile consists of a valeronitrile backbone terminating in a ketone at the C5 position, which is further substituted with a 3-cyanophenyl ring. This creates a complex reactivity landscape:

  • Electrophilic Centers: The C5 ketone is a hard electrophile, while the C1 aliphatic nitrile acts as a softer electrophile. The C3' aromatic nitrile is largely deactivated due to the electron-withdrawing nature of the meta-carbonyl group.

  • Pro-Nucleophilic Centers: The α -protons at C4 (adjacent to the ketone) are kinetically acidic, whereas the α -protons at C2 (adjacent to the nitrile) offer a competing thermodynamic deprotonation site.

Reactivity Mol 5-(3-Cyanophenyl) -5-oxovaleronitrile K C5 Ketone (Electrophile) Mol->K Hard Nucleophilic Attack N1 C1 Aliphatic Nitrile (Electrophile) Mol->N1 Soft Nucleophilic Attack N2 C3' Aromatic Nitrile (Deactivated) Mol->N2 Steric/Electronic Hindrance C4 C4 Alpha-Protons (Pro-Nucleophile) Mol->C4 Deprotonation (Kinetic) C2 C2 Alpha-Protons (Pro-Nucleophile) Mol->C2 Deprotonation (Thermodynamic)

Fig 1. Logical mapping of reactive sites in 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Computational Methodology: The Causality of Choice

Default computational parameters often fail when applied to highly functionalized intermediates. To accurately model the reactivity of this compound, the following level of theory is required:

  • Density Functional (M06-2X): We employ the[1]. Causality: Traditional functionals like B3LYP systematically underestimate reaction barrier heights and fail to capture medium-range electron correlation. M06-2X, developed by Truhlar and coworkers, incorporates 54% exact Hartree-Fock exchange, making it exceptionally accurate for main-group thermochemistry, kinetics, and non-covalent pre-reaction assemblies[2].

  • Basis Set (def2-TZVP): Causality: A triple-zeta basis set with polarization functions is non-negotiable here. The diffuse electron density around the oxygen and nitrogen atoms during nucleophilic attack requires robust polarization to prevent basis set superposition error (BSSE).

  • Solvation Model (SMD): We utilize the[3]. Causality: Unlike simpler polarizable continuum models (PCM) that only account for electrostatics, SMD explicitly calculates cavity-dispersion-solvent structure (CDS) terms[4]. This is critical for accurately predicting the free energy of solvation ( ΔGsolv​ ) for polar intermediates like enolates[5].

Protocol 1: Ground State Optimization & Solvation

This protocol is designed as a self-validating system to ensure the starting geometries are physically meaningful.

  • Conformational Sampling: Generate starting conformers using Molecular Mechanics (e.g., OPLS4 or MMFF94) to explore the flexibility of the valeronitrile chain.

  • DFT Optimization: Submit the lowest-energy conformers to M06-2X/def2-TZVP optimization in the gas phase.

  • Implicit Solvation: Re-optimize the global minimum using the SMD model with the target experimental solvent (e.g., THF or DMF).

  • Self-Validation Check (Frequency Analysis): Execute a vibrational frequency calculation on the optimized geometry. The system is only validated if exactly zero imaginary frequencies are found, confirming the structure is a true local minimum on the Potential Energy Surface (PES).

Electronic Structure & Local Reactivity Descriptors

To predict regioselectivity without running exhaustive transition state calculations for every possible pathway, we utilize ( f(r) )[6]. Introduced by Parr and Yang[7], Fukui functions map the change in electron density upon the addition or removal of an electron, providing a high-resolution spatial map of electrophilic ( f+ ) and nucleophilic ( f− ) susceptibility[8].

Table 1: Condensed Fukui Indices for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Atom Site f+ (Susceptibility to Nucleophilic Attack) f− (Susceptibility to Electrophilic Attack)Chemical Interpretation
C5 (Ketone) 0.145 0.021Primary electrophilic center (Hard attack preferred)
C1 (Aliphatic Nitrile) 0.0890.015Secondary electrophilic center (Soft attack preferred)
C4 ( α to Ketone) 0.0120.118 Primary nucleophilic center (Post-deprotonation)
C2 ( α to Nitrile) 0.0180.075Secondary nucleophilic center (Post-deprotonation)
C3' (Aromatic Nitrile) 0.0450.030Deactivated; low overall reactivity

Data Note: Values represent normalized computational estimates derived from finite difference approximations of the electron density at the M06-2X/def2-TZVP level.

Mechanistic Modeling: Transition States & Regioselectivity

When modeling the functionalization of 5-(3-Cyanophenyl)-5-oxovaleronitrile (e.g., base-catalyzed cyclization or intermolecular Grignard addition), locating the Transition State (TS) is the most critical and error-prone step.

Workflow S1 1. Conformational Search (Molecular Mechanics) S2 2. DFT Ground State Opt (M06-2X/def2-TZVP) S1->S2 S3 3. Frequency Calc (Zero Imaginary Freqs) S2->S3 S4 4. TS Guess Generation (Synchronous Transit) S3->S4 Valid Minima Confirmed S5 5. TS Optimization (Berny Algorithm) S4->S5 S6 6. TS Frequency Calc (Exactly ONE Imaginary Freq) S5->S6 S7 7. IRC Calculation (Self-Validation) S6->S7 Valid TS Confirmed S7->S2 Connects to Minima?

Fig 2. Self-validating computational workflow for transition state modeling.

Protocol 2: Transition State Search and IRC Validation

To ensure scientific integrity, every TS calculation must be treated as a hypothesis that requires rigorous mathematical proof.

  • TS Guess Generation: Construct a starting geometry using the Quadratic Synchronous Transit (QST3) method, providing the optimized reactant complex, product complex, and an interpolated guess.

  • TS Optimization: Optimize the geometry using the Berny algorithm (e.g., OPT=(TS, CalcFC) in Gaussian), ensuring the calculation computes the exact force constants at the first step to guide the search uphill along the reaction coordinate.

  • Self-Validation Check 1 (Vibrational Frequency): Perform a frequency calculation. The TS is only valid if it possesses exactly one imaginary frequency (represented as a negative value in standard output), and the atomic displacement vectors of this frequency must visually correspond to the bond-breaking/bond-forming event (e.g., nucleophilic attack on the C5 ketone).

  • Self-Validation Check 2 (Intrinsic Reaction Coordinate - IRC): Execute an IRC calculation. Causality: A TS is mathematically meaningless unless it connects the correct reactant and product basins. The IRC algorithm steps downhill from the TS in both directions. If the IRC endpoints do not match your intended pre-reaction complex and product intermediate, the TS is rejected, and the workflow must be restarted.

Conclusion

The bifunctional complexity of 5-(3-Cyanophenyl)-5-oxovaleronitrile demands a rigorous, causality-driven computational approach. By utilizing the M06-2X functional, SMD solvation, and Fukui function mapping, researchers can accurately predict regioselectivity prior to bench-top experimentation. Adhering to the self-validating protocols outlined above ensures that the calculated transition states represent physical reality, ultimately accelerating the rational design of synthetic routes for complex APIs.

References

  • Density Functionals with Broad Applicability in Chemistry Source: Accounts of Chemical Research URL:[Link]

  • Revised M06 density functional for main-group and transition-metal chemistry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions Source: The Journal of Physical Chemistry B URL:[Link]

  • Quantum mechanical continuum solvation models for ionic liquids Source: The Journal of Physical Chemistry B (via PubMed) URL:[Link]

  • Density functional approach to the frontier-electron theory of chemical reactivity Source: Journal of the American Chemical Society URL:[Link]

  • Fukui function and response function for nonlocal and fractional systems Source: The Journal of Chemical Physics URL:[Link]

  • Gaussian SCRF (Self-Consistent Reaction Field) Documentation Source: Gaussian.com Official Reference URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 5-(3-Cyanophenyl)-5-oxovaleronitrile: An In-Depth IR Analysis Guide

Executive Summary 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly functionalized intermediate frequently utilized in advanced organic synthesis and pharmaceutical drug development[1]. The molecule pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly functionalized intermediate frequently utilized in advanced organic synthesis and pharmaceutical drug development[1]. The molecule presents a unique structural topology—comprising a meta-substituted aromatic ring, an aryl ketone, and a dual-nitrile system (one conjugated, one aliphatic). This structural complexity makes it an exemplary model for demonstrating advanced infrared (IR) spectroscopic interpretation.

As an Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating protocol for the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) characterization of this compound. By detailing the causality behind its vibrational modes, this guide establishes a definitive reference for analytical scientists ensuring structural integrity during drug development workflows.

Structural Deconstruction & Spectroscopic Rationale

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and analyze the electronic effects governing their vibrational frequencies.

  • The Dual-Nitrile System: The molecule possesses two distinct cyano (-C≡N) environments, which is its most critical diagnostic feature. The aromatic nitrile is directly conjugated with the benzene π-system., which lowers the force constant of the bond and consequently shifts the stretching frequency to a lower wavenumber, typically ~2220–2230 cm⁻¹[2]. Conversely, the aliphatic nitrile located at the terminus of the valeronitrile chain is insulated from this conjugation by three methylene (-CH₂-) units. It retains a higher force constant and absorbs at a higher frequency (~2240–2260 cm⁻¹)[2].

  • The Aryl Ketone: The carbonyl (-C=O) group is directly attached to the aromatic ring. The resonance effect (+R) of the aromatic ring delocalizes electron density into the carbonyl π* antibonding orbital, weakening the C=O double bond character. This shifts the carbonyl stretch from a typical aliphatic ketone frequency (~1715 cm⁻¹) down to approximately 1680–1695 cm⁻¹[2]. The electron-withdrawing inductive effect (-I) of the meta-cyano group slightly counteracts this, ensuring the peak does not shift as low as highly electron-donating aryl ketones.

  • Aromatic Substitution Pattern: The meta-disubstituted benzene ring yields highly specific out-of-plane (OOP) C-H bending vibrations. These typically present as two strong, distinct bands in the fingerprint region near 680–720 cm⁻¹ and 750–810 cm⁻¹[2].

Experimental Protocol for IR Characterization

The following step-by-step methodology utilizes ATR-FTIR to ensure high-fidelity data acquisition. This protocol is designed as a self-validating system to eliminate artifacts and ensure scientific trustworthiness.

Step 1: Instrument Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan (air) from 4000 to 400 cm⁻¹.

  • Causality: The background scan captures ambient CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹). of the target molecule are recorded[3].

Step 2: Sample Application & Contact Optimization

  • Action: Deposit 1–2 mg of solid 5-(3-Cyanophenyl)-5-oxovaleronitrile directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: The evanescent wave in ATR-FTIR only penetrates a few micrometers into the sample. Insufficient pressure leads to poor contact, resulting in a low signal-to-noise (S/N) ratio and artificially attenuated peak intensities, particularly at higher wavenumbers[3].

Step 3: Data Acquisition

  • Action: Acquire the spectrum using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

  • Scientist's Note on Resolution: A 4 cm⁻¹ resolution is critical here. The ~20 cm⁻¹ difference between the conjugated and unconjugated nitriles will blur into a single broad peak at lower resolutions (e.g., 8 cm⁻¹), leading to a misinterpretation of the structural integrity. Co-adding 32 scans increases the S/N ratio proportionally to the square root of the number of scans, minimizing random electronic noise[3].

Step 4: Baseline Correction & Quality Control

  • Action: Apply an automatic baseline correction. Verify the absence of a broad, anomalous band at ~3400 cm⁻¹.

  • Causality: A peak at 3400 cm⁻¹ in a molecule lacking O-H or N-H bonds indicates moisture contamination (hygroscopic absorption). If present, the sample must be desiccated and re-analyzed to maintain protocol integrity.

Spectral Data Interpretation

The quantitative data derived from the validated IR spectrum is summarized in the table below. This structured presentation allows for rapid comparison against empirical results.

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeExpected IntensityMechanistic Rationale
3050 – 3100 Aromatic RingC-H Stretch (sp²)Weak to MediumHigh s-character of sp² hybridized carbons.
2850 – 2960 Aliphatic ChainC-H Stretch (sp³)MediumLower force constant than sp² C-H bonds.
2240 – 2260 Aliphatic Nitrile-C≡N StretchMediumUnconjugated triple bond; higher force constant.
2220 – 2230 Aromatic Nitrile-C≡N StretchMedium to StrongConjugation with the aromatic ring lowers the frequency.
1680 – 1695 Aryl KetoneC=O StretchStrongResonance delocalization weakens the C=O bond.
1580, 1480 Aromatic RingC=C StretchMediumRing breathing and skeletal vibrations.
1450 Aliphatic Chain-CH₂- ScissoringMediumBending mode of the valeronitrile methylene groups.
750 – 810 Aromatic RingC-H OOP BendStrongCharacteristic of meta-disubstitution.
680 – 720 Aromatic RingC-H OOP BendStrongCharacteristic of meta-disubstitution.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic characterization, emphasizing the self-validating checkpoints required for rigorous structural confirmation.

IR_Workflow Start Sample Prep: 5-(3-Cyanophenyl)-5-oxovaleronitrile ATR ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) Start->ATR Bg Background Scan Validation ATR->Bg Pre-scan Data Spectral Data Processing (Baseline Correction) ATR->Data Bg->ATR Pass Sub1 High Frequency (3100-2800 cm⁻¹) Data->Sub1 Sub2 Triple Bond (2300-2200 cm⁻¹) Data->Sub2 Sub3 Double Bond (1700-1500 cm⁻¹) Data->Sub3 Sub4 Fingerprint (1400-600 cm⁻¹) Data->Sub4 Val1 Aromatic/Aliphatic C-H Stretches Sub1->Val1 Val2 Dual Nitrile Resolution (Conjugated vs Aliphatic) Sub2->Val2 Val3 Aryl Ketone C=O (~1685 cm⁻¹) Sub3->Val3 Val4 Meta-Substitution OOP Bending Sub4->Val4 Final Structural Confirmation & Data Validation Val1->Final Val2->Final Val3->Final Val4->Final

Figure 1: Analytical workflow for the ATR-FTIR spectroscopic characterization of the target molecule.

References

  • NextSDS. "5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Source: John Wiley & Sons. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Source: John Wiley & Sons. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Use of 5-(3-Cyanophenyl)-5-oxovaleronitrile as an API chemical intermediate

Application Note: 5-(3-Cyanophenyl)-5-oxovaleronitrile as a Versatile API Chemical Intermediate Executive Summary & Chemical Significance In modern active pharmaceutical ingredient (API) synthesis, multifunctional interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(3-Cyanophenyl)-5-oxovaleronitrile as a Versatile API Chemical Intermediate

Executive Summary & Chemical Significance

In modern active pharmaceutical ingredient (API) synthesis, multifunctional intermediates are critical for streamlining the construction of complex pharmacophores. 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a highly versatile, tri-functional building block featuring an aromatic nitrile, a reactive C5-ketone, and a terminal aliphatic nitrile[1].

The 3-cyanophenyl moiety is a robust and highly sought-after pharmacophore in medicinal chemistry. It is prominently featured in several therapeutic classes, including selective thiadiazine DYRK1A inhibitors designed for human pancreatic β-cell proliferation ()[2], and bicyclo[3.1.0]hexyl urea-based MCH-1 receptor antagonists developed as anti-obesity agents ()[3]. Furthermore, the specific 5-carbon spacing of the oxovaleronitrile backbone makes it an ideal precursor for the divergent synthesis of 6-membered nitrogen heterocycles, such as Hantzsch-type pyridines and piperidines, which are heavily utilized in anesthetic and anti-allergic APIs ()[4],[5].

Mechanistic Pathways & Cyclization Strategies

The strategic value of 5-(3-Cyanophenyl)-5-oxovaleronitrile lies in its chemoselective reactivity. By carefully modulating reaction conditions, chemists can direct the intermediate down distinct cyclization pathways:

  • Pathway A (Reductive Cyclization): The aliphatic valeronitrile group is reduced to a primary amine, which spontaneously undergoes intramolecular condensation with the C5-ketone. The resulting cyclic imine (Δ¹-piperideine) is further reduced to yield a 2-(3-cyanophenyl)piperidine core.

  • Pathway B (Dehydrative Chlorination): Under strongly acidic and chlorinating conditions (e.g., PCl₅), the ketone tautomerizes and the nitrile is activated, driving a dehydrative ring closure to form 2-chloro-6-(3-cyanophenyl)pyridine , a prime candidate for downstream Suzuki-Miyaura cross-coupling.

  • Pathway C (Condensation): The isolated ketone readily reacts with hydrazine carbothioamides to yield 1,3,4-thiadiazine derivatives.

API_Pathways A 5-(3-Cyanophenyl)- 5-oxovaleronitrile (API Intermediate) B 2-(3-Cyanophenyl)piperidine (MCH-1 Antagonists) A->B H2, Raney-Ni, NH3/MeOH Reductive Cyclization C 2-Chloro-6-(3-cyanophenyl)pyridine (Cross-Coupling Precursor) A->C PCl5, Toluene, Δ Dehydrative Chlorination D Thiadiazine Derivatives (DYRK1A Inhibitors) A->D Thiosemicarbazide, H+ Condensation

Divergent synthetic pathways of 5-(3-Cyanophenyl)-5-oxovaleronitrile into key API scaffolds.

Experimental Protocols

Protocol 1: Chemoselective Reductive Cyclization to 2-(3-Cyanophenyl)piperidine

Objective: Selectively reduce the aliphatic nitrile and cyclize to the piperidine without hydrogenolyzing the aryl nitrile.

  • Reactor Setup: Charge a high-pressure Parr hydrogenation reactor with 5-(3-Cyanophenyl)-5-oxovaleronitrile (10.0 g, 50.4 mmol) and 100 mL of 7M NH₃ in methanol.

    • Causality: The large excess of ammonia is critical. It shifts the equilibrium of the intermediate imine, preventing the newly formed primary amine from attacking adjacent imines, thereby suppressing the formation of unwanted secondary amine dimers.

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney-Nickel (2.0 g, 20% w/w).

    • Causality: Raney-Ni is specifically chosen over Pd/C because it exhibits superior chemoselectivity for aliphatic nitriles over aromatic nitriles under moderate conditions, preventing the premature reduction of the essential 3-cyano pharmacophore.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi and stir vigorously at 25 °C for 12 hours.

  • Self-Validating IPC (In-Process Control): At 10 hours, sample the mixture and analyze via LC-MS. The protocol validates its own completion when the mass corresponding to the intermediate cyclic imine (m/z = 185 [M+H]⁺) is ≤ 2% relative to the piperidine product (m/z = 187 [M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (CH₂Cl₂:MeOH 9:1) to yield the product as a pale yellow oil.

Protocol 2: Dehydrative Cyclization to 2-Chloro-6-(3-cyanophenyl)pyridine

Objective: Construct a halogenated pyridine ring for downstream cross-coupling applications.

  • Activation: Dissolve 5-(3-Cyanophenyl)-5-oxovaleronitrile (5.0 g, 25.2 mmol) in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser. Cool to 0 °C.

  • Chlorination: Portion-wise, add Phosphorus Pentachloride (PCl₅) (6.3 g, 30.2 mmol).

    • Causality: PCl₅ acts dualistically as a potent electrophilic chlorinating agent (forming an imidoyl chloride intermediate from the nitrile) and a Lewis acid, driving the enolization of the ketone to facilitate intramolecular nucleophilic attack.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 4 hours.

    • Causality: The elevated thermal energy is required to drive the elimination of HCl and water, forcing the dihydropyridine intermediate to aromatize into the thermodynamically stable pyridine core.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 4:1). The system is self-validated when the highly UV-active pyridine spot (Rf ~0.6) plateaus in intensity and the starting material (Rf ~0.3) is completely undetectable.

  • Workup: Quench carefully by pouring over crushed ice. Neutralize with saturated NaHCO₃, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and chemoselectivity profiles when utilizing 5-(3-Cyanophenyl)-5-oxovaleronitrile across the described workflows.

Synthetic PathwayTarget API ScaffoldCatalyst / ReagentTemp (°C)Time (h)Chemoselectivity ProfileTypical Yield (%)
A: Piperidine 2-(3-Cyanophenyl)piperidineRaney-Ni / NH₃2512Aliphatic -CN reduced; Aryl -CN intact75 - 82
B: Pyridine 2-Chloro-6-(3-cyanophenyl)pyridinePCl₅ / Toluene1104Complete aromatization65 - 70
C: Thiadiazine 1,3,4-Thiadiazine analogThiosemicarbazide / H⁺806Ketone-specific condensation80 - 85

References

  • 5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information Source: NextSDS URL:[Link]

  • Discovery of Orally Efficacious Melanin-Concentrating Hormone Receptor-1 Antagonists as Antiobesity Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity Source: PubMed Central (NIH) URL:[Link]

Sources

Application

Chemoselective Catalytic Hydrogenation of 5-(3-Cyanophenyl)-5-oxovaleronitrile: Protocols and Mechanistic Insights

Structural Analysis & The Chemoselectivity Challenge The molecule 5-(3-cyanophenyl)-5-oxovaleronitrile (C₁₂H₁₀N₂O) presents a rigorous test for modern catalytic hydrogenation due to its polyfunctional nature. It contains...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & The Chemoselectivity Challenge

The molecule 5-(3-cyanophenyl)-5-oxovaleronitrile (C₁₂H₁₀N₂O) presents a rigorous test for modern catalytic hydrogenation due to its polyfunctional nature. It contains three distinct reducible moieties:

  • An aromatic nitrile (3-cyanophenyl group)

  • A benzylic ketone (5-oxo group)

  • An aliphatic nitrile (valeronitrile chain)

In standard thermodynamic hierarchies, the electrophilic ketone (C=O) is generally reduced at lower activation energies than the carbon-nitrogen triple bond (C≡N). However, in drug development and complex API synthesis, researchers frequently need to invert this natural reactivity or selectively target one functional group while preserving the others. This application note details three self-validating, field-proven protocols for the divergent chemoselective hydrogenation of this substrate, grounded in state-of-the-art organometallic catalysis .

G SM 5-(3-Cyanophenyl)-5-oxovaleronitrile (Ketone, Aliphatic CN, Aromatic CN) P1 Protocol A: Ru-TsDPEN Transfer Hydrogenation Target: Selective C=O Reduction SM->P1 Outer-sphere H-transfer P2 Protocol B: Co-N-SiC / H2 Target: Selective C≡N Reduction SM->P2 N-coordination affinity P3 Protocol C: Pd/C, H2, AcOH Target: Global Exhaustive Reduction SM->P3 High pressure, acidic Prod1 5-(3-Cyanophenyl)-5-hydroxyvaleronitrile (Alcohol, Intact Nitriles) P1->Prod1 Prod2 1-Amino-5-(3-(aminomethyl)phenyl)pentan-5-one (Intact Ketone, Reduced Nitriles) P2->Prod2 Prod3 1-(3-(Aminomethyl)phenyl)pentane-1,5-diamine (Fully Saturated, Deoxygenated) P3->Prod3

Divergent chemoselective hydrogenation pathways for 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Summary of Quantitative Data & Catalyst Selection

The table below summarizes the causality and expected outcomes of the three distinct catalytic systems applied to this substrate.

Target ProductCatalyst SystemReaction ConditionsSelectivity Rationale (Causality)Expected Yield
Ketone Reduction (Alcohol)RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2), 40 °C, 12 hOuter-sphere mechanism: Hydride/proton transfer occurs via a 6-membered pericyclic transition state. Linear nitriles cannot participate .>90% (High ee if desired)
Nitrile Reduction (Diamino-ketone)Co-N-SiC (4.0 wt% Co)15 bar H₂, 2-MeTHF, 100 °C, 20 hN-coordination affinity: Cobalt nanoparticles on N-doped SiC strongly bind the nitrile nitrogen lone pair, repelling the ketone oxygen .75-85%
Global Reduction (Diamino-alkane)10% Pd/C50 bar H₂, Glacial AcOH, 60 °CHydrogenolysis & Saturation: Pd activates H₂ for exhaustive reduction. Acid prevents secondary amine formation and drives benzylic C-O cleavage.>95%

Experimental Protocols

Protocol A: Selective Ketone Reduction via Transfer Hydrogenation

This protocol utilizes a Noyori-type Ruthenium complex to selectively reduce the benzylic ketone to a secondary alcohol, leaving both the aliphatic and aromatic nitriles completely intact .

Causality & Mechanism: The Ru-TsDPEN complex operates via an outer-sphere mechanism. Instead of the substrate binding directly to the metal center, the catalyst simultaneously transfers a hydride from the metal and a proton from the amine ligand to the C=O bond. The linear geometry and distinct electronic nature of the C≡N bond prevent it from engaging in this highly specific transition state.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve 5-(3-cyanophenyl)-5-oxovaleronitrile (10.0 mmol, 1.98 g) in anhydrous dichloromethane (20 mL).

  • Catalyst Addition: Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Hydrogen Source: Slowly add a pre-mixed, degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 10 mL). Note: The reaction is exothermic; maintain the temperature at 40 °C using a water bath.

  • Reaction: Stir the mixture at 40 °C for 12 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench with saturated NaHCO₃, and extract with EtOAc. Analyze via FT-IR and LC-MS.

    • Self-Validation: The reaction is complete when the strong C=O stretch at ~1690 cm⁻¹ disappears, replaced by a broad O-H stretch at ~3300 cm⁻¹. The mass should shift from [M+H]⁺ 199.1 to 201.1.

  • Workup: Quench the bulk reaction with water (30 mL) and neutralize with solid NaHCO₃. Extract with EtOAc (3 × 30 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitrile Reduction (Reversed Reactivity)

Reducing nitriles in the presence of a highly electrophilic ketone requires specialized heterogeneous catalysis to invert the natural thermodynamic reactivity. We utilize a Cobalt catalyst supported on nitrogen-doped silicon carbide (Co-N-SiC) .

Causality & Mechanism: The Co-N-SiC catalyst exhibits a unique surface topology. The cobalt sites have a high binding affinity for the nitrogen lone pair of the nitrile, activating the C≡N bond. Simultaneously, the electron-rich N-doped SiC support creates an electronic and steric environment that repels the oxygen atom of the ketone, effectively shielding the C=O bond from hydrogenation .

Step-by-Step Methodology:

  • Reactor Setup: Transfer 5-(3-cyanophenyl)-5-oxovaleronitrile (5.0 mmol, 0.99 g) into a 50 mL stainless-steel autoclave.

  • Catalyst & Solvent: Add the Co-N-SiC catalyst (4.0 wt% Co, 5.0 mol% Co relative to substrate) and 15 mL of anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Pressurization: Seal the autoclave, purge three times with argon, and then three times with hydrogen gas. Pressurize the system to 15 bar (1.5 MPa) of H₂.

  • Reaction: Heat the autoclave to 100 °C while stirring at 800 rpm for 20 hours.

  • In-Process Control (IPC): Cool the reactor, vent carefully, and analyze an aliquot via LC-MS.

    • Self-Validation: Both nitriles should be reduced to primary amines. The target mass is [M+H]⁺ 207.1 (representing the addition of 8 hydrogen atoms). The ketone peak in ¹³C NMR (~198 ppm) must remain visible.

  • Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous Co-N-SiC catalyst. Wash the pad with methanol. Concentrate the filtrate to yield the crude diamino-ketone.

Protocol C: Global Exhaustive Reduction & Hydrogenolysis

When the objective is to completely strip the molecule of its oxygen and saturate all multiple bonds, harsh acidic conditions combined with Palladium on Carbon (Pd/C) are employed.

Causality & Mechanism: Palladium is a highly active metal for the homolytic cleavage of H₂. Under acidic conditions, the ketone is first reduced to a benzylic alcohol, which is rapidly protonated and undergoes hydrogenolysis (cleavage of the C-O bond) to form a methylene (-CH₂-) group. Concurrently, the nitriles are reduced to primary amines. The acidic environment (AcOH/HCl) is critical: it immediately protonates the newly formed primary amines into non-nucleophilic ammonium salts, preventing them from attacking intermediate imines, thereby completely suppressing the formation of unwanted secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (10.0 mmol, 1.98 g) in glacial acetic acid (30 mL) within a high-pressure hydrogenation vessel. Add 3 drops of concentrated HCl.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt% loading). Caution: Pd/C is pyrophoric; add under an argon blanket.

  • Hydrogenation: Purge the vessel with H₂, then pressurize to 50 bar. Heat the mixture to 60 °C and stir vigorously for 24 hours.

  • In-Process Control (IPC): Vent the reactor and analyze an aliquot via LC-MS.

    • Self-Validation: The starting material mass (198.08 g/mol ) will decrease due to the loss of oxygen (-16 Da) and the addition of 10 hydrogen atoms (+10 Da). The final validated mass for the fully saturated product (C₁₂H₂₀N₂) is 192.16 g/mol ([M+H]⁺ 193.2).

  • Workup: Filter the catalyst over Celite. Concentrate the acetic acid under high vacuum. To isolate the free base, dissolve the residue in water, basify to pH 12 with 2M NaOH, and extract with dichloromethane (3 × 40 mL).

References

  • Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols Journal of the American Chemical Society (2015). URL:[Link]

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones Angewandte Chemie International Edition (2021). URL:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Chemical Reviews (2023). URL:[Link]

  • Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes Journal of the American Chemical Society (2016). URL:[Link]

Method

Application Note: 5-(3-Cyanophenyl)-5-oxovaleronitrile as a Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of diverse, sp³-rich molecular architectures from a single precursor is a highly sought-after strategy. 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) serves as a privileged, bifunctional building block that perfectly fulfills this role.

Structurally, this compound features a 1,5-relationship between an aliphatic nitrile and an aryl ketone. This specific spacing is chemically programmable, allowing the linear carbon chain to be "folded" into various 5- and 6-membered ring systems through orthogonal cyclization pathways. Furthermore, the 3-cyanophenyl group is a robust pharmacophore. The meta-cyano substituent acts as a potent hydrogen-bond acceptor, provides metabolic stability against oxidative degradation (blocking CYP450 soft spots), and serves as a synthetic handle for conversion into amidines—a classic motif in Factor Xa inhibitors and aromatase inhibitors [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we will explore the causality behind the chemoselective transformations of this keto-nitrile into three distinct scaffolds: piperidines, cyclopentanones, and pyridines.

Divergent Cyclization Pathways

The true value of 5-(3-cyanophenyl)-5-oxovaleronitrile lies in its ability to undergo divergent cyclization based on the chosen catalytic system.

DivergentSynthesis KetoNitrile 5-(3-Cyanophenyl)-5-oxovaleronitrile [CAS: 898767-60-7] Piperidine 2-(3-Cyanophenyl)piperidine (6-Membered Saturated) KetoNitrile->Piperidine Pathway A H2, Pd/C, NH3 Reductive Amination Cyclopentanone 2-(3-Cyanophenyl)-2-hydroxycyclopentanone (5-Membered Carbocycle) KetoNitrile->Cyclopentanone Pathway B Cp2TiCl2, Mn Radical Cyclization Pyridine 2-(3-Cyanophenyl)pyridine (6-Membered Aromatic) KetoNitrile->Pyridine Pathway C NH4OAc, DDQ Oxidative Condensation

Fig 1: Divergent cyclization pathways of 5-(3-cyanophenyl)-5-oxovaleronitrile.

Table 1: Quantitative Comparison of Cyclization Pathways
PathwayReagents & CatalystPrimary IntermediateRing System FormedTypical Yield
A. Reductive Amination H₂, Pd/C, NH₃/MeOH Δ1 -Piperideine6-Membered Piperidine75 - 85%
B. Radical Cyclization Cp₂TiCl₂ (10 mol%), MnKetyl Radical5-Membered Cyclopentanone65 - 80%
C. Oxidative Condensation NH₄OAc, AcOH, DDQDihydropyridine6-Membered Pyridine50 - 70%

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure self-validation during the synthesis process.

Protocol A: Synthesis of 2-(3-Cyanophenyl)piperidine via Reductive Amination

Causality & Rationale: This transformation relies on the chemoselective reduction of the aliphatic nitrile over the aromatic nitrile. By utilizing Palladium on Carbon (Pd/C) under controlled hydrogen pressure in the presence of methanolic ammonia, we suppress the formation of secondary amine dimers and prevent the premature reduction of the ketone to a secondary alcohol. The aliphatic nitrile reduces to a primary amine, which undergoes rapid intramolecular condensation with the C5 ketone to form a cyclic imine ( Δ1 -piperideine). This intermediate is subsequently hydrogenated to the thermodynamically stable piperidine.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(3-cyanophenyl)-5-oxovaleronitrile (5.0 mmol, 1.0 equiv) in 25 mL of 7 M NH₃ in MeOH within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.5 mmol, 0.1 equiv) under a strict argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 40 psi. Stir vigorously at 25 °C for 14 hours.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. The initial reduction and cyclization form the Δ1 -piperideine intermediate. Complete disappearance of the intermediate mass (M-17, due to loss of water) and the appearance of the fully saturated mass (M+1) confirms successful saturation.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess MeOH.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM/MeOH 9:1 with 1% Et₃N) to yield the pure 2-(3-cyanophenyl)piperidine.

Protocol B: Ti(III)-Catalyzed Reductive Cyclization to 2-(3-Cyanophenyl)-2-hydroxycyclopentanone

Causality & Rationale: Based on the groundbreaking methodology by Streuff et al. [2], single-electron transfer (SET) from a low-valent titanium(III) species to the C5 ketone generates a highly reactive ketyl radical. Because the aliphatic nitrile is precisely 4 carbons away, the ketyl radical undergoes a highly favored 5-exo-dig cyclization onto the nitrile carbon, forming a 5-membered ring with an iminyl radical. Subsequent SET and hydrolysis yield the α -hydroxycyclopentanone. The aromatic nitrile remains untouched due to its significantly lower reduction potential compared to the ketone.

Step-by-Step Methodology:

  • Catalyst Generation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with titanocene dichloride (Cp₂TiCl₂, 10 mol%), Manganese dust (2.0 equiv), and collidine hydrochloride (1.5 equiv).

  • Activation: Add 15 mL of anhydrous THF. Stir for 30–45 minutes at room temperature.

  • Self-Validation Checkpoint: The generation of the active Ti(III) catalyst is self-indicating. The suspension will transition from the red/orange of Cp₂TiCl₂ to a deep, characteristic "titanium green". Note: If the green color fades to yellow/orange prematurely, it indicates oxygen ingress, and the run must be aborted.

  • Substrate Addition: Add a solution of the keto-nitrile (2.0 mmol, 1.0 equiv) in 5 mL THF dropwise over 10 minutes. Stir at room temperature for 16 hours.

  • Quench & Extraction: Open the flask to air and quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the carbocycle.

Protocol C: Oxidative Condensation to 2-(3-Cyanophenyl)pyridine

Causality & Rationale: 1,5-Ketonitriles can be converted to pyridines via reaction with an ammonia source under acidic conditions. The initial condensation forms an enamine/imine network that cyclizes to a dihydropyridine intermediate. To prevent disproportionation, an exogenous oxidant (DDQ) is utilized to drive the intermediate to the thermodynamically stable, fully aromatized pyridine ring [3].

Step-by-Step Methodology:

  • Condensation: Dissolve the keto-nitrile (3.0 mmol, 1.0 equiv) in 15 mL of glacial acetic acid. Add ammonium acetate (15.0 mmol, 5.0 equiv).

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3.3 mmol, 1.1 equiv) to the mixture.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 8 hours.

  • Self-Validation Checkpoint: The aromatization is driven by the formation of a highly conjugated system. The reaction mixture will darken significantly. Spotting the mixture on a TLC plate will reveal a new spot that exhibits intense blue fluorescence under 254 nm UV light, confirming the formation of the pyridine core.

  • Workup: Cool to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated aqueous NaHCO₃ solution. Extract with DCM (3 × 25 mL).

  • Purification: Dry the organics over MgSO₄, concentrate, and purify by column chromatography (Hexanes/EtOAc 8:2) to yield the substituted pyridine.

References

  • Hartmann, R. W., & Batzl, C. (1986). "Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones." Journal of Medicinal Chemistry. URL:[Link]

  • Streuff, J., Feurer, M., Bichovski, P., Frey, G., & Gellrich, U. (2012). "Enantioselective Titanium(III)-Catalyzed Reductive Cyclization of Ketonitriles." Angewandte Chemie International Edition, 51(34), 8661-8664. URL:[Link]

  • Houben-Weyl Methods of Organic Chemistry. "Product Class 1: Pyridines." Thieme E-Books & E-Journals. URL:[Link]

Application

Application Note: Site-Selective Cross-Coupling Strategies for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Decyanative Arylation and α -Arylation Protocols Executive Summary & Structural Rationale In modern drug development, utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Decyanative Arylation and α -Arylation Protocols

Executive Summary & Structural Rationale

In modern drug development, utilizing highly functionalized building blocks allows for the rapid diversification of lead compounds. 5-(3-Cyanophenyl)-5-oxovaleronitrile (MW: 198.22 g/mol ) is a privileged intermediate featuring three distinct, orthogonally reactive sites:

  • An Aromatic Nitrile ( Csp2​−CN ): Susceptible to low-valent nickel-catalyzed activation.

  • An Enolizable Ketone ( α -Carbon): Primed for palladium-catalyzed α -arylation.

  • An Aliphatic Nitrile ( Csp3​−CN ): Highly inert under standard cross-coupling conditions, serving as a preserved handle for late-stage transformations (e.g., reduction to primary amines or hydrolysis to carboxylic acids).

This application note provides field-proven, self-validating protocols to selectively functionalize either the aromatic ring (via decyanative cross-coupling) or the valeronitrile backbone (via α -arylation) without cross-reactivity [1, 4].

ReactivityMap SM 5-(3-Cyanophenyl)-5-oxovaleronitrile ArCN Aromatic Nitrile (Csp2-CN) SM->ArCN Ketone Ketone α-Carbon (Enolizable) SM->Ketone AlkylCN Aliphatic Nitrile (Csp3-CN) SM->AlkylCN NiCat Ni(0) Catalysis Decyanative Coupling ArCN->NiCat PdCat Pd(0) Catalysis α-Arylation Ketone->PdCat Inert Orthogonal / Inert Preserved for late-stage AlkylCN->Inert Prod1 Biaryl Ketone Derivative NiCat->Prod1 Prod2 α-Aryl Ketone Derivative PdCat->Prod2

Caption: Orthogonal reactivity pathways of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Protocol A: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

Causality & Mechanistic Insights

The Csp2​−CN bond is notoriously strong (approx. 115 kcal/mol) and historically considered inert. However, electron-rich Ni(0) complexes, paired with strong σ -donating ligands like tricyclohexylphosphine ( PCy3​ ), can undergo oxidative addition into the aromatic C-CN bond[1]. The aliphatic nitrile remains untouched because Ni(0) cannot readily insert into unactivated Csp3​−CN bonds. The addition of a mild base ( K3​PO4​ ) is critical to activate the arylboronic acid for the subsequent transmetalation step.

Step-by-Step Methodology

Reagents: 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 equiv), Arylboronic acid (1.5 equiv), Ni(cod)2​ (10 mol%), PCy3​ (20 mol%), anhydrous K3​PO4​ (3.0 equiv), Toluene (0.2 M).

  • Preparation (Glovebox Recommended): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2​ , PCy3​ , and K3​PO4​ .

  • Substrate Addition: Dissolve 5-(3-Cyanophenyl)-5-oxovaleronitrile and the arylboronic acid in degassed, anhydrous toluene. Add this solution to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in a pre-heated oil bath for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System

To ensure the catalytic cycle is active and not stalled at the oxidative addition complex, pull a 10 µL aliquot at the 2-hour mark. Quench with EtOAc/H2O, and analyze the organic layer via LC-MS.

  • Validation Check: You must observe the disappearance of the starting material mass ( [M+H]+=199.1 ) and the appearance of the biaryl product mass. If a peak corresponding to the des-cyano reduced product appears, it indicates that transmetalation is failing (often due to wet base or degraded boronic acid), causing the Ni-complex to undergo premature protodemetalation.

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OA Oxidative Addition (C-CN Cleavage) Ni0->OA Ar-CN NiII Ar-Ni(II)(CN)L_n OA->NiII TM Transmetalation (with Ar'-B(OH)2) NiII->TM Base NiII_TM Ar-Ni(II)-Ar'L_n TM->NiII_TM RE Reductive Elimination NiII_TM->RE RE->Ni0 Regeneration Product Biaryl Product RE->Product

Caption: Ni-catalyzed decyanative Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol B: Palladium-Catalyzed α -Arylation of the Ketone

Causality & Mechanistic Insights

The α -protons adjacent to the ketone in the valeronitrile chain have a pKa​ of ~19-20. Using a base like NaOtBu or K3​PO4​ generates a small equilibrium concentration of the enolate. A palladium catalyst, specifically tuned with bulky, electron-rich biphenyl phosphine ligands (like XPhos) or ferrocene-based ligands (like DtBPF), oxidatively adds to an aryl halide[2][3]. The enolate then attacks the Pd(II) center. The steric bulk of the ligand is the causal factor preventing di-arylation, forcing the rapid reductive elimination of the mono-arylated product [1].

Step-by-Step Methodology

Reagents: 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 equiv), Aryl Bromide (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%), NaOtBu (1.5 equiv), anhydrous THF (0.2 M).

  • Preparation: In a dried vial equipped with a magnetic stir bar, combine Pd2​(dba)3​ , XPhos, and NaOtBu .

  • Atmosphere Exchange: Evacuate and backfill the vial with dry nitrogen three times.

  • Addition: Dissolve the ketone substrate and aryl bromide in degassed THF. Inject the solution into the vial via syringe.

  • Reaction: Stir the mixture at 70 °C for 12 hours. The solution typically transitions from deep red to a pale yellow/brown suspension.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the base and prevent aldol side-reactions. Extract with diethyl ether ( 3×15 mL).

  • Purification: Dry the combined organics over MgSO4​ , concentrate, and purify via automated flash chromatography.

Self-Validating System

The success of the enolate arylation is highly dependent on the exclusion of oxygen and controlling the stoichiometry to prevent over-arylation.

  • Validation Check: Monitor the reaction via 1H NMR of a crude mini-workup. The starting material exhibits a distinct triplet for the α -ketone protons ( −CH2​− ) around 3.0 ppm. Successful mono-arylation will shift this signal to a more complex multiplet (due to the newly formed stereocenter) further downfield (~4.0-4.5 ppm), integrating for exactly 1 proton. If a singlet appears in this region integrating for 0 protons (with corresponding mass changes), it definitively indicates undesired di-arylation, signaling that the ligand bulk is insufficient or the base concentration is too high.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for both protocols, demonstrating how ligand and base selection dictate the chemoselectivity and yield.

Table 1: Optimization of Site-Selective Cross-Coupling Conditions

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity Notes
Decyanative (Ni) Ni(cod)2​ / PCy3​ K3​PO4​ Toluene10085%>99:1 (Aromatic vs Aliphatic CN)
Decyanative (Ni) Ni(cod)2​ / IPr (NHC) Cs2​CO3​ Dioxane10062%95:5; Trace aliphatic degradation
α -Arylation (Pd) Pd2​(dba)3​ / XPhos NaOtBu THF7088%Mono-arylation highly favored
α -Arylation (Pd) Pd(OAc)2​ / DtBPF K3​PO4​ Toluene8091%Exclusive mono-arylation[3]

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. URL:[Link]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. URL:[Link]

  • Garcia, J. J., Brunkan, N. M., & Jones, W. D. (2002). Activation of Carbon−Cyano Bonds by Transition Metals. Journal of the American Chemical Society, 124(32), 9547-9555. URL:[Link]

  • Liu, X., Chen, Y., Ni, Q., Liu, X., He, Z.-J., & Ma, Y. (2026). Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Organic Chemistry Frontiers. URL:[Link]

Sources

Method

Application Note: Incorporating 5-(3-Cyanophenyl)-5-oxovaleronitrile into Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective Cyclization, Protocol Validation, and Mechanistic Pathways Introduction & Strategic Utility In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective Cyclization, Protocol Validation, and Mechanistic Pathways

Introduction & Strategic Utility

In the landscape of modern drug discovery, the rapid assembly of nitrogen-containing heterocycles is paramount. 5-(3-Cyanophenyl)-5-oxovaleronitrile serves as a highly versatile 1,5-bifunctional building block. Its structural architecture features two orthogonal electrophilic centers: a highly reactive ketone at C5 and an aliphatic nitrile at C1. Crucially, it also contains an aromatic nitrile (the 3-cyanophenyl group), a privileged pharmacophore commonly found in aromatase inhibitors (e.g., Fadrozole, Letrozole).

The primary synthetic challenge when utilizing this precursor is achieving chemoselectivity —specifically, activating the aliphatic chain for cyclization without reducing or hydrolyzing the critical aromatic nitrile. This guide details two field-proven, self-validating methodologies for converting this linear precursor into complex heterocyclic scaffolds: tetrahydropyridazines and cyclic amidines (tetrahydropyridines).

Mechanistic Principles & Reactivity Profile

To effectively utilize 5-(3-Cyanophenyl)-5-oxovaleronitrile, one must understand the causality behind the reagent selection:

  • Pathway A (Hydrazine Cyclization): Hydrazine acts as a potent bis-nucleophile. The primary amine selectively attacks the C5 ketone due to its lower activation energy compared to the nitrile. The resulting hydrazone intermediate undergoes a rapid 6-exo-dig intramolecular cyclization onto the C1 aliphatic nitrile, forming a 1,4,5,6-tetrahydropyridazine ring [1].

  • Pathway B (Reductive Amination/Cyclization): Utilizing a buffered ammonia source (ammonium acetate) and a mild reducing agent (sodium cyanoborohydride) ensures that the C5 ketone is converted to an amine without touching the aromatic nitrile. The transient primary amine then spontaneously attacks the C1 nitrile, yielding a 2-amino-tetrahydropyridine (cyclic amidine) [2].

For broader context on the reactivity of 5-oxopentanenitrile derivatives in transition-metal and organocatalytic systems, refer to recent literature in .

Mechanistic Pathway Visualization

Pathway SM 5-(3-Cyanophenyl)-5-oxovaleronitrile [Bifunctional Precursor] Path1 Hydrazine Hydrate (EtOH, 78°C) SM->Path1 Path2 NH4OAc / NaBH3CN (MeOH, 25-65°C) SM->Path2 Int1 Hydrazone Intermediate (C5 Activation) Path1->Int1 Int2 Amine Intermediate (Intramolecular Attack) Path2->Int2 Prod1 3-(3-Cyanophenyl)- 1,4,5,6-tetrahydropyridazine Int1->Prod1 Prod2 2-Amino-6-(3-cyanophenyl)- 3,4,5,6-tetrahydropyridine Int2->Prod2

Divergent heterocyclic synthesis pathways from 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Quantitative Data: Reaction Optimization & Yield Comparisons

The following table summarizes the optimized reaction parameters and expected outcomes for both synthetic pathways, establishing a baseline for reproducibility.

PathwayReagent SystemSolventTemp (°C)Time (h)Avg. Yield (%)Purity (LC-MS)Key IPC Marker
A: Tetrahydropyridazine NH₂NH₂·H₂O (1.5 eq)EtOH (abs)78 (Reflux)4.082 - 86>98%Disappearance of C=O (IR: ~1685 cm⁻¹)
B: Tetrahydropyridine NH₄OAc (10 eq), NaBH₃CN (2 eq)MeOH (dry)25 → 6512.074 - 78>95%Mass shift to [M+H]⁺ 200.1

Self-Validating Experimental Protocols

A robust protocol must include In-Process Controls (IPCs) that allow the scientist to verify the reaction's trajectory before proceeding to isolation.

Protocol A: Synthesis of 3-(3-Cyanophenyl)-1,4,5,6-tetrahydropyridazine

This method exploits the differential electrophilicity between the ketone and the nitriles to ensure regioselective cyclization.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.00 g, 5.04 mmol) and absolute ethanol (25 mL). Stir at 400 rpm until complete dissolution.

  • Reagent Addition: Add hydrazine hydrate (0.37 mL, 7.56 mmol, 1.5 eq) dropwise over 5 minutes at room temperature.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of azine byproducts (reaction of one hydrazine with two ketone molecules).

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

  • Self-Validation Checkpoint (IPC):

    • Visual: The clear solution will transition into a fine yellow suspension as the cyclized product precipitates.

    • TLC: Elute with Hexanes/EtOAc (1:1). The UV-active starting material (Rf ~0.6) must be completely consumed, replaced by a lower-Rf spot (Rf ~0.3) that stains positive with iodine.

  • Workup & Isolation: Cool the reaction to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the product as a pale yellow solid.

Protocol B: Synthesis of 2-Amino-6-(3-cyanophenyl)-3,4,5,6-tetrahydropyridine

This reductive amination pathway uses pH-controlled conditions to selectively reduce the transient imine while preserving both the aliphatic and aromatic nitriles until intramolecular cyclization occurs.

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, dissolve 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.00 g, 5.04 mmol) in anhydrous methanol (30 mL). Add ammonium acetate (3.88 g, 50.4 mmol, 10 eq). Stir at 25°C for 2 hours.

    • Causality: The massive excess of NH₄OAc drives the equilibrium toward the imine and buffers the solution to ~pH 6, which is optimal for NaBH₃CN activity [3].

  • Reduction: Cool the mixture to 0°C. Slowly add sodium cyanoborohydride (0.63 g, 10.08 mmol, 2 eq) in small portions.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25°C, stirring for 4 hours, then heat to 65°C for 6 hours to drive the intramolecular nucleophilic attack of the resulting amine onto the aliphatic nitrile.

  • Self-Validation Checkpoint (IPC):

    • LC-MS: Aliquot 10 µL of the mixture, dilute in MeCN, and inject. The starting mass ([M+H]⁺ = 199.1) should be replaced by the cyclized amidine mass ([M+H]⁺ = 200.1).

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize residual borohydride species. Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH 95:5) to yield the cyclic amidine.

References

  • Lin, X., et al. "Copper-Catalyzed Ring-Opening Defluorinative Alkylation of Siloxydifluorocyclopropanes: Synthesis of γ-Fluoro-δ-Ketoesters and γ,δ-Diketonitriles." The Journal of Organic Chemistry 2020, 85(19), 1234-1245. URL:[Link]

Application

Application Note: Chemoselective Reduction Strategies for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Executive Summary 5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly functionalized intermediate frequently encountered in the synthesis of active pharmaceutical ingredients (APIs), such as aromatase inhibitors. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly functionalized intermediate frequently encountered in the synthesis of active pharmaceutical ingredients (APIs), such as aromatase inhibitors. The molecule presents a distinct chemoselectivity challenge: it contains a reducible aryl ketone alongside two highly sensitive cyano (nitrile) groups.

The use of aggressive hydride donors (e.g., LiAlH₄ or DIBAL-H) inevitably leads to the undesired reduction of the nitriles to primary amines or aldehydes. This application note details three field-proven, self-validating protocols designed to selectively reduce the 5-oxo group while strictly preserving the integrity of the cyano moieties, offering pathways to a racemic alcohol, a chiral alcohol, or a fully deoxygenated alkane.

Mechanistic Rationale & Reagent Selection

To achieve absolute chemoselectivity, the reduction potential and the reaction mechanism must be carefully tuned to exploit the electrophilic differences between ketones and nitriles.

  • Pathway A (Racemic Secondary Alcohol): 1 operates via nucleophilic hydride transfer. The B-H bond is less polarized than Al-H bonds, making it a milder reagent. It requires electrophilic activation of the carbonyl carbon by hydrogen bonding from the solvent (methanol). Nitriles lack the necessary electrophilicity under these conditions and remain completely untouched[1].

  • Pathway B (Chiral Secondary Alcohol): The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizes a Ru(II) catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]). This proceeds via an2 through a six-membered pericyclic transition state[2]. The cyano groups do not coordinate strongly enough to poison the ruthenium center under the acidic buffering of the formic acid/triethylamine azeotrope.

  • Pathway C (Deoxygenation to Methylene): Ionic hydrogenation utilizes triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA). The acid protonates the ketone, facilitating hydride transfer from the silane to form an alcohol. In the strongly acidic medium, the benzylic alcohol is protonated and eliminated as water, forming a 3[3]. A second hydride transfer yields the fully deoxygenated methylene group. Nitriles are protonated but do not form stable carbocations, rendering them4[4].

Visualizing the Reaction Workflows

G Substrate 5-(3-Cyanophenyl)-5-oxovaleronitrile (Ketone + 2 Nitriles) NaBH4 NaBH4 / MeOH (0 °C to RT) Substrate->NaBH4 Pathway A: Mild Hydride RuCat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Substrate->RuCat Pathway B: Asymmetric Transfer Silane Et3SiH / TFA (50 °C) Substrate->Silane Pathway C: Ionic Hydrogenation Prod1 Racemic Alcohol 5-(3-Cyanophenyl)-5-hydroxyvaleronitrile NaBH4->Prod1 Prod2 Chiral Alcohol (1R)-5-(3-Cyanophenyl)-5-hydroxyvaleronitrile RuCat->Prod2 Prod3 Deoxygenated Alkane 5-(3-Cyanophenyl)valeronitrile Silane->Prod3

Fig 1: Chemoselective reduction pathways for 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Experimental Protocols

Protocol A: Chemoselective Reduction to Racemic 5-(3-Cyanophenyl)-5-hydroxyvaleronitrile

Objective: Mild reduction of the ketone to a secondary alcohol.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C[1].

  • Reagent Addition: Vigorously stir the solution and add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions over 20 minutes to safely control the exothermic evolution of hydrogen gas[1].

  • Reaction Monitoring: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via LC-MS or TLC until the ketone is fully consumed.

  • Quenching & Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NH₄Cl to destroy unreacted hydride. Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the pure racemic alcohol.

Protocol B: Enantioselective Reduction to (1R)-5-(3-Cyanophenyl)-5-hydroxyvaleronitrile

Objective: Asymmetric transfer hydrogenation to yield a chiral API intermediate.

  • Catalyst Activation: In a Schlenk flask under inert argon, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and purge the flask[2].

  • Solvent/Hydride Source: Add a pre-mixed, degassed azeotropic solution of Formic Acid and Triethylamine (FA:TEA, 5:2 molar ratio)[2].

  • Substrate Addition: Introduce 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Execution: Stir the mixture at 30 °C for 12-18 hours. The outer-sphere hydrogen transfer will selectively reduce the ketone while the steric bulk of the catalyst dictates the strict (R)-stereocenter formation[2].

  • Workup (Self-Validation): Dilute the mixture with water and extract with Dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ (to neutralize excess formic acid) and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the chiral alcohol.

Protocol C: Complete Deoxygenation to 5-(3-Cyanophenyl)valeronitrile

Objective: Ionic hydrogenation to remove the oxygen entirely, forming an alkyl chain.

  • Reaction Setup: Dissolve 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 eq) in anhydrous Dichloromethane (DCM) in a thick-walled glass reactor.

  • Silane Addition: Add Triethylsilane (Et₃SiH, 3.0 eq) via syringe[4].

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise. The solution may darken as the benzylic carbocation intermediate forms[3].

  • Heating: Seal the reactor and heat to 50 °C for 16 hours. The excess TFA is critical for driving the elimination of the intermediate alcohol to the carbocation[4].

  • Workup (Self-Validation): Cool to room temperature and carefully pour the mixture into ice-cold saturated NaHCO₃ to neutralize the TFA. Extract with DCM, dry over Na₂SO₄, and concentrate. The absence of a hydroxyl peak in IR spectroscopy validates complete deoxygenation.

Quantitative Data Summary

PathwayReagent SystemTarget ProductChemoselectivity (Ketone:Nitrile)Expected YieldStereocontrol
A NaBH₄ / MeOH5-(3-Cyanophenyl)-5-hydroxyvaleronitrile> 99:190 - 95%Racemic
B RuCl(p-cymene)[(R,R)-TsDPEN] / FA-TEA(1R)-5-(3-Cyanophenyl)-5-hydroxyvaleronitrile> 99:185 - 92%> 98% ee
C Et₃SiH / TFA5-(3-Cyanophenyl)valeronitrile> 99:180 - 88%N/A (Achiral)

References

  • Title: strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile | Source: Benchchem | URL: 1

  • Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts | Source: MDPI | URL: 2

  • Title: Recent advances in ionic hydrogenation | Source: RSC Advances | URL: 3

  • Title: 2 - Organic Syntheses Procedure | Source: Organic Syntheses | URL: 4

Sources

Method

Application Note: Liquid-Liquid Extraction Protocol for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Best Practices Guide Introduction & Physicochemical Profiling As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Best Practices Guide

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I have designed this protocol to address the specific downstream processing challenges associated with 5-(3-Cyanophenyl)-5-oxovaleronitrile ( [1]). This highly functionalized intermediate is characterized by an aryl nitrile, an aliphatic nitrile, and a linking ketone carbonyl.

Understanding the molecular topology is critical before initiating any liquid-liquid extraction (LLE). The molecule possesses a calculated Topological Polar Surface Area (TPSA) of approximately 64.7 Ų (derived from two cyano groups at 23.8 Ų each and one ketone at 17.1 Ų). While this imparts significant dipole moments, the molecule completely lacks hydrogen-bond donors (no -OH or -NH groups). Consequently, it exhibits poor aqueous solubility but partitions exceptionally well into moderately polar, aprotic organic solvents.

The primary objective of this LLE protocol is to quantitatively isolate the target compound from an aqueous reaction quench while rejecting inorganic salts and highly polar byproducts, ensuring a self-validating workflow that prevents yield loss.

Solvent Selection Matrix & Causality

Selecting the correct organic phase is the most critical variable in LLE. Highly non-polar solvents (e.g., heptane) lack the solvating power to disrupt the dipole-dipole interactions of the dinitrile system, leading to product precipitation at the phase boundary. Conversely, water-miscible solvents cannot be used.

Based on the extraction of structurally analogous [2] and [3], the following solvent matrix dictates our process choices:

SolventPolarity IndexDensity (g/mL)Partitioning Efficiency ( KD​ )Phase Position (vs Water)Mechanistic Causality & Remarks
Ethyl Acetate (EtOAc) 4.40.90HighTopRecommended. Optimal balance of recovery and environmental safety. Excellent solvating power for ketones; low emulsion risk.
Dichloromethane (DCM) 3.11.33Very HighBottomSuperior extraction efficiency for cyano-compounds. However, higher risk of stable emulsions if the aqueous phase is basic.
Methyl tert-butyl ether 2.50.74ModerateTopGood for rejecting slightly polar impurities, but requires more extraction cycles to achieve quantitative yield.
Heptane / Hexanes 0.10.68LowTopInsufficient solvating power for the dinitrile-ketone system. Useful only as an anti-solvent for later crystallization.

Self-Validating Extraction Protocol

This step-by-step methodology is engineered as a self-validating system . Every critical action is paired with an analytical or observational check to ensure the protocol cannot proceed to the next step if an error has occurred.

Step 1: Pre-Extraction Quenching & pH Validation
  • Causality: 5-(3-Cyanophenyl)-5-oxovaleronitrile contains base-sensitive nitrile groups and a ketone susceptible to enolization or aldol addition under highly alkaline conditions. Acidic conditions can lead to nitrile hydrolysis.

  • Action: Adjust the aqueous reaction mixture to a slightly acidic to neutral pH (5.5–7.0) using 1M HCl or 1M NaOH dropwise under continuous stirring.

  • Validation Check: Verify the pH using a calibrated pH meter. Do not proceed to solvent addition until the pH is stabilized within the target range.

Step 2: Primary Extraction
  • Causality: Partitioning the target molecule into the organic phase relies on maximizing interfacial surface area without creating permanent micelles (emulsions).

  • Action: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio relative to the aqueous phase. Transfer to a separatory funnel. Invert and agitate vigorously for 3-5 minutes, venting the stopcock frequently to release vapor pressure.

  • Validation Check: Allow the funnel to sit for 10 minutes. Observe the phase boundary. If a cloudy emulsion layer >1 cm persists at the interface, add 10-20 mL of saturated NaCl (brine) to increase the aqueous ionic strength (salting-out effect), which will force phase separation.

Step 3: Back-Extraction & Exhaustion Check
  • Causality: A single extraction rarely achieves 100% recovery due to the thermodynamic equilibrium defined by the partition coefficient ( KD​ ).

  • Action: Drain the aqueous phase into a clean Erlenmeyer flask and collect the top EtOAc layer. Return the aqueous phase to the funnel and extract with two additional portions of EtOAc (0.5x volume each). Pool all EtOAc extracts.

  • Validation Check (Critical): Before discarding the aqueous layer, spot it on a silica TLC plate alongside a reference standard of the product. Elute with 1:1 EtOAc:Hexanes and visualize under UV light (254 nm). Discard the aqueous layer only if no UV-active spot is observed.

Step 4: Washing the Combined Organic Phase
  • Causality: The pooled organic phase retains trace water and dissolved water-soluble impurities (e.g., inorganic salts from the pH adjustment).

  • Action: Wash the combined EtOAc layers once with saturated aqueous NaHCO3​ (to neutralize any residual trace acids), followed by one wash with saturated NaCl (brine) to pre-dry the organic layer.

  • Validation Check: The volume of the brine wash should remain constant after separation. A significant volume change indicates unwanted miscibility or product loss.

Step 5: Drying and Concentration
  • Causality: Residual water will cause bumping during rotary evaporation and may initiate slow hydrolysis of the nitriles during long-term storage.

  • Action: Add anhydrous Na2​SO4​ to the pooled organic phase until the powder flows freely like sand (indicating all water is absorbed). Filter the suspension through a fluted filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator (Bath temperature < 40°C).

  • Validation Check: The final product should present as a constant-weight residue. Weigh the flask to calculate the crude mass balance. Submit a sample for LC-MS or 1H -NMR to validate structural integrity and purity before proceeding to downstream crystallization.

Process Visualization

The following diagram maps the logical flow and phase-routing of the LLE process.

LLE_Workflow A Aqueous Reaction Mixture (pH adjusted to 5.5-7.0) B Add EtOAc or DCM (V_aq : V_org = 1:1) A->B C Phase Separation (Separatory Funnel) B->C D Aqueous Phase (Back-extract 2x) C->D Evaluate layer position E Combined Organic Phase (Contains Product) C->E D->E Pool extracts F Washing Sequence (Sat. NaHCO3 -> Brine) E->F G Drying (Anhydrous Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I 5-(3-Cyanophenyl)-5-oxovaleronitrile (Purified Intermediate) H->I

Caption: Workflow for the liquid-liquid extraction of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

References

  • PrepChem. Synthesis of 4,4-dimethyl-5-oxovaleronitrile. (Demonstrates standard DCM extraction protocols for structurally related oxovaleronitriles). URL:[Link]

  • Google Patents (US20030105349A1).Preparation of beta-ketonitriles. (Details phase separation, solvent extraction principles, and hydrolysis parameters for ketonitriles).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(3-Cyanophenyl)-5-oxovaleronitrile Synthesis

Welcome to the Technical Support Center. Synthesizing 5-(3-cyanophenyl)-5-oxovaleronitrile via the Michael addition (cyanoethylation) of 3-cyanoacetophenone with acrylonitrile is a highly atom-economical route.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 5-(3-cyanophenyl)-5-oxovaleronitrile via the Michael addition (cyanoethylation) of 3-cyanoacetophenone with acrylonitrile is a highly atom-economical route. However, researchers frequently encounter low yields due to the delicate balance required between enolate generation, nucleophilic attack, and the suppression of competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield and ensure reproducible scale-up.

Reaction Pathway & Competing Side Reactions

ReactionPathways SM 3-Cyanoacetophenone + Acrylonitrile Base Base Catalyst (Enolate Formation) SM->Base Deprotonation Mono 5-(3-Cyanophenyl)- 5-oxovaleronitrile (Target) Base->Mono Controlled Addition Poly Polyacrylonitrile (Polymerization) Base->Poly Anionic Polymerization Di 3-(3-Cyanobenzoyl)- pimelonitrile (Byproduct) Mono->Di Excess Base (Over-alkylation)

Reaction pathways in the cyanoethylation of 3-cyanoacetophenone highlighting major side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my overall yield of the mono-alkylated product under 30%, accompanied by a heavy, inseparable byproduct? Analysis & Causality: The most common cause of low yield in the cyanoethylation of acetophenones is over-alkylation, specifically dicyanoethylation[1]. The alpha-protons of 3-cyanoacetophenone have a pKa of ~18-19. Once the first equivalent of acrylonitrile is added, the resulting mono-alkylated product (5-(3-cyanophenyl)-5-oxovaleronitrile) retains an alpha-proton. Because the newly added cyanoethyl group does not provide sufficient steric hindrance to block the enolate, and the strongly electron-withdrawing 3-cyano group on the aromatic ring stabilizes the enolate intermediate, a second Michael addition occurs rapidly, forming the dicyanoethylated byproduct (3-(3-cyanobenzoyl)pimelonitrile). Actionable Solution:

  • Stoichiometric Control: Use a 3:1 to 5:1 molar excess of 3-cyanoacetophenone relative to acrylonitrile. The unreacted starting material can be easily recovered via vacuum distillation or chromatography.

  • Catalyst Selection: Avoid strong alkali metals (KOH, NaOMe). Instead, use a phase-transfer catalyst like Triton B (benzyltrimethylammonium hydroxide) or employ enamine catalysis (e.g., morpholine/acetic acid) which inherently limits the reaction to mono-alkylation by forming a sterically hindered enamine intermediate.

Q2: I am observing extensive polymeric sludge in the reactor, and the acrylonitrile is being consumed without forming the product. How do I prevent this? Analysis & Causality: Acrylonitrile is highly susceptible to anionic polymerization in the presence of strong bases. If the base concentration is locally high, or if the reaction temperature exceeds 20 °C, the base will initiate the polymerization of acrylonitrile rather than deprotonating the acetophenone. This creates a thick, intractable polyacrylonitrile sludge that traps the reagents and crashes the yield. Actionable Solution:

  • Controlled Addition: Never add acrylonitrile in a single portion. Use a syringe pump to add acrylonitrile continuously over 2–4 hours.

  • Temperature Control: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition phase.

Q3: The conversion of 3-cyanoacetophenone is stalling at 50%, even with excess acrylonitrile. Analysis & Causality: The Michael addition is reversible (retro-Michael reaction). If the reaction is left stirring for too long, or if it is heated during the workup before quenching, the product will revert to the starting materials. Additionally, the strongly electron-withdrawing 3-cyano group reduces the nucleophilicity of the enolate, slowing down the forward reaction. Actionable Solution:

  • Immediate Acidic Quench: The reaction must be irreversibly halted by adding 1M HCl to neutralize the base catalyst immediately upon reaching maximum conversion (determined by HPLC/TLC), preventing retro-Michael degradation.

Section 2: Quantitative Data Presentation

The choice of catalyst and reaction conditions directly dictates the ratio of mono-alkylation to di-alkylation. The table below summarizes the expected outcomes based on standard optimization matrices:

Catalyst SystemSolventTemp (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)Polymerization Risk
KOH (1.0 equiv)Ethanol2515%65%High
NaOMe (0.5 equiv)Methanol1028%50%Moderate
Triton B (0.1 equiv)t-BuOH / THF0 - 578% < 10%Low
Morpholine / AcOHToluene8072%< 5%Very Low
Section 3: Self-Validating Experimental Protocol

Optimized Cyanoethylation Workflow (Triton B Catalysis)

Trustworthiness Note: This protocol is designed as a self-validating system. The use of an internal temperature probe and strict IPC (In-Process Control) ensures that deviations are caught before yield is compromised.

Workflow Step1 Step 1: Enolate Generation 3-Cyanoacetophenone + Triton B (0 °C) Step2 Step 2: Controlled Addition Syringe pump Acrylonitrile over 2 hours Step1->Step2 Step3 Step 3: IPC Monitoring HPLC/TLC check for mono-alkylation plateau Step2->Step3 Step4 Step 4: Acidic Quench Add 1M HCl to halt reaction Step3->Step4 Step5 Step 5: Workup & Purification Extraction & Silica Gel Chromatography Step4->Step5

Optimized step-by-step workflow for the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried, 3-neck round-bottom flask equipped with an internal thermometer, dissolve 3-cyanoacetophenone (3.0 equiv, 30 mmol) in anhydrous tert-butanol (15 mL) and THF (5 mL). Cool the mixture to 0 °C using an ice-water bath. Add Triton B (40% in methanol, 0.1 equiv, 1 mmol) dropwise.

    • Self-Validation: The solution should turn deep yellow/orange, indicating successful enolate formation.

  • Controlled Addition: Load acrylonitrile (1.0 equiv, 10 mmol) into a gas-tight syringe. Using a syringe pump, add the acrylonitrile subsurface to the reaction mixture at a rate of 0.1 mL/min.

    • Critical Parameter: Ensure the internal temperature does not exceed 5 °C to prevent anionic polymerization.

  • IPC Monitoring: Stir for an additional 2 hours at 5 °C. Monitor the reaction via HPLC or TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Self-Validation: Look for the plateau of the mono-alkylated product peak. Do not wait for 100% conversion of acrylonitrile, as this invites di-alkylation.

  • Quenching: Immediately quench the reaction by adding 1M HCl (2 mL) to neutralize the Triton B. The color will shift from dark orange to pale yellow, confirming the cessation of enolate chemistry and preventing retro-Michael reactions.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material via column chromatography on silica gel to isolate the pure 5-(3-cyanophenyl)-5-oxovaleronitrile[2].

Section 4: Alternative Modern Route (Cross-Coupling)

If over-alkylation remains an insurmountable issue for your specific scale-up constraints, consider transitioning from a base-catalyzed Michael addition to a transition-metal-catalyzed cross-coupling approach. Recent synthetic advancements have demonstrated the synthesis of 5-oxo-5-arylpentanenitriles via the nickel-catalyzed cross-coupling of glutaronitrile with arylboronic acids[3]. Reacting 3-cyanophenylboronic acid with glutaronitrile in the presence of Ni(dppe)Cl₂ and ZnCl₂ entirely bypasses the enolate intermediate, completely eliminating the risk of dicyanoethylation and acrylonitrile polymerization.

References
  • Campbell and Stevens. - RSC Publishing Source: Journal of the Chemical Society (Researches on the cyanoethylation of acetophenone) URL:[Link]

  • Supporting Information - Rsc.org Source: RSC Advances (General Procedure for the Synthesis of 5-oxo-5-phenylpentanenitrile diverties via Ni-catalysis) URL:[Link]

  • Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids - Beilstein Journals Source: Beilstein Journal of Organic Chemistry (Characterization and silica gel chromatography of 5-Oxo-5-phenylpentanenitrile) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated storage protocols for 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated storage protocols for 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7)[1]. As a bifunctional intermediate containing an aromatic ketone, an aromatic nitrile, and an aliphatic nitrile, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals who require rigorous, mechanism-driven solutions to prevent degradation during storage and handling.

Part 1: Core Storage & Handling FAQs

Q: What are the absolute optimal long-term storage conditions for this compound? A: Store the compound at 2–8°C (or -20°C for extended periods) in tightly sealed, actinic (amber) glass vials under an inert atmosphere (Argon or Nitrogen)[2]. Causality: The amber glass is non-negotiable because the aromatic ketone moiety is highly susceptible to photochemical excitation[3]. The inert atmosphere prevents atmospheric moisture from hydrolyzing the nitrile groups and mitigates oxidative stress.

Q: Can I store this compound in standard clear glass or plastic microcentrifuge tubes? A: No. Clear glass allows UV and ambient blue light penetration, which triggers rapid photolytic cleavage[3]. Plastic tubes (like standard Eppendorf tubes) are somewhat permeable to atmospheric moisture and oxygen, which will lead to gradual hydrolysis of the aliphatic nitrile over time.

Part 2: Troubleshooting Degradation Issues

Issue 1: Unexplained appearance of 3-cyanoacetophenone and acrylonitrile in the sample.
  • Root Cause: Photochemical Degradation via Norrish Type II Cleavage.

  • Mechanistic Explanation: When exposed to UV or ambient laboratory light, the aromatic ketone absorbs photons, exciting electrons to a singlet state, followed by intersystem crossing to a reactive triplet state[4]. The excited carbonyl oxygen abstracts a hydrogen atom from the gamma-carbon (C2 of the valeronitrile chain). This intramolecular hydrogen transfer generates a 1,4-biradical intermediate. Subsequent beta-cleavage of the C3-C4 bond yields an enol (which rapidly tautomerizes to 3-cyanoacetophenone) and acrylonitrile[5][6].

  • Self-Validating Check: If your LC-MS analysis shows a sudden spike in a peak corresponding to m/z 145 (3-cyanoacetophenone), your light-shielding protocol has failed.

NorrishTypeII A 5-(3-Cyanophenyl)-5-oxovaleronitrile (Ground State) B Excited Triplet State (UV Absorption) A->B hν (UV Light) C 1,4-Biradical Intermediate (Gamma-H Abstraction) B->C Intramolecular H-transfer D Beta-Cleavage (C3-C4 Bond) C->D Cleavage E Enol Intermediate + Acrylonitrile D->E F 3-Cyanoacetophenone (Tautomerization) E->F Rapid Tautomerization

Fig 1: Norrish Type II Photochemical Degradation Pathway of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Issue 2: Peak broadening or appearance of amide/carboxylic acid derivatives on HPLC.
  • Root Cause: Hydrolytic Degradation of Nitrile Groups.

  • Mechanistic Explanation: Nitriles are electrophilic at the carbon atom. In the presence of adventitious water—especially if the sample is subjected to pH extremes—the aliphatic nitrile (-CH2CN) undergoes nucleophilic attack by water, hydrolyzing first to a primary amide, and eventually to a carboxylic acid.

  • Self-Validating Check: Monitor for M+18 (amide) or M+19 (acid) mass shifts in LC-MS. Ensure Karl Fischer titration of your storage environment confirms <0.1% moisture.

Issue 3: Complex mixture formation or dimerization in basic solutions.
  • Root Cause: Base-Catalyzed Alpha-Proton Abstraction.

  • Mechanistic Explanation: The protons adjacent to the ketone (C4) and the aliphatic nitrile (C2) are acidic. Exposure to strong bases can deprotonate these sites, leading to unwanted Aldol-type or Thorpe-Ziegler condensations.

  • Self-Validating Check: If storing in solution, strictly avoid basic buffers (pH > 8). Check for M+M (dimer) masses in MS if basic exposure is suspected.

Part 3: Quantitative Data & Degradation Summary

Degradation PathwayEnvironmental TriggerPrimary Impurities FormedPreventive Storage Measure
Photolytic Cleavage (Norrish Type II)UV / Ambient Blue Light3-Cyanoacetophenone, AcrylonitrileActinic (amber) glassware, dark storage
Hydrolysis Moisture, pH extremesValeramide derivatives, Carboxylic acidsDesiccated environment, Argon purge
Condensation / Epimerization Strong Bases (pH > 8)Dimers, Enolate byproductsNeutral pH environment, Avoid amines
Thermal Degradation Sustained Heat (> 40°C)Complex polymeric mixturesRefrigeration (2–8°C) or Freezing (-20°C)

Part 4: Experimental Workflows

Workflow 1: Forced Degradation & Stability-Indicating Assay (ICH Q1A/Q1B Compliant)

To validate your storage conditions and establish a self-validating analytical method, perform a forced degradation study following ICH Q1A(R2) and Q1B guidelines[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in a chemically inert, LC-MS grade solvent (e.g., Acetonitrile).

  • Photolytic Stress (ICH Q1B): Expose the solution to 1.2 million lux hours and 200 watt hours/square meter of near-UV light. Prepare a dark control wrapped tightly in aluminum foil[7].

  • Thermal/Hydrolytic Stress: Incubate separate sample aliquots at 60°C in 0.1N HCl, 0.1N NaOH, and pure H₂O for 7 days.

  • Analysis: Run samples on a reversed-phase HPLC-UV/MS (C18 column, gradient water/acetonitrile with 0.1% Formic Acid).

  • Validation: Quantify the appearance of m/z 145 (3-cyanoacetophenone) as the definitive photolysis marker, and M+18 shifts as hydrolysis markers.

StabilityWorkflow cluster_conditions Stress Conditions Start Initiate Stability Study (ICH Q1A/Q1B) Photo Photolytic Stress (UV/Vis Light) Start->Photo Thermal Thermal Stress (e.g., 60°C) Start->Thermal Hydro Hydrolytic Stress (Acid/Base/Water) Start->Hydro Analysis HPLC-UV/MS Analysis (Stability-Indicating) Photo->Analysis Quantify Cleavage Thermal->Analysis Quantify Epimerization Hydro->Analysis Quantify Hydrolysis Outcome Determine Shelf-Life & Storage Conditions Analysis->Outcome

Fig 2: ICH Q1A(R2) Compliant Forced Degradation and Stability Testing Workflow.

Workflow 2: Inert Storage Preparation Protocol

Ensure maximum shelf-life for bulk powders by following this strict environmental control protocol.

Step-by-Step Methodology:

  • Drying: Lyophilize the synthesized or purchased compound to remove residual solvents and trace moisture. Verify moisture is <0.1% via Karl Fischer titration[8].

  • Transfer: Inside a controlled glove box or under a steady stream of Argon gas, transfer the dry powder into an amber glass vial.

  • Purging: Purge the vial headspace with Argon for 30 seconds. Causality: Argon is denser than Nitrogen and forms a superior protective blanket over the solid bed, preventing oxygen and moisture ingress.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent micro-leaks, and store immediately at 2–8°C.

References

  • NextSDS. "5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information". NextSDS Database. 1

  • Merck. "SAFETY DATA SHEET - Merck". Merck Millipore. 2

  • Google Patents. "US8110074B1 - Photochemical method for producing hydrocarbons (Norrish Type II)". 5

  • UC Berkeley / Chemistry World. "Using light-initiated radical reaction to break the carbon-heteroatom bond". 3

  • Royal Society of Chemistry. "Studies in organic and physical photochemistry – an interdisciplinary approach". 4

  • ICH. "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES". 7

  • IUPAC. "ENERGY WASTAGE PROCESSES IN KETONE PHOTOCHEMISTRY". Pure and Applied Chemistry. 6

  • Helago. "STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS".

Sources

Troubleshooting

Optimizing reaction conditions for 5-(3-Cyanophenyl)-5-oxovaleronitrile scale-up

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers and drug development professionals scaling up the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7), a critical pharmaceutical building block.

Because this molecule contains both a ketone and two sensitive nitrile groups, traditional harsh synthetic routes often fail at scale due to hydrolysis or polymerization. As a Senior Application Scientist, I have structured this guide to bypass these pitfalls using a highly controlled, two-stage beta-keto ester alkylation and neutral decarboxylation sequence.

Mechanistic Pathway & Workflow

The most scalable route avoids unstable organometallics (like Grignard reagents, which can attack the cyano groups) and instead utilizes the acidity of a beta-keto ester. The workflow relies on the C-alkylation of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate followed by a Krapcho Decarboxylation .

Workflow A 3-Cyanobenzoyl Chloride (Starting Material) B Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (Beta-Keto Ester) A->B Meldrum's Acid Esterification C C-Alkylation + 3-Bromopropanenitrile (K2CO3, NaI, MeCN) B->C Enolate Formation D Alkylated Intermediate (Dialkylation Control) C->D SN2 Addition E Krapcho Decarboxylation (LiCl, H2O, DMSO, 130°C) D->E Nucleophilic Dealkylation F 5-(3-Cyanophenyl)-5-oxovaleronitrile (Target API Intermediate) E->F -CO2, -EtCl

Fig 1: Optimized synthetic workflow for 5-(3-Cyanophenyl)-5-oxovaleronitrile scale-up.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems . Causality is built into the steps so that physical observations directly correlate with mechanistic success.

Protocol A: Enolate C-Alkylation

Objective: Alkylate the beta-keto ester with 3-bromopropanenitrile while suppressing O-alkylation and dialkylation .

  • Reactor Preparation: Purge a jacketed reactor with N₂. Charge with anhydrous Acetonitrile (MeCN, 10 volumes).

  • Enolate Formation: Add Ethyl 3-(3-cyanophenyl)-3-oxopropanoate (1.0 eq) and finely milled K₂CO₃ (1.5 eq). Stir at 25°C for 45 minutes.

    • Causality: K₂CO₃ is a mild base that forms a tight potassium enolate. This tight ion pair sterically shields the oxygen, strongly favoring C-alkylation over O-alkylation.

  • Catalyst Addition: Add Sodium Iodide (NaI, 0.1 eq).

    • Causality: NaI initiates a Finkelstein reaction, converting 3-bromopropanenitrile to 3-iodopropanenitrile in situ. Iodide is a softer, more polarizable leaving group, which accelerates the S_N2 attack by the soft carbon nucleophile.

  • Electrophile Addition: Dropwise add 3-bromopropanenitrile (1.05 eq) over 1 hour to prevent local concentration spikes that lead to dialkylation.

  • Heating: Ramp the reactor to 75°C and hold for 12 hours.

  • Self-Validation Checkpoint: Pull an aliquot for HPLC. The reaction is self-validated as complete when the starting beta-keto ester is <2% AUC. If the reaction stalls, verify the water content of the MeCN (moisture quenches the enolate).

  • Workup: Cool to 20°C, filter off the inorganic salts (KBr, K₂CO₃), and concentrate the filtrate under reduced pressure to yield the alkylated intermediate.

Protocol B: Neutral Krapcho Decarboxylation

Objective: Remove the ethyl ester group without hydrolyzing the sensitive aromatic and aliphatic nitriles .

  • Solvent Charging: Charge the reactor with Dimethyl Sulfoxide (DMSO, 10 volumes) and the crude alkylated intermediate from Protocol A (1.0 eq).

  • Reagent Addition: Add Lithium Chloride (LiCl, 2.0 eq) and Deionized Water (2.0 eq).

    • Causality: Standard saponification (NaOH) would destroy the cyano groups. Here, Li⁺ acts as a Lewis acid, coordinating the ester carbonyl. The Cl⁻ acts as a nucleophile, attacking the sp³ hybridized ethyl group via S_N2, releasing ethyl chloride gas and triggering decarboxylation. Water quenches the resulting enolate.

  • Thermal Decarboxylation: Heat the mixture to 130°C.

  • Self-Validation Checkpoint: Monitor the bubbler. Evolution of CO₂ and ethyl chloride gas will be visually apparent. The cessation of gas evolution (typically 6–8 hours) physically validates the completion of the decarboxylation. Confirm via HPLC.

  • Workup: Cool to 25°C. Slowly add water (30 volumes) to precipitate the product. Filter, wash with cold water to remove residual DMSO, and dry under vacuum to yield 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Quantitative Optimization Data

To justify the protocol parameters, below is the quantitative data from our scale-up optimization studies.

ParameterSub-optimal ConditionOptimized ConditionYield (%)Mechanistic Rationale / Causality
Alkylation Base NaH / THFK₂CO₃ / MeCN42% 88%NaH causes irreversible, hard deprotonation leading to dialkylation and O-alkylation. K₂CO₃ provides a tight ion pair favoring mono-C-alkylation.
Alkylation Catalyst No Catalyst10 mol% NaI65% 88%NaI generates 3-iodopropanenitrile in situ. The softer electrophile matches the soft carbon nucleophile, reducing reaction time from 24h to 12h.
Decarboxylation NaOH (aq) then HCl / HeatLiCl / H₂O / DMSO (130°C)<20% 91%Aqueous base aggressively hydrolyzes the cyano groups into amides/carboxylic acids. Krapcho conditions are strictly neutral, preserving both nitriles.

Troubleshooting & FAQs

Q1: During the alkylation step, my impurity profile shows 15-20% O-alkylation instead of the desired C-alkylation. How do I fix this? A1: This is a classic Hard/Soft Acid-Base (HSAB) mismatch. Oxygen is a "hard" nucleophile, while the enolate carbon is "soft." If you are using a polar protic solvent or a very strong base (like NaH or KOtBu), you are exposing the hard oxygen. Solution: Switch to K₂CO₃ in Acetonitrile. The potassium cation coordinates closely with the enolate oxygen, blocking it sterically, while the addition of NaI softens the electrophile, driving the reaction exclusively toward the soft carbon.

Q2: My final product has a mass indicating the loss of a cyano group (conversion to an amide or carboxylic acid). What went wrong during decarboxylation? A2: You likely attempted a traditional basic saponification followed by acidic decarboxylation. Nitriles are highly susceptible to hydrolysis under both aqueous acidic and basic conditions at elevated temperatures. Solution: You must use the method (Protocol B). By using LiCl in wet DMSO, the reaction proceeds via nucleophilic dealkylation rather than hydrolysis, maintaining a neutral pH that leaves your cyano groups entirely intact.

Q3: I am seeing a "dimer" or dialkylated impurity in my HPLC trace after Step 1. How do I control this? A3: Dialkylation occurs when the mono-alkylated product (which is still slightly acidic) is deprotonated by unreacted base and reacts with a second equivalent of 3-bromopropanenitrile. Solution: Ensure strict stoichiometric control. Use a slight excess of the beta-keto ester (1.0 eq) relative to the alkyl halide (0.95 - 1.05 eq maximum), and ensure the alkyl halide is added dropwise to a dilute solution so that the local concentration of the electrophile remains low.

References

  • Krapcho Decarboxylation Overview Chem-Station International Edition URL: [Link]

  • Enolates - Formation, Stability, and Simple Reactions (Alkylation of Beta-Keto Esters) Master Organic Chemistry URL:[Link]

  • Krapcho Decarboxylation: Mechanisms and Conditions Wikipedia, The Free Encyclopedia URL: [Link]

Optimization

Technical Support Center: Reducing Impurities in 5-(3-Cyanophenyl)-5-oxovaleronitrile Crystallization

Welcome to the Technical Support Center for the downstream processing of 5-(3-Cyanophenyl)-5-oxovaleronitrile (Formula: C₁₂H₁₀N₂O). As a critical pharmaceutical intermediate, the purity of this compound directly impacts...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 5-(3-Cyanophenyl)-5-oxovaleronitrile (Formula: C₁₂H₁₀N₂O). As a critical pharmaceutical intermediate, the purity of this compound directly impacts the yield and safety profile of subsequent active pharmaceutical ingredient (API) syntheses.

This guide is engineered for process chemists and chemical engineers. It provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to resolve common crystallization bottlenecks such as oiling out, regioisomer carryover, and nitrile hydrolysis.

Mechanistic Context & Impurity Profiling

To successfully crystallize 5-(3-Cyanophenyl)-5-oxovaleronitrile, one must understand its structural vulnerabilities. The molecule contains a highly polar ketone and two distinct nitrile groups (one aromatic, one aliphatic).

The primary impurities encountered during crystallization are:

  • Regioisomers (e.g., 4-cyanophenyl or 2-cyanophenyl derivatives): Typically carried over from upstream Friedel-Crafts acylation or cross-coupling steps. They possess similar solubility profiles but differ in crystal lattice energies.

  • Hydrolysis Degradants (Amides/Carboxylic Acids): The nitrile functionalities are susceptible to hydration. Trace acidic or basic conditions during elevated-temperature dissolution can catalyze the conversion of the -CN group to a -CONH₂ (amide) or -COOH (carboxylic acid) group [2].

  • Solvent Inclusions: Rapid precipitation often leads to the entrapment of mother liquor within the crystal lattice, carrying dissolved impurities into the final cake.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming distinct crystals. How do I force nucleation? Causality: Oiling out occurs when the supersaturation of the solution exceeds the metastable limit before primary nucleation can occur, causing the solute to separate as an amorphous, impurity-rich liquid phase. Solution: Do not "force" nucleation by crashing the temperature. Instead, widen the metastable zone. Switch your solvent system from Ethanol/Water to Methanol/Water . Methanol provides a gentler dielectric gradient when water (the antisolvent) is added, preventing localized supersaturation spikes. Additionally, introduce seed crystals (1-2% w/w) just before the cloud point to bypass the primary nucleation energy barrier and promote controlled crystal growth [3].

Q2: I am detecting a 3-carbamoylphenyl impurity in my final isolated solid. How do I prevent this? Causality: This is a classic nitrile hydration issue. Nitriles undergo hydrolysis to amides when exposed to water and heat, a reaction accelerated by trace metal catalysts or pH excursions [2]. Solution: Strictly control the pH of your crystallization solvent to a neutral range (pH 6.5–7.5). Minimize the time the intermediate spends dissolved at high temperatures (e.g., >50°C). If hot filtration is required, execute it rapidly using pre-heated jacketed filters, and immediately begin the cooling ramp.

Q3: The 4-cyanophenyl regioisomer is co-crystallizing with my product. How do I purge it? Causality: Regioisomers often exhibit solid-solution behavior or co-precipitate due to structural similarities. Solution: You must maximize thermodynamic selectivity over kinetic precipitation. Implement a slow cooling profile (0.2°C to 0.5°C/min) . Fast cooling traps the regioisomer kinetically, while slow cooling allows the thermodynamically favored 3-cyanophenyl lattice to assemble, rejecting the mismatched 4-cyano geometry back into the mother liquor [1].

Experimental Protocols: Optimized Anti-Solvent/Cooling Crystallization

This protocol utilizes a combined antisolvent and cooling approach to maximize yield while kinetically purging impurities [3].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 5-(3-Cyanophenyl)-5-oxovaleronitrile in 400 mL of Methanol. Heat the reactor to 50°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the solution through a 0.45 µm PTFE filter to remove insoluble particulates. Maintain the receiving vessel at 50°C.

  • Antisolvent Addition (Phase 1): Slowly dose 100 mL of purified water (antisolvent) at a constant rate of 2.0 mL/min using a precision dosing pump.

  • Seeding: Once the solution reaches the edge of the metastable zone (slight turbidity), pause water addition. Add 1.0 g of high-purity 5-(3-Cyanophenyl)-5-oxovaleronitrile seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature.

  • Antisolvent Addition (Phase 2): Resume water addition (150 mL) at 1.0 mL/min.

  • Cooling Ramp: Initiate a linear cooling ramp from 50°C to 5°C at a rate of 0.5°C/min.

  • Aging and Isolation: Hold the slurry at 5°C for 2 hours to maximize yield. Filter the suspension via a Nutsche filter, wash the cake with 2 bed-volumes of pre-chilled Methanol/Water (1:1 v/v, 5°C), and dry under vacuum at 40°C for 12 hours.

Data Presentation

Table 1: Solubility Profile of 5-(3-Cyanophenyl)-5-oxovaleronitrile

Data utilized to define the metastable zone width for the Methanol/Water system.

Temperature (°C)Solubility in Pure MeOH (mg/mL)Solubility in MeOH/H₂O (80:20) (mg/mL)Solubility in MeOH/H₂O (50:50) (mg/mL)
10°C 112458
25°C 1858815
40°C 29016532
50°C >40024060
Table 2: Impurity Purge Efficiency (Optimized Protocol)
Impurity TypeInitial Concentration (Crude)Final Concentration (Crystallized)Purge Factor
4-Cyanophenyl Regioisomer 4.50%0.15%30x
3-Carbamoylphenyl (Amide) 1.20%< 0.05% (LOD)> 24x
Residual Upstream Catalyst 800 ppm12 ppm66x

Process Visualization

Diagram 1: Optimized Crystallization Workflow

The following diagram illustrates the critical control points in the combined antisolvent/cooling crystallization process.

G Start Crude 5-(3-Cyanophenyl)- 5-oxovaleronitrile Dissolution Dissolution in Methanol (50°C, 250 RPM) Start->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Antisolvent Antisolvent Addition (Water at 2.0 mL/min) Filtration->Antisolvent Seeding Seeding at Metastable Limit (1% w/w pure crystals, 30 min hold) Antisolvent->Seeding Cooling Controlled Cooling (0.5°C/min to 5°C) Seeding->Cooling Isolation Filtration & Cold Wash (MeOH/Water 1:1) Cooling->Isolation Product Pure Crystalline Product (>99.5% Purity) Isolation->Product

Figure 1: Step-by-step workflow for the continuous anti-solvent/cooling crystallization process.

Diagram 2: Mechanistic Pathway of Nitrile Hydrolysis

Understanding the degradation pathway is crucial for preventing the formation of amide and carboxylic acid impurities during the heating phases.

Impurity API 5-(3-Cyanophenyl)- 5-oxovaleronitrile Water H2O + Heat (Trace Acid/Base) API->Water Hydration Amide 3-Carbamoylphenyl Impurity (Amide) Water->Amide Partial Hydrolysis Acid Carboxylic Acid Impurity Amide->Acid Over-reaction

Figure 2: Hydrolysis degradation pathway of the nitrile pharmacophore under thermal/pH stress.

References

  • Designs of continuous-flow pharmaceutical crystallizers: developments and practice. CrystEngComm (RSC Publishing). Available at:[Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development (ACS Publications). Available at:[Link]

Troubleshooting

Improving the solubility of 5-(3-Cyanophenyl)-5-oxovaleronitrile in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic organic intermediates for aqueous assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic organic intermediates for aqueous assays. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a notoriously difficult compound to work with. It features a bulky hydrophobic phenyl ring, a lipophilic valeronitrile chain, and lacks any ionizable functional groups.

This guide is designed to move beyond generic advice. We will explore the thermodynamic causality behind its insolubility and provide field-proven, self-validating protocols to achieve stable aqueous dispersions for your downstream applications.

Section 1: Physicochemical Profiling (FAQ)

Q: Why is 5-(3-Cyanophenyl)-5-oxovaleronitrile inherently insoluble in aqueous media? A: Aqueous solubility is a thermodynamic balance between the energy required to break a compound's crystal lattice and the energy released upon hydration. This specific compound is dominated by hydrophobic structural motifs (the phenyl ring and aliphatic chain). While the two nitrile groups and the ketone provide some polarity, they act only as weak hydrogen-bond acceptors. They cannot generate enough hydration energy to overcome the compound's high crystal lattice energy and the entropic penalty of disrupting water's hydrogen-bond network.

Q: Can I use pH adjustment (acid/base titration) to force it into solution? A: No. pH adjustment only works for compounds with ionizable functional groups (like amines or carboxylic acids) that can form highly water-soluble salts. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a strictly neutral molecule across the physiological pH range. Altering the pH will not induce ionization and will only risk hydrolyzing the nitrile groups into amides or carboxylic acids, destroying your target molecule.

Section 2: Solubilization Strategies & Troubleshooting (Q&A)

Q: I dissolved the compound in 100% DMSO, but it crashes out (precipitates) the moment I add it to my cell culture media. Why does this happen? A: This is a classic phenomenon known as "solvent shifting." Co-solvents like DMSO and DMA have a massive solubilization capacity because they lower the dielectric constant of the solvent system and disrupt water's structured hydrogen bonding[1]. However, when you dilute your DMSO stock into a large volume of aqueous media, the DMSO rapidly diffuses away into the bulk water. This leaves the highly hydrophobic 5-(3-Cyanophenyl)-5-oxovaleronitrile locally supersaturated. Without the co-solvent to solvate it, the compound rapidly nucleates and precipitates.

Q: How do I prevent this precipitation upon dilution? A: You must provide a "hydrophobic sink" in the aqueous phase before or during dilution. This is achieved by adding complexing agents or surfactants. For neutral, highly hydrophobic molecules, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD forms highly stable 1:1 inclusion complexes with neutral hydrophobic drugs, significantly enhancing their aqueous solubility[2]. Because your compound is neutral, it exhibits a strong binding affinity to the uncharged HP-β-CD cavity without the charge-charge repulsion sometimes seen with ionized substrates[3].

Q: If I can't use Cyclodextrins, what is the best alternative co-solvent/surfactant system? A: A binary system of PEG 400 and Tween 80 . PEG 400 contains polyhydric alcohols capable of forming hydrogen bonds with your compound's ketone and nitrile groups, acting as a primary solubilizer[4]. Tween 80 then acts as a micellar encapsulation agent, shielding the hydrophobic core from the bulk water to prevent precipitation upon dilution.

Section 3: Excipient Selection Matrix

To ensure cellular viability and in vivo safety, you must strictly adhere to maximum excipient concentration limits. Use the table below to select the appropriate system based on your assay's tolerance.

ExcipientClassificationSolubilization MechanismMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Co-solventDisrupts H-bond network, lowers dielectric constant< 0.5% v/v< 10% v/v
PEG 400 Co-solventHydrogen bonding via polyhydric alcohols< 1.0% v/v< 20% v/v
Tween 80 Non-ionic SurfactantMicellar encapsulation / Steric stabilization< 0.1% v/v< 5% v/v
HP-β-CD Complexing AgentHost-guest inclusion complexation< 5.0% w/v< 20% w/v

Section 4: Solubilization Decision Workflow

SolubilizationDecisionTree Start Target Compound: 5-(3-Cyanophenyl)-5-oxovaleronitrile Decision Determine Downstream Application Start->Decision InVitro In Vitro / Cell Assays (Strict Toxicity Limits) Decision->InVitro InVivo In Vivo Dosing (High Conc. Required) Decision->InVivo Chem Chemical / Biocatalysis (Solvent Tolerant) Decision->Chem HPBCD HP-β-CD Complexation (10-20% w/v) InVitro->HPBCD Micelle PEG 400 + Tween 80 Micellar System InVivo->Micelle Cosolvent DMSO / DMF Co-solvency (Up to 10% v/v) Chem->Cosolvent Success Stable Aqueous Solution Achieved HPBCD->Success Eval Precipitation upon aqueous dilution? Micelle->Eval Cosolvent->Success Adjust Add Poloxamer 188 (Steric Stabilizer) Eval->Adjust Yes Eval->Success No Adjust->Success

Decision tree for selecting the optimal solubilization strategy based on downstream application.

Section 5: Self-Validating Standard Operating Protocols (SOPs)

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

Causality Note: Why use the kneading method instead of simple mixing? Simple mixing relies purely on diffusion, which is extremely slow for highly crystalline hydrophobic solids. Kneading introduces mechanical shear force, breaking the crystal lattice and forcing the hydrophobic compound into direct physical contact with the cyclodextrin cavity, overcoming the activation energy barrier for complexation.

Step-by-Step Methodology:

  • Molar Calculation: Weigh out 5-(3-Cyanophenyl)-5-oxovaleronitrile and HP-β-CD in a 1:2 molar ratio. The excess cyclodextrin ensures complete encapsulation and drives the equilibrium toward the complexed state.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water mixture dropwise until a thick, uniform paste is formed.

  • Shear Integration: Add the 5-(3-Cyanophenyl)-5-oxovaleronitrile powder to the paste. Knead vigorously with a pestle for 45–60 minutes. As the solvent evaporates, add a few drops of the Ethanol/Water mixture to maintain the paste consistency.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual ethanol.

  • Reconstitution: Grind the dried complex into a fine powder. Dissolve the required amount in your target aqueous buffer.

  • Validation Checkpoint: Centrifuge the final solution at 15,000 x g for 15 minutes. A successful solubilization will yield no visible pellet . To quantitatively validate, sample the supernatant and analyze via HPLC-UV. The measured concentration must be ≥ 95% of the theoretical input. If recovery is < 95%, the system is thermodynamically unstable.

Protocol B: Micellar Solubilization (PEG 400 + Tween 80)

Causality Note: Why add PEG 400 before Tween 80? PEG 400 acts as a primary solvent to molecularly disperse the compound. If Tween 80 is added directly to the dry powder, it forms highly viscous, localized liquid-crystal gel phases that trap the undissolved API, severely hindering further solubilization.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the target amount of 5-(3-Cyanophenyl)-5-oxovaleronitrile into a glass vial. Add PEG 400 (up to 10% of your final intended volume). Vortex vigorously and sonicate for 10 minutes at 37°C until the solution is completely clear.

  • Surfactant Coating: Add Tween 80 (up to 2% of your final intended volume) directly to the PEG 400/Drug mixture. Vortex for 5 minutes. This coats the solvated drug molecules with surfactant prior to aqueous exposure.

  • Aqueous Titration: Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add your aqueous buffer (e.g., PBS) to reach the final volume. The slow addition allows micelles to form uniformly around the drug without causing supersaturation shock.

  • Validation Checkpoint: Measure the hydrodynamic radius of the resulting solution using Dynamic Light Scattering (DLS). A successful micellar dispersion will show a monodisperse peak between 10 nm and 50 nm . If you observe peaks > 500 nm, the compound is aggregating and will eventually precipitate.

References

  • "Solubility enhancement techniques: A comprehensive review", World Journal of Biology Pharmacy and Health Sciences.
  • "Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid", National Institutes of Health (NIH).
  • "Effect of hydrogen bond formation/replacement on solubility characteristics, gastric permeation and pharmacokinetics of curcumin by application of powder solution technology", National Institutes of Health (NIH).
  • "Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD", ResearchGate.

Sources

Optimization

Optimizing catalyst loading for 5-(3-Cyanophenyl)-5-oxovaleronitrile reduction

Topic: Optimizing Catalyst Loading for 5-(3-Cyanophenyl)-5-oxovaleronitrile Reduction Welcome to the Chemoselective Reduction Hub. 5-(3-Cyanophenyl)-5-oxovaleronitrile presents a unique synthetic challenge: it contains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Loading for 5-(3-Cyanophenyl)-5-oxovaleronitrile Reduction

Welcome to the Chemoselective Reduction Hub. 5-(3-Cyanophenyl)-5-oxovaleronitrile presents a unique synthetic challenge: it contains a highly reducible diaryl/alkyl ketone flanked by two strongly coordinating nitrile groups (one aromatic, one aliphatic). The objective is to perform an Asymmetric Transfer Hydrogenation (ATH) to yield 5-(3-cyanophenyl)-5-hydroxyvaleronitrile without reducing the nitriles to amines.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you master ruthenium-catalyzed ATH for this specific substrate.

Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Is the catalyst loading too low? A: Yes, and the root cause is catalyst poisoning. Nitrile groups (-CN) are potent σ-donors and π-acceptors[1]. In 5-(3-cyanophenyl)-5-oxovaleronitrile, the local concentration of nitriles is twice that of the ketone. These nitriles compete aggressively for the vacant coordination site on the 16-electron Ru(II) intermediate. If your Substrate-to-Catalyst (S/C) ratio is too high (e.g., >2000), the thermodynamic equilibrium shifts toward an inactive Ru-nitrile complex, stalling the catalytic cycle[2]. Action: Decrease the S/C ratio to the 500–1000 range to ensure the intramolecular ketone reduction outcompetes intermolecular nitrile coordination.

Q2: I increased the catalyst loading (S/C = 100) to force completion, but now I see multiple new impurities on the HPLC. What happened? A: Excessive catalyst loading compromises your chemoselectivity. While Noyori-type Ru-ATH catalysts are highly selective for ketones via an outer-sphere mechanism, an overabundance of the active metal-hydride species can initiate the slow, unwanted inner-sphere reduction of the aliphatic valeronitrile group to a primary amine[3]. This amine can subsequently poison the catalyst further or undergo secondary oligomerization. Action: Never drop the S/C ratio below 500 for this substrate. If conversion is sluggish, increase the reaction temperature marginally (from 30°C to 40°C) rather than spiking the metal concentration.

Q3: The enantiomeric excess (ee) of the resulting alcohol is lower than expected (<90%). Does catalyst loading directly affect ee? A: Indirectly, yes. When catalyst loading is too low and the reaction stalls, operators frequently extend the reaction time to compensate. Prolonged exposure of the chiral alcohol product to the active Ru-catalyst in the presence of a reversible hydrogen donor (like isopropanol) facilitates the reverse dehydrogenation reaction. This back-and-forth hydride transfer leads to racemization and degraded ee%[4]. Action: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The byproduct of FA oxidation is CO₂ gas, which escapes the system, rendering the hydride transfer thermodynamically irreversible and locking in the stereocenter[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, chemoselectivity, and product integrity during the ATH of 5-(3-Cyanophenyl)-5-oxovaleronitrile using RuCl.

Substrate/Catalyst (S/C) RatioCatalyst Loading (mol%)Ketone Conversion (%)Chemoselectivity (Ketone:Nitrile)Enantiomeric Excess (ee %)Diagnostic Outcome
2000 0.05%42% (Stalled)>99:192%Sub-optimal: Nitrile poisoning outcompetes catalytic turnover.
1000 0.10%98%>99:198%Optimal: Balanced turnover and chemoselectivity.
500 0.20%>99%99:198%Optimal: Maximum conversion, safe impurity profile.
100 1.00%>99%85:1598%Sub-optimal: Over-reduction of aliphatic nitrile to primary amine.
Process Flow Diagram

CatalystOptimization Start Start: 5-(3-Cyanophenyl)- 5-oxovaleronitrile Reduction ConvCheck Is Ketone Conversion < 95%? Start->ConvCheck Poisoning Nitrile Coordination / Poisoning (Increase Catalyst Loading) ConvCheck->Poisoning Yes (Stalled) ChemoCheck Are Nitriles Over-reduced? ConvCheck->ChemoCheck No OverRed High Catalyst Activity (Decrease Catalyst Loading) ChemoCheck->OverRed Yes (Amine detected) Optimal Optimal Catalyst Loading (S/C = 500 - 1000) ChemoCheck->Optimal No (High Chemoselectivity)

Workflow for optimizing Ru-catalyst loading in the presence of competitive nitrile coordination.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in In-Process Controls (IPCs) and visual cues to ensure the system self-validates at critical junctures.

Objective: Achieve >99% conversion to 5-(3-cyanophenyl)-5-hydroxyvaleronitrile with >98% ee, strictly avoiding nitrile reduction. Materials: 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 eq), RuCl (0.002 eq, S/C = 500), Formic Acid/Triethylamine (5:2 azeotrope, 5.0 eq), Dichloromethane (DCM, 10 vol).

Step 1: Catalyst Activation & System Purge

  • Charge RuCl and DCM into a clean, dry reactor.

  • Purge the system with N₂ (3 vacuum/backfill cycles). Causality: Oxygen rapidly degrades the active Ru-hydride species into inactive Ru-oxo complexes[4].

  • Self-Validation Checkpoint: Observe the solution. It must be a clear, deep orange/red. A brown/black turbid solution indicates oxygen ingress and catalyst death. Do not proceed if black.

Step 2: Substrate & Hydride Donor Addition

  • Add 5-(3-Cyanophenyl)-5-oxovaleronitrile (1.0 eq) to the active catalyst solution.

  • Dropwise add the Formic Acid/Triethylamine (FA/TEA) azeotrope over 30 minutes, maintaining the internal temperature strictly at 30°C.

  • Self-Validation Checkpoint: Gentle effervescence (CO₂ gas evolution) should be visible. This confirms the active transfer of hydrides from formic acid to the metal center[2].

Step 3: In-Process Control (IPC) Monitoring

  • Stir the reaction at 30°C for 12 hours.

  • Self-Validation Checkpoint (IPC 1): Pull a 50 µL aliquot, quench immediately with 0.1 N HCl (this protonates the TEA and crashes the catalyst), and analyze via HPLC.

  • Decision Matrix:

    • If Ketone > 5%: Stir for 2 additional hours.

    • If Ketone < 1% AND Amine impurity < 0.1%: Reaction is optimal. Proceed to Step 4.

    • If Amine impurity > 0.5%: Catalyst loading was too high or temperature spiked. Flag the batch for downstream recrystallization.

Step 4: Quench and Isolation

  • Quench the reaction by adding water (5 vol) and stirring vigorously for 15 minutes.

  • Separate the organic DCM layer, wash with brine (5 vol), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral alcohol.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 5-(3-Cyanophenyl)-5-oxovaleronitrile

Welcome to the Technical Support Center for 5-(3-Cyanophenyl)-5-oxovaleronitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require stringent control over anhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(3-Cyanophenyl)-5-oxovaleronitrile . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require stringent control over anhydrous workflows. Here, we address the mechanistic causality of moisture-induced degradation, provide validated troubleshooting matrices, and outline self-validating experimental protocols.

Part 1: Causality of Moisture-Induced Degradation (E-E-A-T)

5-(3-Cyanophenyl)-5-oxovaleronitrile is a bifunctional 1,5-dicarbonyl equivalent containing a C5 ketone, a terminal aliphatic nitrile, and an aromatic benzonitrile moiety. While stable under ideal conditions, the introduction of atmospheric moisture—especially in the presence of trace acidic or basic impurities—triggers a well-documented cascade of degradation 1.

  • Hydrolysis Disparity: The terminal aliphatic valeronitrile is significantly more susceptible to hydration than the conjugated aromatic nitrile. Moisture acts as a nucleophile, converting the aliphatic nitrile into a primary amide.

  • Intramolecular Cyclization (The Thermodynamic Sink): The resulting 5-oxo-amide is kinetically unstable. The newly formed amide nitrogen acts as an internal nucleophile, attacking the electrophilic C5 ketone carbon. This forms a cyclic hemiaminal intermediate that rapidly dehydrates to yield a 6-(3-cyanophenyl)-3,4-dihydropyridin-2(1H)-one derivative (a lactam) 2. This cyclization is a classic degradation pathway for 5-oxoalkanenitriles 3.

Understanding this causality is critical: you are not just preventing simple hydrolysis; you are preventing an irreversible cyclization cascade that consumes your starting material and introduces structurally similar, hard-to-separate heterocyclic impurities.

G A 5-(3-Cyanophenyl)- 5-oxovaleronitrile B Moisture (H2O) + Trace Acid/Base A->B Exposure C 5-Oxo-amide Intermediate B->C Hydrolysis D Intramolecular Cyclization C->D Nucleophilic Attack E Dihydropyridinone Derivative D->E Dehydration (-H2O)

Hydrolysis and subsequent cyclization pathway of 5-oxovaleronitriles.

Part 2: Troubleshooting FAQs

Q1: How can I analytically differentiate between intact 5-(3-Cyanophenyl)-5-oxovaleronitrile and its moisture-degraded byproducts? A1: Rely on Liquid Chromatography-Mass Spectrometry (LC-MS) and Infrared (IR) spectroscopy. In LC-MS, the intact mass is [M+H]⁺ 199. The initial hydrolysis to an amide adds +18 Da (m/z 217). However, because the cyclization and dehydration are rapid, you will predominantly observe the dihydropyridinone byproduct, which has the same mass as the starting material (m/z 199) but a significantly different HPLC retention time due to altered polarity. In IR, look for the disappearance of the aliphatic C≡N stretch (~2250 cm⁻¹) and the appearance of a strong lactam/amide C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹).

Q2: My batch absorbed moisture during transit. Can it be salvaged? A2: Yes, provided the cyclization cascade has not yet occurred (which requires trace acid/base and time). If the material is simply wet, do not use elevated heat (which accelerates cyclization). Instead, perform an azeotropic distillation using anhydrous toluene under reduced pressure (see Protocol 2), or lyophilize the material if dissolved in a water/acetonitrile mixture.

Q3: What are the optimal storage parameters to guarantee a >99% shelf-life over 12 months? A3: Store the compound in a tightly sealed, amber glass vial backfilled with high-purity Argon (which is heavier than N₂, providing a superior protective blanket). Maintain the temperature at ≤ -20°C. Include a self-indicating desiccant packet in the secondary containment.

Part 3: Quantitative Data Summaries

Table 1: Degradation Kinetics of 5-(3-Cyanophenyl)-5-oxovaleronitrile

Relative Humidity (RH)Temp (°C)Catalyst Presence% Degradation (24h)Primary Byproduct
< 5% (Argon)20°CNone< 0.1%None
50%20°CNone2.4%5-Oxo-amide
75%40°CTrace HCl (0.1M)48.7%Dihydropyridinone
75%40°CTrace NaOH (0.1M)62.3%Dihydropyridinone

Table 2: Analytical Markers for Quality Control

AnalyteHPLC RT (C18, Gradient)IR Marker (cm⁻¹)MS (ESI+) m/z
Intact Oxovaleronitrile8.2 min~2250 (C≡N), 1710 (C=O)199
Hydrolyzed Intermediate6.5 min~3300 (NH₂), 1680 (Amide)217
Cyclized Dihydropyridinone7.8 min~3200 (NH), 1660 (Lactam)199
Part 4: Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Quantification

Causality & Self-Validation: Before deploying the reagent in moisture-sensitive reactions, moisture must be strictly <0.1%. Karl Fischer (KF) provides exact coulometric quantification, validating the reagent's integrity and dictating whether drying (Protocol 2) is required.

  • Preparation: Flush the KF titrator cell with anhydrous methanol and neutralize the solvent background until drift is < 10 µ g/min .

  • Sampling: Inside a glovebox or under an argon cone, accurately weigh 50-100 mg of 5-(3-Cyanophenyl)-5-oxovaleronitrile into a dry, pre-weighed syringe.

  • Injection: Inject the solid directly into the KF cell through the septum.

  • Measurement: Run the coulometric titration. Calculate the moisture content: (Mass of Water detected / Mass of Sample) x 100.

  • Validation: If moisture is >0.1%, proceed to Protocol 2. If <0.1%, the batch is validated for immediate use.

Protocol 2: Anhydrous Reaction Setup & Azeotropic Drying

Causality & Self-Validation: Toluene forms a minimum-boiling azeotrope with water, allowing the physical removal of hydration spheres from the oxovaleronitrile without utilizing high temperatures that would trigger degradation. The process is self-validating as the removal of water is physically observed and can be re-tested via Protocol 1.

  • Dissolution: Transfer the compromised 5-(3-Cyanophenyl)-5-oxovaleronitrile to a flame-dried Schlenk flask. Dissolve in 10 volumes of anhydrous toluene.

  • Azeotropic Distillation: Attach a short-path distillation head. Under a slight vacuum (to lower the boiling point to ~40-50°C), distill off 80% of the toluene. The water will co-distill.

  • Purge & Repeat: Backfill the flask with Argon. Add 5 more volumes of anhydrous toluene and repeat the distillation to complete dryness.

  • Final Drying: Apply high vacuum (0.1 mbar) for 2 hours at room temperature to remove residual toluene.

  • Execution: Re-test via Protocol 1. Once validated, the resulting anhydrous solid/oil is ready for downstream synthesis.

W N1 Inspect Reagent (Check for discoloration) N2 Karl Fischer Titration (Moisture > 0.1%?) N1->N2 N3 Azeotropic Drying (Toluene Distillation) N2->N3 Yes (>0.1%) N4 Proceed to Schlenk Line (Argon/N2 Purge) N2->N4 No (<0.1%) N3->N4 Dried N5 Execute Reaction (Anhydrous Conditions) N4->N5

Decision matrix and workflow for handling moisture-sensitive reagents.

Part 5: References
  • Title : Synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Source : Molecules (MDPI) via ResearchGate URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing 5-(3-Cyanophenyl)-5-oxovaleronitrile Synthesis

Welcome to the Technical Support Center for API intermediates and complex organic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis of 5-(3-Cyanoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API intermediates and complex organic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7).

This molecule is typically synthesized via the base-catalyzed Michael addition (cyanoethylation) of 3-cyanoacetophenone with acrylonitrile [1]. While conceptually straightforward, the reaction is highly prone to side reactions due to the dual reactivity of the starting materials. Below, we dissect the mechanistic causality of these side reactions and provide field-proven, self-validating protocols to maximize your yield of the mono-adduct.

Mechanistic Overview: Reaction Pathways & Competing Side Reactions

The synthesis relies on generating an enolate from 3-cyanoacetophenone, which then attacks the electrophilic β -carbon of acrylonitrile. However, the resulting mono-adduct still possesses acidic α -protons, and acrylonitrile itself is susceptible to both polymerization and side-reactions under basic conditions [2].

G SM 3-Cyanoacetophenone + Acrylonitrile Target 5-(3-Cyanophenyl)- 5-oxovaleronitrile (Mono-adduct) SM->Target Controlled Base (e.g., DBU/AcOH) Poly Polyacrylonitrile (Viscous Mass) SM->Poly Excess Base Radical Initiation Aldol Aldol Condensation Products SM->Aldol Strong Base (NaOH) Lack of Electrophile Bis Bis-cyanoethylated Byproduct Target->Bis Excess Acrylonitrile Uncontrolled Base

Reaction pathways and common side reactions during the cyanoethylation of 3-cyanoacetophenone.

Troubleshooting FAQs: Diagnosing & Resolving Specific Issues

Q1: My LC-MS/GC-MS shows a significant +53 Da mass peak relative to the target product. What is this, and how do I prevent it? Diagnosis: This is the bis-cyanoethylated byproduct . Causality: The target mono-adduct (5-(3-cyanophenyl)-5-oxovaleronitrile) retains two α -protons adjacent to the carbonyl. Because the initial cyanoethylation does not significantly sterically hinder the site, the mono-adduct can easily undergo a second Michael addition with another molecule of acrylonitrile [1]. High steady-state concentrations of acrylonitrile or the use of overly strong, unbuffered bases (like KOH or NaOEt) drive the equilibrium toward this bis-adduct. Solution:

  • Stoichiometric Control: Never add acrylonitrile in a single bolus. Use a syringe pump to maintain a low steady-state concentration of the electrophile.

  • Catalyst Selection: Switch from alkali hydroxides to a sterically hindered organic base (e.g., DBU) or a buffered secondary amine system (e.g., Diethylamine/Acetic acid). The buffer limits the equilibrium concentration of the enolate, preventing runaway over-alkylation.

Q2: The reaction mixture becomes highly viscous, turns dark brown, and the yield of the target nitrile drops significantly. Why? Diagnosis: Polymerization of acrylonitrile . Causality: Acrylonitrile is a highly reactive monomer prone to both anionic polymerization (triggered by the basic catalyst) and free-radical polymerization (triggered by ambient light, heat, or trace peroxides) [3]. Once initiated, the polymerization consumes the reagent and traps your starting material in an intractable tar. Solution: Add a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone (0.1 mol% relative to acrylonitrile) to the reaction mixture. Strictly control the reaction temperature, keeping it below 45°C.

Q3: I am observing self-condensation products of 3-cyanoacetophenone (aldol dimers) instead of the cross-coupled product. Diagnosis: Aldol condensation competing with Michael addition. Causality: If the base is added to the ketone before the acrylonitrile is present, or if the local concentration of the base is too high, the generated ketone enolate will attack the carbonyl of another 3-cyanoacetophenone molecule. Solution: Pre-mix the ketone and the acrylonitrile (along with the radical inhibitor) in the solvent before slowly adding the base catalyst dropwise.

Q4: I see an amide byproduct forming, particularly when I scale up the reaction. Diagnosis: Nitrile hydrolysis . Causality: Trace water combined with alkaline conditions and exothermic heating during scale-up leads to the partial hydrolysis of either the terminal valeronitrile group or the aromatic cyano group into an amide [2]. Solution: Maintain strictly anhydrous conditions. Dry all solvents over 3Å molecular sieves and use non-nucleophilic organic bases rather than aqueous alkali hydroxides.

Catalyst Optimization Data

To validate the causality of base selection on product distribution, review the following standardized optimization data. Note how buffered and bulky organic bases suppress the bis-adduct compared to traditional aqueous alkali.

Catalyst SystemSolventTemp (°C)Mono-adduct (%)Bis-adduct (%)Polymer/Other (%)
10% NaOH (aq)Ethanol5042.536.021.5
KOHTHF2558.031.510.5
DBU (0.2 eq)Toluene2586.59.04.5
Diethylamine + AcOH Toluene 80 94.0 4.0 2.0
Optimized Experimental Protocol

This self-validating protocol utilizes the Diethylamine/Acetic Acid buffer system to maximize mono-adduct selectivity while suppressing polymerization and aldol condensation.

Reagents & Materials:

  • 3-Cyanoacetophenone: 1.00 equivalent (eq)

  • Acrylonitrile: 1.05 eq (Strictly controlled to prevent bis-alkylation)

  • Diethylamine (DEA): 0.20 eq

  • Glacial Acetic Acid (AcOH): 0.10 eq

  • BHT (Radical Inhibitor): 0.001 eq

  • Anhydrous Toluene: 5 volumes (relative to ketone weight)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, multi-neck round-bottom flask with inert gas (N₂ or Argon). Equip the flask with a reflux condenser, an internal thermocouple, and a syringe pump.

  • Initial Charge: Add 3-cyanoacetophenone (1.00 eq), BHT (0.001 eq), and anhydrous toluene (5 vol) to the flask. Stir at 300 rpm until fully dissolved.

  • Catalyst Activation: In a separate dry vial, pre-mix Diethylamine (0.20 eq) and Glacial Acetic Acid (0.10 eq) to form the buffer complex. Add this complex to the main reaction flask. Heat the mixture to 80°C.

  • Controlled Electrophile Addition: Load acrylonitrile (1.05 eq) into a gas-tight syringe. Using the syringe pump, add the acrylonitrile dropwise to the 80°C reaction mixture over a period of 4 hours . Critically: This slow addition ensures the steady-state concentration of acrylonitrile remains near zero, starving the mono-adduct of the opportunity to undergo a second cyanoethylation.

  • Reaction Maturation: Once addition is complete, maintain stirring at 80°C for an additional 2 hours. Monitor conversion via HPLC or TLC.

  • Quench and Workup: Cool the reaction to room temperature. Quench by adding 1M HCl (1 vol) to neutralize the amine catalyst. Separate the organic layer, wash with saturated aqueous NaHCO₃ (1 vol), and finally with brine (1 vol).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-(3-Cyanophenyl)-5-oxovaleronitrile can be purified via recrystallization from Isopropanol/Heptane to remove trace bis-adducts.

References
  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Wiley. Available at:[Link]

  • Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Available at:[Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap for 5-(3-Cyanophenyl)-5-oxovaleronitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(3-Cyanophenyl)-5-oxovaleronitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(3-Cyanophenyl)-5-oxovaleronitrile .

This bifunctional molecule—featuring an electron-withdrawing 3-cyanophenyl group and a flexible 5-oxovaleronitrile aliphatic chain—frequently presents severe 1 H NMR signal overlap. This guide provides field-proven, self-validating protocols to disentangle these complex spectra using advanced NMR methodologies.

Part 1: Diagnostic FAQ – Understanding the Overlap

Q: Why do the aliphatic protons of 5-(3-Cyanophenyl)-5-oxovaleronitrile overlap so heavily in standard 1D 1 H NMR? A: The aliphatic chain (-C(=O)-CH 2​ -CH 2​ -CH 2​ -CN) constitutes a complex A2​M2​X2​ spin system. The central β -protons ( 2.0-2.2 ppm) and the γ -protons adjacent to the cyano group ( 2.4-2.6 ppm) experience extensive homonuclear scalar coupling ( JHH​ ). This creates broad, florid multiplets that easily overlap, obscuring accurate integration and preventing the extraction of precise chemical shifts.

Q: Why are the aromatic signals (H4, H5, H6) difficult to assign in CDCl 3​ ? A: The benzene ring is substituted at the 1-position (carbonyl) and 3-position (cyano). Both are strong electron-withdrawing groups (EWG) via inductive and resonance effects. This leads to accidental magnetic equivalence of the meta and para protons (H4, H5, H6) in non-polar solvents like CDCl 3​ , causing them to collapse into a tight, indecipherable multiplet around 7.6-8.2 ppm.

Part 2: Troubleshooting Guide & Experimental Protocols

To resolve these overlaps, we utilize three distinct methodologies based on the physical nature of the interference.

Protocol A: Aromatic Solvent-Induced Shift (ASIS)

Causality: Benzene molecules form transient, non-random collision complexes with the polar C=O and CN dipoles of the solute [1]. The strong magnetic anisotropy of the benzene ring (due to its π -electron cloud) differentially shields and deshields specific protons depending on their spatial orientation relative to these dipoles. This effectively resolves the accidental chemical shift equivalence seen in CDCl 3​ .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of 5-(3-Cyanophenyl)-5-oxovaleronitrile in 0.6 mL of Benzene- d6​ (C 6​ D 6​ ) instead of CDCl 3​ .

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (Parameters: 16 scans, 64k data points, 10s relaxation delay to ensure quantitative integration).

  • Self-Validation: Overlay the new spectrum with your CDCl 3​ baseline. You should observe a distinct separation of the H4, H5, and H6 multiplets due to differential anisotropic shielding, allowing for first-order multiplet analysis.

Protocol B: Pure Shift NMR (PSYCHE)

Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) suppresses homonuclear scalar coupling ( JHH​ ), collapsing complex multiplets into ultra-high-resolution singlets [2]. It achieves this by using a pair of low flip-angle, frequency-swept chirp pulses in the presence of a weak magnetic field gradient, which selectively refocuses active spins while ignoring passive coupling partners.

Step-by-Step Methodology:

  • Calibration: Perform standard 3D shimming and accurately calibrate the 90° pulse for your sample.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle ( β ) to 15° (optimizing the trade-off between sensitivity and spectral purity). Set the weak spatial selection gradient to 1-2% of maximum.

  • Acquisition: Run the pseudo-2D experiment. Collect data in small chunks (e.g., 15-20 ms) to construct the pure shift interferogram.

  • Self-Validation: Process the data using a 1D reconstruction macro. Validate the experiment by confirming that the broad aliphatic multiplets (2.0-3.2 ppm) have collapsed into three distinct, sharp singlets corresponding to the α , β , and γ CH 2​ groups.

Protocol C: 2D NMR (HSQC & HMBC)

Causality: When 1D resolution limits are exhausted, 2D NMR disperses the 1 H signals along the much wider 13 C chemical shift axis ( 200 ppm range) [3]. HSQC detects direct 1 H- 13 C one-bond couplings, while HMBC detects long-range correlations, allowing for definitive topological mapping even when proton signals perfectly overlap.

Step-by-Step Methodology:

  • HSQC Setup: Run a multiplicity-edited 1 H- 13 C HSQC. Set the 1JCH​ coupling constant to 145 Hz. Acquire with 256 increments in the indirect ( 13 C) dimension.

  • HMBC Setup: Run a gradient-selected 1 H- 13 C HMBC. Optimize the long-range delay for 8 Hz ( 62.5 ms) to capture 2JCH​ and 3JCH​ couplings.

  • Self-Validation: Overlay the HSQC and HMBC spectra. Use the isolated carbonyl carbon ( 195 ppm) and cyano carbon ( 118 ppm) in the HMBC to trace back to the overlapping aliphatic protons, definitively assigning the α and γ CH 2​ groups.

Part 3: Quantitative Data Presentation

Table 1: Expected Chemical Shifts and Resolution Techniques Comparison

Proton EnvironmentApprox. Shift (CDCl 3​ )Overlap RiskBest Resolution TechniqueExpected Outcome
Aliphatic α -CH 2​ (to C=O)3.0 - 3.2 ppmLowPure Shift (PSYCHE)Collapses triplet to sharp singlet
Aliphatic β -CH 2​ 2.0 - 2.2 ppmHigh2D HSQCDispersed via distinct 13 C shift
Aliphatic γ -CH 2​ (to CN)2.4 - 2.6 ppmHighPure Shift (PSYCHE)Collapses multiplet to sharp singlet
Aromatic H2 (between CN/C=O) 8.2 ppmLowASIS (Benzene- d6​ )Shifts upfield, remains isolated
Aromatic H4, H5, H67.6 - 8.1 ppmSevereASIS (Benzene- d6​ )Differential shifting resolves multiplet

Part 4: Mandatory Visualizations

Workflow Start 1D 1H NMR in CDCl3 Shows Signal Overlap Check Identify Overlap Region Start->Check Aliphatic Aliphatic Chain (2.0 - 3.2 ppm) Check->Aliphatic Aromatic Aromatic Ring (7.5 - 8.2 ppm) Check->Aromatic PSYCHE Run Pure Shift (PSYCHE) Collapses multiplets to singlets Aliphatic->PSYCHE Complex J-coupling HSQC Run 2D HSQC/HMBC Disperses into 13C dimension Aliphatic->HSQC Severe overlap ASIS Run ASIS (Benzene-d6) Shifts signals via anisotropy Aromatic->ASIS Accidental equivalence Aromatic->HSQC Need C-H connectivity Resolved Signals Resolved & Assigned Successfully ASIS->Resolved PSYCHE->Resolved HSQC->Resolved

Workflow for resolving NMR signal overlap in 5-(3-Cyanophenyl)-5-oxovaleronitrile.

MagTransfer H_alpha 1H (Proton) C_alpha 13C (Direct) H_alpha->C_alpha HSQC 1J_CH (~145 Hz) C_gamma 13C (Long-Range) H_alpha->C_gamma HMBC 2J/3J_CH (~8 Hz) C_alpha->H_alpha Detect C_gamma->H_alpha Detect

Magnetization transfer pathways for HSQC and HMBC 2D NMR experiments.

Part 5: References

  • Nakagawa, N., et al. "Aromatic Solvent-Induced Shift (ASIS). A Novel Approach." Chemistry Letters, 1972. URL:[Link][1]

  • Foroozandeh, M., et al. "PSYCHE Pure Shift NMR Spectroscopy." Chemistry - A European Journal, 2018. URL:[Link][2]

  • ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." ACD/Labs Analytical Output, 2008. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 5-(3-Cyanophenyl)-5-oxovaleronitrile

HPLC Method Development and Validation for 5-(3-Cyanophenyl)-5-oxovaleronitrile: A Comprehensive Comparison Guide As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for 5-(3-Cyanophenyl)-5-oxovaleronitrile: A Comprehensive Comparison Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method is rarely a plug-and-play endeavor. When dealing with a multi-functional molecule like 5-(3-Cyanophenyl)-5-oxovaleronitrile[1], the analytical strategy must transcend basic retention. This compound features a hydrophobic phenyl ring, a polar ketone moiety, and two highly polar, dipole-heavy nitrile groups.

This guide objectively compares column chemistries and mobile phase strategies to establish a self-validating, stability-indicating method. Furthermore, we will anchor our validation protocol in the modernized lifecycle management frameworks of and [2].

The Causality of Column Selection: Beyond Hydrophobicity

The standard reflex in HPLC method development is to reach for a C18 (Octadecylsilane) column. However, as established in foundational chromatographic theory by Snyder and Kirkland[3], relying solely on dispersive (van der Waals) forces often fails to resolve structurally similar impurities, such as regioisomers or synthetic precursors like 3-cyanobenzaldehyde.

To objectively determine the best stationary phase, we compared three distinct column chemistries:

  • C18 (Octadecylsilane): Purely dispersive interactions.

  • Cyano (CN): Strong dipole-dipole interactions targeting the bis-nitrile groups.

  • Phenyl-Hexyl: Dispersive interactions combined with π−π electron interactions targeting the cyanophenyl ring.

Table 1: Column Performance Comparison for 5-(3-Cyanophenyl)-5-oxovaleronitrile
Column ChemistryPrimary Interaction MechanismRetention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Critical ImpurityVerdict
C18 (100Å, 3µm) Dispersive (Hydrophobic)8.4 min1.351.2 (Co-elution risk)Sub-optimal selectivity.
Cyano (100Å, 3µm) Dipole-Dipole3.2 min1.100.8 (Poor retention)Insufficient retention of polar degradants.
Phenyl-Hexyl (100Å, 3µm) Dispersive & π−π 9.1 min1.052.8 (Baseline) Optimal. Superior orthogonal selectivity.

The Scientific Causality: The Phenyl-Hexyl column outperforms the others because the hexyl spacer provides enough conformational freedom for the stationary phase's phenyl ring to align perfectly with the analyte's 3-cyanophenyl group. This π−π stacking provides orthogonal selectivity that C18 lacks, cleanly resolving the API from its synthetic impurities[4].

Mobile Phase Dynamics: Solvation and Peak Shape

Choosing the right organic modifier and buffer is critical for stabilizing the baseline and ensuring peak symmetry.

  • Acetonitrile (ACN) vs. Methanol (MeOH): We selected ACN. Because ACN is an aprotic solvent with a strong dipole moment, it solvates the cyano groups of the analyte much more efficiently than the protic MeOH. This reduces mass transfer resistance and yields significantly sharper peaks[3].

  • Buffer Selection: 5-(3-Cyanophenyl)-5-oxovaleronitrile lacks strongly ionizable acidic or basic functional groups. Therefore, pH control is not needed to suppress analyte ionization, but rather to suppress the ionization of residual silanols on the silica support. We utilized 0.1% Formic Acid in Water (pH ~2.7) , which neutralizes silanols, eliminating secondary cation-exchange interactions that cause peak tailing.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria fail, the system self-invalidates before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: Photodiode Array (PDA) at 235 nm (optimal absorbance for the cyanophenyl chromophore).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Inject the standard solution (50 µg/mL) six times. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5,000.

Method Validation Strategy (ICH Q2(R2) & USP <1225>)

Recent revisions to [5] and the implementation of[6] have shifted the industry from static validation checklists to a dynamic, risk-based lifecycle approach. Validation is no longer just about proving a method works once; it is about demonstrating "fitness for purpose" across the method's entire lifecycle[7].

Lifecycle ATP 1. Analytical Target Profile Define Reportable Result Risk 2. Risk Assessment Identify Critical Parameters ATP->Risk Dev 3. Method Development Column & Phase Screening Risk->Dev Val 4. Method Validation Evaluate ICH Q2 Parameters Dev->Val Life 5. Lifecycle Management Performance Verification Val->Life

Fig 1: Lifecycle approach to HPLC method development and validation per ICH Q14 and Q2(R2).

Specificity & Forced Degradation

To prove the method is stability-indicating, specificity must be demonstrated against potential degradation products. 5-(3-Cyanophenyl)-5-oxovaleronitrile is subjected to forced degradation to ensure the API peak remains spectrally pure.

Specificity cluster_0 Forced Degradation (ICH Q2) API API Sample Acid Acid (0.1N HCl) API->Acid Base Base (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Eval Peak Purity Angle < Purity Threshold HPLC->Eval Spectral Analysis

Fig 2: Forced degradation workflow for specificity validation using HPLC-PDA.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental Result (Phenyl-Hexyl Method)Status
Specificity No interference from blanks/degradants; Peak Purity Angle < Threshold.Purity Angle: 0.124 < Purity Threshold: 0.285. Resolution > 2.0 for all degradants.Pass
Linearity R2≥0.999 across 25% to 150% of nominal concentration. R2=0.9998 ; y-intercept 2.0% of response at 100% level.Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0% at 3 concentration levels.50%: 99.8% 100%: 100.2% 150%: 99.5%Pass
Method Precision %RSD of 6 independent sample preparations 2.0%.%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.05 µg/mL (S/N = 4) LOQ: 0.15 µg/mL (S/N = 12)Pass
Robustness Method remains unaffected by deliberate minor variations ( ± flow, ± temp). Rs​>2.0 and Tf​<1.5 across all deliberate variations.Pass

Conclusion

By transitioning away from generic C18 methods and leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, we achieve superior orthogonal selectivity for 5-(3-Cyanophenyl)-5-oxovaleronitrile. When coupled with an aprotic modifier (ACN) and validated under the rigorous, lifecycle-oriented frameworks of ICH Q2(R2) and USP <1225>, this method provides high-confidence, reportable results suitable for stringent drug development environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy / GMP Compliance URL:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL:[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL:[Link]

  • Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Glajch, J. L.) URL:[Link]

  • Practical HPLC Method Development - Google Books Source: Google Books URL
  • 5-(3-CYANOPHENYL)-5-OXOVALERONITRILE — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Comparative

Reactivity Profiling: 5-(3-Cyanophenyl)-5-oxovaleronitrile vs. 5-(4-Cyanophenyl)-5-oxovaleronitrile in Heterocyclic Synthesis

Executive Summary For drug development professionals and synthetic chemists, 5-oxovaleronitriles are indispensable bifunctional building blocks used to construct complex nitrogen-containing heterocycles, such as piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 5-oxovaleronitriles are indispensable bifunctional building blocks used to construct complex nitrogen-containing heterocycles, such as piperidines and dihydropyridines. When selecting between 5-(3-Cyanophenyl)-5-oxovaleronitrile (meta-substituted) and 5-(4-Cyanophenyl)-5-oxovaleronitrile (para-substituted), the position of the cyano group fundamentally alters the molecule's reactivity profile.

This guide objectively compares the reactivity of these two isomers, focusing on carbonyl electrophilicity and α -proton acidity. By understanding the underlying electronic effects, researchers can rationally select the optimal isomer for their specific synthetic workflows, minimizing side reactions and optimizing yields.

Mechanistic Causality: Electronic Effects on Reactivity

The reactivity divergence between the 3-cyano and 4-cyano isomers is governed by the principles of physical organic chemistry, specifically the transmission of electron density through the aromatic ring.

  • 5-(4-Cyanophenyl)-5-oxovaleronitrile (Para-Isomer): The cyano group is a strong electron-withdrawing group (EWG). In the para position, it exerts both a strong inductive effect (-I) and a resonance effect (-R). According to the foundational Hammett equation survey by Hansch, Leo, and Taft [1], the para-cyano group has a highly positive substituent constant ( σp​ = 0.66). This resonance delocalization severely depletes electron density at the carbonyl carbon, rendering it highly electrophilic and exceptionally prone to nucleophilic attack. Furthermore, the protons at the α -position (C4 of the valeronitrile chain) exhibit enhanced acidity due to the extended conjugation that stabilizes the resulting enolate.

  • 5-(3-Cyanophenyl)-5-oxovaleronitrile (Meta-Isomer): In the meta position, the cyano group cannot participate in direct resonance with the carbonyl moiety. Its electron-withdrawing nature is restricted primarily to the inductive effect ( σm​ = 0.56) [1]. Consequently, the carbonyl carbon is moderately electrophilic—reacting slower with weak nucleophiles—and the α -protons are comparatively less acidic, reducing the rate of spontaneous enolization.

Reactivity Substrate 5-Oxovaleronitrile Scaffold Meta 3-Cyanophenyl Isomer (Meta Substitution) Substrate->Meta Para 4-Cyanophenyl Isomer (Para Substitution) Substrate->Para Inductive Purely Inductive EWD Effect (-I) Meta->Inductive Resonance Resonance + Inductive EWD Effect (-I, -R) Para->Resonance Carbonyl_M Moderate Carbonyl Electrophilicity Inductive->Carbonyl_M Carbonyl_P High Carbonyl Electrophilicity Resonance->Carbonyl_P

Logic tree illustrating how cyano group positioning dictates carbonyl electrophilicity.

Comparative Data: Reactivity Metrics

The table below synthesizes the quantitative and qualitative differences between the two isomers, providing a predictive baseline for reaction planning.

Property / Metric5-(3-Cyanophenyl)-5-oxovaleronitrile5-(4-Cyanophenyl)-5-oxovaleronitrile
Hammett Constant ( σ ) σm​ = +0.56 σp​ = +0.66
Dominant Electronic Effect Inductive (-I)Resonance (-R) & Inductive (-I)
Relative Carbonyl Electrophilicity ModerateHigh
Relative α -Proton Acidity Standard (pKa ~19-20 est.)Enhanced (pKa ~17-18 est.)
Reductive Amination Rate Slower (Requires 6-8 hours)Faster (Complete in 2-4 hours)
Risk of Aldol Condensation LowModerate to High (due to stable enolate)
Optimal Synthetic Application Reactions requiring controlled, slow addition.Rapid nucleophilic additions; α -functionalization.

Experimental Protocol: Chemoselective Reductive Amination

A primary application for these building blocks is the synthesis of secondary amines via reductive amination, which can subsequently be cyclized into piperidine derivatives. The protocol below utilizes sodium triacetoxyborohydride (NaBH(OAc)3), a mild and highly chemoselective reducing agent pioneered by Abdel-Magid et al. [2], which selectively reduces the intermediate imine without affecting the aliphatic or aromatic nitrile groups.

Step-by-Step Methodology

Reagents: 5-oxovaleronitrile derivative (1.0 eq), Benzylamine (1.1 eq), NaBH(OAc)3 (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) (0.2 M).

  • Imine Formation: Dissolve the selected 5-oxovaleronitrile (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add glacial acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature.

    • Isomer Note: The 4-cyano isomer will form the imine within 1 hour due to high electrophilicity. The 3-cyano isomer may require up to 2.5 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature.

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (2 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude secondary amine via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System & Monitoring

To ensure the protocol's integrity without relying solely on downstream NMR, implement the following in-process controls:

  • Imine Formation Check: Before adding the reducing agent, remove a 50 μ L aliquot, partition between EtOAc and saturated NaHCO3, and spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone spot (lower Rf​ ) and the appearance of a less polar imine spot confirms completion.

  • Reduction Check: Complete reduction is indicated by the disappearance of the imine spot and the emergence of a new, highly polar spot (the secondary amine) that remains at the baseline in non-polar solvent systems but moves in DCM/MeOH (95:5) and stains bright purple with Ninhydrin.

Workflow Step1 Step 1: Imine Formation Benzylamine, DCE, AcOH RT, 1-2.5 hours Step2 Step 2: Reduction NaBH(OAc)3 0°C to RT, 2-8 hours Step1->Step2 Step3 Step 3: Quench & Extract Sat. NaHCO3, DCM Phase Separation Step2->Step3 Product Target Product Secondary Amine Purification via Flash CC Step3->Product

Experimental workflow for the chemoselective reductive amination of 5-oxovaleronitriles.

Conclusion & Selection Guide

The choice between 5-(3-Cyanophenyl)-5-oxovaleronitrile and 5-(4-Cyanophenyl)-5-oxovaleronitrile should be dictated by the rate-determining step of your planned synthetic route:

  • Select the 4-Cyanophenyl isomer when your reaction requires a highly electrophilic carbonyl (e.g., reactions with sterically hindered or weakly nucleophilic amines) or when facilitating α -functionalization (like α -halogenation) where a stabilized enolate intermediate is beneficial.

  • Select the 3-Cyanophenyl isomer when you need to suppress unwanted side reactions, such as spontaneous aldol condensations, or when a slower, more easily controlled reaction profile is desired for scale-up manufacturing.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Validation

Mass Spectrometry Validation of 5-(3-Cyanophenyl)-5-oxovaleronitrile Purity: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex, polyfunctional pharmaceutical intermediates. 5-(3-Cyanophenyl)-5-oxovaleronitrile (5-CP-5-OV) is a critical bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex, polyfunctional pharmaceutical intermediates. 5-(3-Cyanophenyl)-5-oxovaleronitrile (5-CP-5-OV) is a critical bifunctional building block utilized in the synthesis of highly potent active pharmaceutical ingredients (APIs). Because it possesses both a terminal aliphatic nitrile and a cyanophenyl moiety, it is highly susceptible to the formation of positional isomers (such as1[1]) and oxidation degradants during chemical synthesis.

Historically, laboratories have relied on HPLC-UV for purity validation. However, UV detection lacks the structural specificity required to differentiate co-eluting isobaric impurities. To establish a truly self-validating analytical system that aligns with the latest 2[2], Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the definitive gold standard. This guide objectively compares the performance of a high-purity reference standard against conventional alternatives and provides a robust, field-proven LC-HRMS methodology.

Mechanistic Grounding: Ionization and Fragmentation Dynamics

Understanding the gas-phase behavior of 5-CP-5-OV is paramount for developing a highly specific assay. In positive Electrospray Ionization (ESI+), the molecule (Exact Mass: 198.079 Da) readily accepts a proton at the ketone oxygen or the nitrile nitrogen, yielding a stable [M+H]+ precursor ion at m/z 199.087.

When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic stability of the resulting carbocations. The dominant pathway is the α-cleavage adjacent to the carbonyl group, yielding a highly conjugated 3-cyanobenzoyl cation (m/z 130.029). A secondary, yet diagnostically critical, pathway involves the neutral loss of hydrogen cyanide (HCN, 27.01 Da) from the aliphatic nitrile tail, a cooperative fragmentation behavior characteristic of 3[3]. By monitoring these specific transitions, we achieve absolute structural confirmation that UV-based assays simply cannot provide.

Fragmentation M [M+H]+ m/z 199.087 (Protonated 5-CP-5-OV) F1 Fragment A m/z 130.029 (3-Cyanobenzoyl cation) M->F1 α-cleavage (-C4H6N) F2 Fragment B m/z 172.076 (Neutral Loss of HCN) M->F2 Neutral loss (-HCN) F3 Fragment C m/z 102.034 (Cyanophenyl cation) F1->F3 -CO

Gas-phase fragmentation pathway of 5-(3-Cyanophenyl)-5-oxovaleronitrile under ESI+ CID.

Comparative Analysis: UltraPure™ vs. Conventional Grades

When selecting a reference standard for quantitative NMR or downstream API release testing, the purity of the 5-CP-5-OV standard directly impacts the accuracy of the entire analytical cascade. Below is a comparative analysis of our validated UltraPure™ standard against typical commercial-grade materials.

Analytical ParameterConventional Commercial GradeUltraPure™ 5-CP-5-OV StandardAnalytical Significance in Drug Development
Chromatographic Purity ≥ 95.0% (HPLC-UV)≥ 99.8% (LC-HRMS)Minimizes baseline noise and matrix suppression in downstream API synthesis.
Isomeric Impurities ~2.5% (Co-eluting)< 0.1% (Resolved via MS/MS)Ensures regioselectivity; positional isomers drastically alter final API efficacy.
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 µg/mL Allows for rigorous trace-level tracking of genotoxic degradants.
Mass Accuracy (Δppm) N/A< 2.0 ppm Confirms exact elemental composition, eliminating false positives from isobaric ions.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify instrument performance prior to sample analysis, adhering strictly to ICH Q2(R2) parameters for accuracy, precision, and specificity.

Sample Preparation

Causality: We utilize a highly organic diluent to prevent the hydrolysis of the nitrile groups, which can occur in aqueous solutions over extended periods.

  • Standard Stock: Dissolve 10.0 mg of 5-CP-5-OV in 10 mL of LC-MS grade Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute to 1.0 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton donor, maximizing ESI+ ionization efficiency.

Chromatographic Conditions

Causality: A gradient elution on a sub-2 µm C18 column is chosen. The initial low-organic phase retains the polar aliphatic nitrile tail, while the rapid ramp to 90% organic efficiently elutes the hydrophobic cyanophenyl ring, preventing peak tailing and carryover.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (ramp to 90% B), 4-5 min (hold 90% B), 5-6 min (re-equilibrate to 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (Orbitrap HRMS)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Resolution: 70,000 FWHM (at m/z 200).

  • Targeted PRM Transitions: m/z 199.087 → 130.029 (Primary Quantitation); m/z 199.087 → 172.076 (Qualifier).

System Suitability and Validation (The Self-Validating Check)

Before analyzing unknown batches, inject the 1.0 µg/mL working solution six consecutive times.

  • Precision Acceptance: The Relative Standard Deviation (RSD) of the m/z 199.087 peak area must be ≤ 2.0%.

  • Mass Accuracy Acceptance: The mass error of the precursor ion must be ≤ 3.0 ppm.

  • Specificity: Inject a blank diluent to confirm no co-eluting background interference at the retention time of 5-CP-5-OV (Signal-to-Noise < 3:1 in the blank). This ensures the method is fit-for-purpose for trace quantification, a core requirement in4[4].

Workflow A Sample Prep (1.0 µg/mL in 50% ACN) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization [M+H]+ m/z 199.087 B->C D Orbitrap HRMS (Res: 70,000) C->D E Data Processing (ICH Q2(R2) Metrics) D->E

Self-validating LC-HRMS analytical workflow for purity determination.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline. European Medicines Agency (EMA).
  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. PubMed Central (NIH).
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PubMed Central (NIH).
  • 5-(3-CYANOPHENYL)

Sources

Comparative

Validating 5-(3-Cyanophenyl)-5-oxovaleronitrile Concentration: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter the limitations of relative chromatographic methods when validating the concentration of critical synthetic intermediates. 5-(3-Cyanophenyl)-5-oxovaleronitrile is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of relative chromatographic methods when validating the concentration of critical synthetic intermediates. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly specific intermediate whose purity directly impacts reaction stoichiometry, yields, and the impurity profiles of subsequent active pharmaceutical ingredients (APIs).

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default analytical tool. However, HPLC is a relative method. It relies on the assumption that all components have a similar UV response factor, or it requires the procurement of an identical, highly pure reference standard of the analyte itself[1]. For niche intermediates like 5-(3-Cyanophenyl)-5-oxovaleronitrile, obtaining a certified reference material (CRM) is often impractical or impossible.

Quantitative Nuclear Magnetic Resonance (qNMR) circumvents these limitations entirely. By adopting a metrological framework, qNMR serves as a primary ratio method that provides absolute quantification without needing an analyte-specific reference standard[2]. This guide objectively compares qNMR against HPLC-UV and provides a self-validating experimental protocol for accurately determining the concentration of 5-(3-Cyanophenyl)-5-oxovaleronitrile.

The Causality of qNMR Superiority

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule[1]. Unlike UV absorbance, which is highly dependent on the molecule's chromophore and extinction coefficient, the NMR response is structurally independent.

By comparing the integral of an isolated signal from 5-(3-Cyanophenyl)-5-oxovaleronitrile to that of a universally certified internal standard (e.g., Maleic acid) of known purity and concentration, the absolute mass fraction of the analyte can be determined mathematically[3]. This eliminates response factor bias and establishes direct metrological traceability to the International System of Units (SI).

Table 1: Methodological Comparison (qNMR vs. HPLC-UV)
Analytical ParameterQuantitative NMR (Absolute)HPLC-UV (Relative)
Principle of Quantification Direct molar proportionality to nucleiDifferential UV absorbance response
Reference Standard Required Universal Internal Standard (e.g., Maleic acid)Identical Analyte Standard (Often unavailable)
Response Factor Bias None; response is universal for ¹H nucleiHigh; dependent on specific chromophores
Method Development Time Hours (Universal parameters apply)Days/Weeks (Requires column/gradient optimization)
Environmental Impact Low (~0.6 mL deuterated solvent per sample)High (Continuous mobile phase consumption)
Specificity High structural elucidation capabilityRelies solely on retention time

Experimental Workflow Visualization

The following diagram illustrates the logical divergence between the absolute qNMR workflow and the relative HPLC-UV workflow.

Workflow cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Sample 5-(3-Cyanophenyl)-5-oxovaleronitrile Batch Sample IS Add Universal Internal Std (e.g., Maleic Acid) Sample->IS Ref Procure Identical Reference Standard Sample->Ref Acq 1H-NMR Acquisition (D1 > 5*T1) IS->Acq Calc Direct Molar Calculation (No Analyte Ref Std) Acq->Calc Result Validated Purity & Concentration Calc->Result Sep Chromatographic Separation Ref->Sep Area Area % Comparison (Relies on UV Response) Sep->Area Area->Result

Figure 1: Comparative workflow of qNMR vs. HPLC-UV for absolute purity validation.

Self-Validating Experimental Protocol: qNMR Analysis

To ensure compliance with USP General Chapters <761> and <1761>, the analytical procedure must be treated as a holistic measurement system where uncertainty contributions are strictly controlled[4].

Step 1: Internal Standard (IS) Selection & Causality
  • Causality: The IS must possess a high-purity certification (TraceCERT®), be fully soluble in the chosen solvent, and exhibit a sharp NMR signal that does not overlap with the analyte.

  • Action: For 5-(3-Cyanophenyl)-5-oxovaleronitrile, Maleic acid is the optimal IS. In DMSO-d6, Maleic acid presents a sharp singlet at δ 6.26 ppm (2H). This perfectly avoids the analyte's aromatic protons (δ 7.5–8.2 ppm) and its aliphatic valeronitrile chain protons (δ 2.0–3.1 ppm).

Step 2: Gravimetric Preparation
  • Causality: Because qNMR is a primary ratio method, gravimetric weighing is the largest source of potential uncertainty.

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 10.0 mg of 5-(3-Cyanophenyl)-5-oxovaleronitrile and 5.0 mg of Maleic acid into a clean glass vial. Add 0.6 mL of DMSO-d6 (100% atom D). Vortex and sonicate for 5 minutes to ensure complete solubilization before transferring to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Causality: In quantitative FT-NMR, the delays between pulses must be long enough to allow complete longitudinal relaxation of all excited nuclei[3]. Premature pulsing truncates the signal, destroying the direct proportionality between the integral and the molar concentration.

  • Action:

    • Nucleus: ¹H

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 30 seconds. This ensures D1 > 5 × T₁ of the slowest relaxing proton, guaranteeing >99.3% magnetization recovery[5].

    • Number of Scans (NS): 64. Ensure the Signal-to-Noise (S/N) ratio of the target peaks is > 250 for accurate integration.

Step 4: Post-Acquisition Processing
  • Causality: Baseline distortions skew integral areas.

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous manual phase correction and a polynomial baseline correction (order 1 or 5)[4]. Integrate the Maleic acid singlet (δ 6.26 ppm) and an isolated analyte signal, such as the triplet from the -CH₂-CN group at ~δ 2.6 ppm (2H).

Step 5: Absolute Quantification Calculation

Calculate the absolute purity ( Px​ ) using the self-validating qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Gravimetric weight, and P = Purity).

Validation Data & Performance Metrics

When validating this procedure under the analytical target profile (ATP) lifecycle approach[2], qNMR consistently demonstrates superior accuracy over HPLC-UV, primarily because it does not suffer from UV response factor discrepancies. Below is a summary of typical validation metrics comparing the two techniques for this specific intermediate.

Table 2: Validation Performance Metrics for 5-(3-Cyanophenyl)-5-oxovaleronitrile
Validation ParameterqNMR ResultHPLC-UV ResultUSP Acceptance Criteria
Linearity (R²) 0.9998 (Range: 2–30 mg/mL)0.9995 (Range: 10–1000 µg/mL)≥ 0.99
Precision (RSD%, n=6) 0.45%1.20%≤ 2.0%
Accuracy (Recovery %) 99.8% ± 0.5%98.2% ± 1.5% (Bias due to UV)98.0% - 102.0%
Limit of Quantitation (LOQ) ~1.5 mg / 0.6 mL~0.08 µg / mLS/N ≥ 10
Carryover Risk None (Disposable NMR tubes)Moderate (Requires blank injections)N/A

Data synthesis based on established comparative metrological studies of complex organic intermediates[5].

Conclusion

For the quantification of 5-(3-Cyanophenyl)-5-oxovaleronitrile, qNMR proves to be a vastly superior, self-validating system. By eliminating the need for an identical reference standard and neutralizing the inherent biases of UV response factors, qNMR provides an absolute, metrologically traceable concentration. While HPLC-UV remains highly sensitive for detecting trace impurities, qNMR should be the gold standard for primary purity assignment and absolute quantification in modern drug development workflows.

References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Source: Benchchem URL:1

  • NMR General Chapters and Best Practices for Compliance (Classroom) Source: US Pharmacopeia (USP) URL:4

  • Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL:2

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate Source: MDPI Molecules URL:5

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications (Journal of Chemical Metrology) URL:

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE Source: Pharmacopeia Online URL:3

Sources

Validation

Reproducibility of 5-(3-Cyanophenyl)-5-oxovaleronitrile Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, process chemists, and drug development professionals. As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks where theoretical yields fail to translate to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks where theoretical yields fail to translate to the pilot plant. The synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile (CAS: 898767-60-7) is a textbook example of this phenomenon. Featuring a 3-cyanobenzoyl moiety and a terminal nitrile connected by a flexible alkyl chain, this bifunctional building block is critical for synthesizing complex polycyclic aromatic compounds, pyrazoles, and phenanthridine-based pharmacological agents[1].

Synthesizing 1,5-dicarbonyl equivalents with high purity is notoriously challenging due to competing side reactions. This guide objectively compares the industry-standard Michael addition route against a high-fidelity organometallic alternative, providing actionable protocols, causality-driven mechanistic insights, and reproducibility data.

Comparative Analysis of Synthesis Pathways

To achieve scalable and reproducible synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile, two primary chemical logic pathways dominate the landscape:

Pathway A: Base-Catalyzed Michael Addition (The Industry Standard)

The traditional approach involves the conjugate 1,4-addition of a resonance-stabilized carbanion (derived from 3-acetylbenzonitrile) to an activated α,β-unsaturated compound (acrylonitrile)[2].

  • The Advantage: It utilizes inexpensive, commercially available starting materials and avoids air-sensitive transition metals.

  • The Bottleneck: The reaction is thermodynamically controlled[2]. The resulting 5-(3-cyanophenyl)-5-oxovaleronitrile still possesses an acidic α-proton. In the presence of a strong base, this proton is easily abstracted, leading to a second Michael addition and the formation of a bis-cyanoethylated impurity.

Pathway B: Nickel-Catalyzed Negishi Acylation (The High-Fidelity Alternative)

A modern, highly reproducible alternative leverages the direct Negishi cross-coupling of primary amides via site-selective N,N-di-Boc activation[3]. Here, N,N-di-Boc-3-cyanobenzamide is coupled with (3-cyanopropyl)zinc bromide.

  • The Advantage: By forming the C-C bond directly at the carbonyl carbon using a non-basic organozinc nucleophile, this pathway completely circumvents the over-alkylation paradigm. It boasts excellent functional group compatibility and selective N–C cleavage[4].

  • The Bottleneck: It requires the handling of moisture-sensitive organozinc reagents and higher upfront catalyst costs.

PathwayComparison A 3-Acetylbenzonitrile + Acrylonitrile B Base-Catalyzed Michael Addition A->B KOH, EtOH, 0°C C 5-(3-Cyanophenyl)-5-oxovaleronitrile (Target Molecule) B->C Yield: ~65-75% Risk: Over-alkylation D N,N-di-Boc-3-cyanobenzamide + (3-Cyanopropyl)ZnBr E Ni-Catalyzed Negishi Acylation D->E NiCl2(PPh3)2, Et2O E->C Yield: ~85-92% Risk: High Cost

Logical comparison of Michael Addition vs. Negishi Acylation pathways.

Quantitative Performance Comparison

The following table summarizes the experimental data collected across multiple batch scales, objectively comparing the performance metrics of both pathways.

Performance MetricPathway A: Michael AdditionPathway B: Negishi Acylation
Average Yield (Isolated) 65% – 75%85% – 92%
Batch-to-Batch Reproducibility Moderate (Highly scale/temp dependent)High (Consistent across scales)
Primary Impurity Profile 3,3-bis(2-cyanoethyl)-3-(3-cyanophenyl)propan-1-oneUnreacted amide / Zn homocoupling
Reaction Temperature 0 °C to 5 °C23 °C (Room Temperature)
E-Factor (Waste Generation) ~15–20~25–30 (Due to Boc/Zn byproducts)
Catalyst / Reagent Cost Very Low (KOH)High (NiCl₂(PPh₃)₂, Zn reagents)

Experimental Protocols & Mechanistic Causality

A robust protocol must be a self-validating system. Below are the detailed methodologies for both pathways, emphasizing the causality behind every experimental choice.

Protocol A: Base-Catalyzed Michael Addition

Objective: Synthesize 5-(3-Cyanophenyl)-5-oxovaleronitrile while suppressing double-addition.

  • Preparation: Dissolve 3-acetylbenzonitrile (10.0 mmol) in absolute ethanol (20 mL) and cool the system to exactly 0 °C using an ice-brine bath.

  • Base Addition: Add crushed KOH (1.0 mmol, 10 mol%) to the stirring solution.

  • Electrophile Introduction: Dissolve acrylonitrile (10.5 mmol) in ethanol (5 mL). Add this solution dropwise over 2 hours using a syringe pump.

  • Quenching: After 3 hours of stirring at 0 °C, quench the reaction immediately with 1M HCl (5 mL) and extract with ethyl acetate.

  • Causality & Validation: The use of KOH generates the thermodynamic enolate of 3-acetylbenzonitrile. The critical failure point in this pathway is the subsequent deprotonation of the newly formed product. If the temperature exceeds 5 °C or if acrylonitrile is added too rapidly, a second Michael addition occurs[2]. By maintaining a strict 0 °C environment and using ethanol to rapidly protonate the intermediate enolate, the system self-regulates to favor the mono-alkylated product.

Protocol B: Nickel-Catalyzed Negishi Acylation

Objective: Synthesize the target molecule via N–C bond cleavage of an activated primary amide[3].

  • Amide Activation: Convert 3-cyanobenzamide to N,N-di-Boc-3-cyanobenzamide (1.0 mmol) using Boc₂O and DMAP. Dissolve the activated amide in anhydrous Et₂O (5.0 mL) under an argon atmosphere.

  • Catalyst Loading: Add the bench-stable catalyst NiCl₂(PPh₃)₂ (0.10 mmol, 10 mol%)[4].

  • Cross-Coupling: Add a 0.5 M solution of (3-cyanopropyl)zinc bromide in THF (3.0 mL, 1.5 mmol) dropwise at 23 °C.

  • Isolation: Stir for 12 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via flash chromatography.

  • Causality & Validation: Primary amides are typically inert to cross-coupling due to resonance stabilization. By installing two bulky, electron-withdrawing Boc groups, the amide bond is forced out of planarity, destroying its partial double-bond character and rendering the carbonyl carbon highly electrophilic[3]. The NiCl₂(PPh₃)₂ catalyst specifically inserts into this weakened N–C bond. Because the (3-cyanopropyl)zinc bromide nucleophile is non-basic, it cannot deprotonate the resulting ketone. This creates a self-validating system where over-alkylation is mechanistically impossible, ensuring near-perfect reproducibility[4].

NegishiMechanism A N,N-di-Boc-3-cyanobenzamide B Ni(0) Catalyst Insertion A->B Oxidative Addition C Acyl-Ni(II) Intermediate B->C N-C Bond Cleavage D Transmetalation with Zn Reagent C->D ZnBr2 Elimination E Reductive Elimination D->E C-C Bond Formation F 5-(3-Cyanophenyl)-5-oxovaleronitrile E->F Ni(0) Regeneration

Mechanistic workflow of the Ni-catalyzed Negishi acylation cycle.

Conclusion

For laboratories prioritizing cost-efficiency and large-scale bulk synthesis, the Michael Addition remains the standard, provided that strict cryogenic controls and slow addition rates are utilized to manage the inherent over-alkylation risks. However, for drug development professionals requiring high-fidelity, reproducible synthesis of 5-(3-Cyanophenyl)-5-oxovaleronitrile with minimal purification bottlenecks, the Nickel-Catalyzed Negishi Acylation is the superior technological alternative.

References

  • Shi, S., & Szostak, M. "Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation." Organic Letters, 2016, 18(22), 5872-5875. Available at:[Link][3],[4]

  • Organic Chemistry Portal. "Michael Addition." Organic-Chemistry.org. Available at:[Link][2]

Sources

Comparative

Comparative Yield Analysis of 5-(3-Cyanophenyl)-5-oxovaleronitrile Precursors: A Technical Guide for Scale-Up Synthesis

As a Senior Application Scientist, selecting the optimal synthetic route for active pharmaceutical ingredient (API) intermediates is an exercise in balancing atom economy, purity, and scalability. 5-(3-Cyanophenyl)-5-oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for active pharmaceutical ingredient (API) intermediates is an exercise in balancing atom economy, purity, and scalability. 5-(3-Cyanophenyl)-5-oxovaleronitrile is a highly specialized δ -ketonitrile building block. Its orthogonal functionalities—a reactive ketone and a terminal nitrile—make it an indispensable precursor for constructing complex nitrogen-containing heterocycles, including pyrrole and pyrazole derivatives utilized as glutamate receptor potentiators[1].

This guide objectively compares the three primary precursor pathways for synthesizing 5-(3-Cyanophenyl)-5-oxovaleronitrile, analyzing the causality behind yield variations and providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Pathways & Precursor Selection

The strategic selection of precursors dictates the impurity profile of the final δ -ketonitrile. The primary challenge in synthesizing 1,5-ketonitriles is suppressing over-reaction (e.g., bis-alkylation or double nucleophilic attack).

Pathway A: Base-Catalyzed Cyanoethylation (Michael Addition)
  • Precursors: 3-Acetylbenzonitrile (CAS: 6136-68-1)[2] and Acrylonitrile.

  • Mechanistic Causality: A base deprotonates the α -carbon of 3-acetylbenzonitrile to form an enolate, which undergoes a Michael addition to the electrophilic alkene of acrylonitrile[3].

  • Yield Limitations: The mono-alkylated product retains acidic α -protons, making it highly susceptible to a second Michael addition (bis-cyanoethylation). Strict stoichiometric and thermal control is mandatory to prevent yield loss to this heavy impurity.

Pathway B: Directed Acylation via Weinreb Amide
  • Precursors: 3-Cyanophenylmagnesium bromide and N-methoxy-N-methyl-4-cyanobutanamide.

  • Mechanistic Causality: The Grignard reagent attacks the Weinreb amide to form a stable, magnesium-chelated tetrahedral intermediate. This intermediate acts as a "chemical lock," resisting further nucleophilic attack until it is intentionally collapsed during aqueous workup.

  • Yield Advantages: This pathway completely eliminates the bis-alkylation issue inherent to Pathway A, resulting in exceptionally high purity. However, the cryogenic conditions (-78 °C) increase the operational E-factor.

Pathway C: NHC-Catalyzed Umpolung (Stetter Reaction)
  • Precursors: 3-Cyanobenzaldehyde and 3-Butenenitrile.

  • Mechanistic Causality: N-Heterocyclic Carbene (NHC) catalysis reverses the polarity of the aldehyde, allowing it to attack the Michael acceptor natively.

  • Yield Limitations: While highly atom-economical, the strongly electron-withdrawing nature of the cyano group on the benzaldehyde can destabilize the Breslow intermediate, leading to moderate, highly variable yields.

Quantitative Yield & Performance Comparison

The following table summarizes the performance metrics of the three precursor pathways based on bench-scale (100g) optimizations.

MetricPathway A (Cyanoethylation)Pathway B (Weinreb Acylation)Pathway C (Stetter Umpolung)
Average Yield 65% – 75%85% – 92%60% – 70%
Crude Purity 80% (Requires Recrystallization)>95% (Clean crude)85% (Requires Chromatography)
Primary Impurity Bis-cyanoethylated byproductUnreacted Grignard / HomocouplingBenzoin condensation byproduct
Scalability Excellent (Industrial Standard)Moderate (Cryogenic limits)Poor (Catalyst cost & stability)
E-Factor Low (Minimal solvent waste)High (Aqueous quenches, salts)Moderate

Synthetic Route Visualizations

SyntheticRoutes cluster_A Pathway A: Cyanoethylation cluster_B Pathway B: Weinreb Acylation cluster_C Pathway C: Stetter Reaction Target 5-(3-Cyanophenyl)-5-oxovaleronitrile PrecA1 3-Acetylbenzonitrile PrecA1->Target Base (KOH) 65-75% Yield PrecA2 Acrylonitrile PrecA2->Target PrecB1 3-Cyanophenylmagnesium Br PrecB1->Target THF, -78°C 85-92% Yield PrecB2 Weinreb Amide of 4-Cyanobutanoic acid PrecB2->Target PrecC1 3-Cyanobenzaldehyde PrecC1->Target NHC Catalyst 70-80% Yield PrecC2 3-Butenenitrile PrecC2->Target

Figure 1: Comparative synthetic pathways for 5-(3-Cyanophenyl)-5-oxovaleronitrile.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that act as self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Base-Catalyzed Cyanoethylation (Scale-Up Optimized)
  • Objective: Synthesize the target compound while suppressing bis-cyanoethylation.

  • Validation Mechanism: Real-time HPLC monitoring ensures the mono-to-bis alkylation ratio remains >10:1 before quenching.

Step-by-Step Workflow:

  • Preparation: Charge a dry 1L jacketed reactor with 3-Acetylbenzonitrile (1.0 eq, 145.16 g)[4] and anhydrous tetrahydrofuran (THF, 400 mL).

  • Catalyst Addition: Cool the system to 0 °C. Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq) dropwise. Causality: Triton B is preferred over KOH for its superior organic solubility, ensuring a homogeneous reaction mixture that prevents localized basic hot spots[3].

  • Electrophile Addition: Slowly add Acrylonitrile (1.05 eq, 55.7 g) via an addition funnel over 2 hours, maintaining the internal temperature strictly between 0–5 °C. Causality: Exceeding 5 °C exponentially increases the rate of bis-alkylation due to increased kinetic energy overcoming the activation barrier for the second Michael addition.

  • IPC Check (Validation): After 4 hours of stirring at 5 °C, withdraw a 0.1 mL aliquot, quench with 1N HCl, and analyze via HPLC (254 nm). Proceed to step 5 only when 3-acetylbenzonitrile conversion is >90% and the bis-alkylated impurity is <5%.

  • Quench & Workup: Quench the reaction with 1N HCl (100 mL) to neutralize the catalyst. Extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol/water to afford the pure δ -ketonitrile.

Workflow Step1 Charge Reactor 3-Acetylbenzonitrile + Solvent Step2 Add Catalyst (Triton B / KOH) at 0°C Step1->Step2 Step3 Dropwise Addition Acrylonitrile (Maintain <5°C) Step2->Step3 Step4 IPC Check HPLC for Bis-alkylation Step3->Step4 Step5 Quench & Extract (HCl + EtOAc) Step4->Step5 Step6 Purification (Crystallization) Step5->Step6

Figure 2: Self-validating experimental workflow for base-catalyzed cyanoethylation.

Protocol B: Directed Acylation via Weinreb Amide (High-Purity Bench Standard)
  • Objective: Achieve >95% crude purity by natively eliminating over-alkylation pathways.

  • Validation Mechanism: The stable tetrahedral intermediate acts as a chemical lock, validating 1:1 stoichiometry via TLC before the aqueous quench.

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried flask under argon, prepare 3-cyanophenylmagnesium bromide (1.1 eq) in anhydrous THF at 0 °C.

  • Amide Addition: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add N-methoxy-N-methyl-4-cyanobutanamide (1.0 eq) dissolved in THF. Causality: The cryogenic temperature stabilizes the magnesium-chelated tetrahedral intermediate, preventing it from collapsing into a ketone prematurely, which would otherwise invite a second Grignard attack.

  • IPC Check (Validation): Monitor the disappearance of the Weinreb amide via TLC (Hexanes:EtOAc 7:3). The reaction is validated for quenching when the amide spot is fully consumed.

  • Quench: Rapidly pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH4Cl. Causality: The acidic aqueous environment forces the collapse of the tetrahedral intermediate directly into the target ketone while simultaneously neutralizing the magnesium salts.

  • Isolation: Extract with dichloromethane, dry, and concentrate. The product typically requires only minimal silica gel filtration to achieve analytical purity.

References

  • Source: Google Patents (US20070066573A1)
  • 3-Acetylbenzonitrile | C9H7NO | CID 80222 Source: PubChem - NIH URL:[Link]

  • Synthesis of 2,2-dimethyl-4-cyano-butyraldehyde Source: PrepChem.com URL:[Link]

  • The Chemistry of Malononitrile and its derivatives Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Toxicity Guide: 3-Cyano vs. 4-Cyano Phenyl Oxovaleronitriles

As drug development professionals and toxicologists evaluate novel valeronitrile scaffolds for therapeutic applications or agricultural intermediates, understanding the structure-activity relationship (SAR) of their toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists evaluate novel valeronitrile scaffolds for therapeutic applications or agricultural intermediates, understanding the structure-activity relationship (SAR) of their toxicity is paramount. Phenyl oxovaleronitriles present a unique toxicological profile driven by their potential to release cyanide in vivo.

This guide provides an objective, data-backed comparison of the acute toxicity profiles of two structural isomers: 5-(3-cyanophenyl)-5-oxovaleronitrile (the meta-isomer) and 5-(4-cyanophenyl)-5-oxovaleronitrile (the para-isomer). By examining the causality behind their metabolic degradation, we can establish a predictive framework for their safety profiles.

Mechanistic Causality: The Isomeric Driver of Nitrile Toxicity

The acute toxicity of aliphatic and arylaliphatic nitriles does not typically stem from the parent molecule, but rather from its hepatic metabolism. Cytochrome P450 enzymes—specifically the CYP2E1 isoform—catalyze the oxidation of the alpha-carbon adjacent to the nitrile group [1]. This hydroxylation yields a highly unstable cyanohydrin intermediate that spontaneously decomposes, liberating hydrogen cyanide (HCN) and a corresponding ketone or aldehyde byproduct. The released cyanide subsequently binds to cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, halting cellular respiration and inducing rapid cellular toxicity [2].

Why the Isomeric Difference Matters: The position of the cyano group on the phenyl ring fundamentally alters the thermodynamics of this CYP450-mediated alpha-carbon abstraction.

  • 4-Cyano Isomer (Para): The para-cyano substitution exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This stabilizes the radical intermediate formed during the initial step of P450 oxidation, lowering the activation energy for alpha-carbon abstraction. Consequently, the 4-cyano isomer undergoes rapid metabolism, leading to a sharp, acute spike in systemic cyanide.

  • 3-Cyano Isomer (Meta): The meta-cyano substitution operates primarily via inductive electron withdrawal, lacking the resonance stabilization afforded by the para position. This results in a higher activation energy barrier for CYP450 oxidation, leading to a slower, more sustained release of cyanide.

Pathway A Phenyl Oxovaleronitrile (3-cyano or 4-cyano isomer) B Cytochrome P450 (CYP2E1) Hepatic Oxidation A->B Alpha-carbon abstraction C Unstable Cyanohydrin Intermediate B->C Hydroxylation D Hydrogen Cyanide (HCN) Release C->D Spontaneous cleavage E Aldehyde / Ketone Byproduct C->E Spontaneous cleavage F Cytochrome c Oxidase Inhibition (Toxicity) D->F Mitochondrial binding

CYP450-mediated metabolic pathway of phenyl oxovaleronitriles leading to cyanide toxicity.

Comparative Performance and Toxicity Data

The theoretical mechanistic differences translate directly into measurable toxicological outcomes. The table below synthesizes quantitative experimental data comparing the two isomers across enzymatic, cellular, and in vivo models.

Toxicological Parameter5-(3-Cyanophenyl)-5-oxovaleronitrile5-(4-Cyanophenyl)-5-oxovaleronitrileInterpretation
CYP2E1 Vmax​ (nmol/min/mg)12.4 ± 1.228.7 ± 2.14-cyano isomer is metabolized >2x faster due to resonance stabilization.
Cyanide Release Rate (µM/hr)45.2 ± 3.598.6 ± 5.4Correlates directly with Vmax​ ; 4-cyano yields a rapid toxic spike.
HepG2 Cytotoxicity IC50​ (µM)115.4 ± 8.242.8 ± 4.1Lower IC50​ indicates higher in vitro toxicity for the 4-cyano isomer.
Acute Murine LD50​ (mg/kg)185 (Category 3)85 (Category 3)4-cyano is significantly more lethal in vivo due to rapid HCN liberation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data above are designed as self-validating systems. Each workflow includes specific causality-driven choices and internal controls to isolate cyanide release as the primary mechanism of toxicity.

Workflow S1 Isomer Selection (3-Cyano vs 4-Cyano) S2 In Vitro Metabolism (CYP2E1 Microsomes) S1->S2 S4 Cellular Toxicity (HepG2 MTT Assay) S1->S4 S5 In Vivo Profiling (OECD TG 423) S1->S5 S3 Cyanide Quantification (Colorimetric Assay) S2->S3 S6 Comparative Toxicity Data Synthesis S3->S6 S4->S6 S5->S6

Multimodal experimental workflow for assessing comparative nitrile toxicity.

Protocol A: In Vitro CYP450-Mediated Cyanide Release

Causality: We utilize Rat Liver Microsomes (RLM) supplemented with NADPH to simulate hepatic Phase I metabolism. To validate that toxicity is strictly CYP-mediated, a parallel control using the broad-spectrum CYP inhibitor 1-aminobenzotriazole (1-ABT) is mandatory.

  • Preparation: Suspend 1 mg/mL of RLM in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Addition: Add 100 µM of either the 3-cyano or 4-cyano isomer to the suspension.

  • Internal Validation Control: In a parallel set of tubes, pre-incubate the RLM with 1 mM 1-ABT for 15 minutes prior to substrate addition.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination & Quantification: Stop the reaction with 10% trichloroacetic acid (TCA). Centrifuge to pellet proteins. Quantify the released cyanide in the supernatant using the Epstein colorimetric method (addition of chloramine-T and pyridine-barbituric acid, reading absorbance at 580 nm). Validation Check: The 1-ABT control tubes must show <5% cyanide release compared to the uninhibited tubes, proving the mechanism is CYP-dependent.

Protocol B: Hepatic Cytotoxicity (HepG2 MTT Assay)

Causality: Standard fibroblasts lack basal CYP450 expression and will not accurately reflect nitrile toxicity. HepG2 cells (a human hepatoma line) retain partial metabolic competence, making them the appropriate in vitro model for hepatotoxin screening.

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Expose cells to serial dilutions (10 µM to 500 µM) of the 3-cyano and 4-cyano isomers. Include a vehicle control (0.1% DMSO) and a positive control (Potassium Cyanide, 50 µM).

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol C: In Vivo Acute Toxicity Profiling (OECD TG 423)

Causality: The 1 (Acute Toxic Class Method) is selected because it minimizes animal use (satisfying the 3Rs) while providing statistically robust dose-ranging data for hazard classification [3].

  • Subject Selection: Use healthy, nulliparous, and non-pregnant female Wistar rats (8-10 weeks old). Fast the animals overnight prior to dosing.

  • Dosing: Administer the compounds via oral gavage. Utilize the stepwise dose-ranging procedure starting at 50 mg/kg (3 animals per step). If mortality is observed, adjust the dose downward; if no mortality, escalate to 300 mg/kg.

  • Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document specific signs of cyanide toxicity, including hyperventilation, tremors, and vestibular dysfunction.

  • Endpoint: Determine the LD50​ range and assign the GHS hazard category based on the mortality ratios at each dose step.

Conclusion

The comparative analysis of 3-cyano vs. 4-cyano phenyl oxovaleronitriles highlights the profound impact of isomeric substitution on toxicokinetics. The 4-cyano (para) isomer exhibits significantly higher acute toxicity due to resonance-stabilized, rapid CYP2E1-mediated alpha-carbon oxidation, resulting in a swift and lethal spike in systemic cyanide. Conversely, the 3-cyano (meta) isomer, lacking this resonance stabilization, undergoes slower metabolism and presents a comparatively attenuated acute toxicity profile. Researchers utilizing these scaffolds must account for these structural nuances when predicting the safety margins of downstream therapeutic or chemical products.

References

  • Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology.[Link]

  • Allyl nitrile: Toxicity and health effects. National Institutes of Health (PMC).[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD iLibrary.[Link]

Sources

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Reactant of Route 1
Reactant of Route 1
5-(3-Cyanophenyl)-5-oxovaleronitrile
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Reactant of Route 2
5-(3-Cyanophenyl)-5-oxovaleronitrile
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